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  • Product: 2-Acetoxy-4'-pentylbenzophenone
  • CAS: 890098-46-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Acetoxy-4'-pentylbenzophenone: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Acetoxy-4'-pentylbenzophenone, a substituted diarylketone with significant potential in medicinal chemistry. This document is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Acetoxy-4'-pentylbenzophenone, a substituted diarylketone with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, characterization, and prospective applications as a therapeutic agent.

Chemical Identity and Structural Elucidation

IUPAC Name: [2-(4-pentylbenzoyl)phenyl] acetate

The structure of 2-Acetoxy-4'-pentylbenzophenone is characterized by a central benzophenone core, which consists of two phenyl rings linked by a carbonyl group. One phenyl ring is substituted at the 2-position with an acetoxy group, while the other is substituted at the 4'-position with a pentyl group.

Chemical Structure:

Caption: Chemical structure of [2-(4-pentylbenzoyl)phenyl] acetate.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₃-
Molecular Weight310.39 g/mol -
XLogP35.5PubChem Analog Data[1]
Hydrogen Bond Donor Count0PubChem Analog Data[1]
Hydrogen Bond Acceptor Count3PubChem Analog Data[1]
Rotatable Bond Count6PubChem Analog Data[1]

Rationale for Synthesis and Therapeutic Interest

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[2][3] Modifications to the benzophenone core can significantly modulate its pharmacological profile. The introduction of an acetoxy group at the 2-position and a pentyl group at the 4'-position is a strategic design choice aimed at exploring its potential as an anti-inflammatory or anticancer agent.

  • Anti-inflammatory Potential: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The benzophenone scaffold is present in the NSAID ketoprofen.[4] The acetoxy group is a key feature of aspirin, which irreversibly acetylates a serine residue in the active site of COX enzymes. It is hypothesized that 2-Acetoxy-4'-pentylbenzophenone may act as a dual inhibitor, targeting inflammatory pathways through mechanisms related to both its benzophenone core and its acetoxy functionality.

  • Anticancer Potential: Numerous benzophenone derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[5] The lipophilic pentyl group can enhance membrane permeability and cellular uptake, potentially increasing the compound's efficacy. The acetoxy group may also contribute to novel mechanisms of anticancer activity.

Synthetic Methodologies

The synthesis of 2-Acetoxy-4'-pentylbenzophenone can be approached through several established synthetic routes. Two logical and robust strategies are presented here: a classical Friedel-Crafts acylation and a convergent synthesis starting from 2,4-dihydroxybenzophenone.

Strategy 1: Friedel-Crafts Acylation

This is a direct and efficient method for forming the carbon-carbon bond between the two aromatic rings.[6] The key step involves the reaction of an activated acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst.

cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation 2-Acetoxybenzoic_acid 2-Acetoxybenzoic Acid 2-Acetoxybenzoyl_chloride 2-Acetoxybenzoyl Chloride 2-Acetoxybenzoic_acid->2-Acetoxybenzoyl_chloride Reflux Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->2-Acetoxybenzoyl_chloride Pentylbenzene Pentylbenzene 2-Acetoxy-4'-pentylbenzophenone 2-Acetoxy-4'-pentylbenzophenone 2-Acetoxybenzoyl_chloride->2-Acetoxy-4'-pentylbenzophenone Pentylbenzene->2-Acetoxy-4'-pentylbenzophenone AlCl3 Aluminum Chloride (AlCl3) AlCl3->2-Acetoxy-4'-pentylbenzophenone Catalyst

Caption: Workflow for the Friedel-Crafts acylation synthesis of 2-Acetoxy-4'-pentylbenzophenone.

Experimental Protocol:

Step 1: Synthesis of 2-Acetoxybenzoyl Chloride

  • To a stirred solution of 2-acetoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-acetoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, dissolve pentylbenzene (1.0 eq) in an anhydrous, non-polar solvent like DCM or carbon disulfide.

  • Cool the solution to 0 °C and add aluminum chloride (AlCl₃) (1.1 eq) portion-wise, ensuring the temperature remains low.

  • To this stirred suspension, add a solution of 2-acetoxybenzoyl chloride (1.0 eq) in the same solvent dropwise.

  • After the addition, allow the reaction to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Acetoxy-4'-pentylbenzophenone.

Strategy 2: Synthesis from 2,4-Dihydroxybenzophenone

This multi-step synthesis offers a more convergent approach, building the molecule from a readily available starting material. This method is particularly useful if the Friedel-Crafts acylation yields undesirable isomers.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Acetylation Resorcinol Resorcinol 2,4-Dihydroxybenzophenone 2,4-Dihydroxybenzophenone Resorcinol->2,4-Dihydroxybenzophenone Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->2,4-Dihydroxybenzophenone AlCl3_1 AlCl3 AlCl3_1->2,4-Dihydroxybenzophenone Catalyst 2-Hydroxy-4-pentylbenzophenone 2-Hydroxy-4'-pentylbenzophenone 2,4-Dihydroxybenzophenone->2-Hydroxy-4-pentylbenzophenone 2-Acetoxy-4'-pentylbenzophenone 2-Acetoxy-4'-pentylbenzophenone 2-Hydroxy-4-pentylbenzophenone->2-Acetoxy-4'-pentylbenzophenone 1-Bromopentane 1-Bromopentane 1-Bromopentane->2-Hydroxy-4-pentylbenzophenone AlCl3_2 AlCl3 AlCl3_2->2-Hydroxy-4-pentylbenzophenone Catalyst Acetic_anhydride Acetic Anhydride Acetic_anhydride->2-Acetoxy-4'-pentylbenzophenone Pyridine Pyridine Pyridine->2-Acetoxy-4'-pentylbenzophenone Base/Solvent In_vitro_assays In Vitro Assays COX_inhibition_assay COX-1/COX-2 Inhibition Assay In_vitro_assays->COX_inhibition_assay Cytokine_production_assay LPS-stimulated Cytokine Production Assay In_vitro_assays->Cytokine_production_assay In_vivo_models In Vivo Models Carrageenan-induced_paw_edema Carrageenan-induced Paw Edema In_vivo_models->Carrageenan-induced_paw_edema Adjuvant-induced_arthritis Adjuvant-induced Arthritis In_vivo_models->Adjuvant-induced_arthritis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of 2-Acetoxy-4'-pentylbenzophenone.

Anticancer Drug Development

The cytotoxic potential of benzophenone derivatives against various cancer cell lines is well-documented. [5]The lipophilic nature of the pentyl group may enhance the compound's ability to cross cell membranes and accumulate within cancer cells.

Potential Anticancer Mechanisms:

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death.

  • Cell Cycle Arrest: The compound may interfere with the cell cycle progression of cancer cells, leading to growth inhibition.

  • Inhibition of Angiogenesis: Some benzophenone analogs have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Experimental Workflow for Anticancer Evaluation:

Cell-based_assays Cell-based Assays Cytotoxicity_assay MTT/MTS Cytotoxicity Assay on Cancer Cell Lines Cell-based_assays->Cytotoxicity_assay Apoptosis_assay Annexin V/PI Staining for Apoptosis Cell-based_assays->Apoptosis_assay Cell_cycle_analysis Flow Cytometry for Cell Cycle Analysis Cell-based_assays->Cell_cycle_analysis In_vivo_xenograft_model In Vivo Xenograft Model Cytotoxicity_assay->In_vivo_xenograft_model If potent

Caption: Experimental workflow for evaluating the anticancer activity of 2-Acetoxy-4'-pentylbenzophenone.

Conclusion

2-Acetoxy-4'-pentylbenzophenone is a synthetically accessible molecule with a promising pharmacological profile. Its structural design, incorporating features from known anti-inflammatory and anticancer agents, makes it a compelling candidate for further investigation in drug discovery programs. The synthetic strategies and characterization data outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this compound for its therapeutic potential.

References

  • Benzophenone Derivatives Showed Dual Anti-inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2022). SciELO. [Link]

  • Khan, I., & Zaib, S. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1638-1661. [Link]

  • PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(26), 18635-18648. [Link]

  • de Oliveira, A. C., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1864. [Link]

  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350. [Link]

  • Process for producing 2-hydroxy-4-alkoxybenzophenones. (2009).
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014).
  • PubChem. (n.d.). 2-Acetoxy-4'-heptylbenzophenone. National Center for Biotechnology Information. [Link]

Sources

Exploratory

CAS number for 2-Acetoxy-4'-pentylbenzophenone

An In-depth Technical Guide to 2-Acetoxy-4'-pentylbenzophenone Abstract: This technical guide provides a comprehensive scientific overview of 2-Acetoxy-4'-pentylbenzophenone, a representative substituted diarylketone. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Acetoxy-4'-pentylbenzophenone

Abstract: This technical guide provides a comprehensive scientific overview of 2-Acetoxy-4'-pentylbenzophenone, a representative substituted diarylketone. While direct experimental data for this specific molecule is not extensively cataloged in public databases, this document constructs a robust profile based on established principles of organic chemistry and extensive data from structurally analogous compounds. We will detail a plausible and efficient synthetic pathway, predict its complete spectroscopic signature for unequivocal identification, and discuss its potential applications in materials science and as a versatile intermediate in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the synthesis, characterization, and potential utility of functionalized benzophenone scaffolds.

Introduction: The Benzophenone Scaffold

Benzophenones are a class of organic compounds characterized by a diarylketone core. This structural motif is of significant interest due to its prevalence in both natural products and synthetic molecules with a wide array of biological activities and material properties.[1][2] The core benzophenone structure acts as a chromophore, making many of its derivatives effective absorbers of ultraviolet (UV) radiation.[3][4] This property is harnessed in sunscreens and as photostabilizers in polymers.[5][6]

In medicinal chemistry, the benzophenone framework serves as a versatile scaffold that can be readily functionalized to modulate biological activity.[2][7] Derivatives have been developed as anti-inflammatory, antimicrobial, and anticancer agents, and are present in marketed drugs like ketoprofen and fenofibrate.[2][5]

The subject of this guide, 2-Acetoxy-4'-pentylbenzophenone, incorporates three key features:

  • The Benzophenone Core: Provides the fundamental chemical and photophysical properties.

  • A 4'-Pentyl Group: A moderately long alkyl chain that significantly increases lipophilicity, which can influence solubility and interaction with biological membranes.

  • A 2-Acetoxy Group: An ester functional group ortho to the ketone. This group can act as a pro-drug moiety, potentially being hydrolyzed in vivo to reveal a 2-hydroxybenzophenone, a common structural feature in potent UV absorbers and biologically active molecules.

Physicochemical Properties (Predicted)

The expected physicochemical properties of 2-Acetoxy-4'-pentylbenzophenone are derived from its chemical structure.

PropertyValue
Molecular Formula C₂₀H₂₂O₃
Molecular Weight 310.39 g/mol
Appearance Expected to be a crystalline solid or viscous oil
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Ethanol) and insoluble in water.

Synthesis and Mechanistic Insights

The most chemically sound and regioselective pathway for the synthesis of 2-Acetoxy-4'-pentylbenzophenone involves a two-step process: a Friedel-Crafts acylation to construct the core structure, followed by an esterification. This approach ensures precise placement of the functional groups.

Step 1: Friedel-Crafts Acylation for Synthesis of 2-Hydroxy-4'-pentylbenzophenone

The initial and most critical step is the formation of the benzophenone skeleton via a Lewis acid-catalyzed Friedel-Crafts acylation.[8][9] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring (pentylbenzene) with an acyl halide (2-hydroxybenzoyl chloride or a protected variant).

Causality of Experimental Choices:

  • Reactants: Pentylbenzene is chosen as the nucleophile. The pentyl group is an ortho, para-directing activator, but due to steric hindrance from the bulky incoming electrophile, the para-substituted product (4'-pentyl) is heavily favored.[10] 2-Hydroxybenzoyl chloride serves as the electrophile precursor. The ortho-hydroxyl group is crucial but can interfere with the Lewis acid catalyst (AlCl₃). Therefore, it is often protected (e.g., as a methoxy ether using o-anisoyl chloride), with a subsequent demethylation step, or the reaction is performed under conditions that favor acylation despite the free hydroxyl.[11]

  • Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion (or a complex that functions as one), which is necessary to overcome the aromaticity of the benzene ring.[8][12]

  • Solvent: A non-reactive solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used.

Workflow Diagram: Synthesis of 2-Acetoxy-4'-pentylbenzophenone

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Acetylation Pentylbenzene Pentylbenzene Acylation Friedel-Crafts Acylation Pentylbenzene->Acylation oAnisoylCl o-Anisoyl Chloride oAnisoylCl->Acylation AlCl3 AlCl₃ (Catalyst) DCM, 0°C to rt AlCl3->Acylation Catalyzes Intermediate 2-Methoxy-4'-pentylbenzophenone Acylation->Intermediate Forms Demethylation Demethylation (e.g., BBr₃) Intermediate->Demethylation Precursor 2-Hydroxy-4'-pentylbenzophenone Demethylation->Precursor Yields Esterification Esterification Precursor->Esterification AcetylCl Acetyl Chloride AcetylCl->Esterification Pyridine Pyridine (Base) DCM, 0°C Pyridine->Esterification Catalyzes FinalProduct 2-Acetoxy-4'-pentylbenzophenone Esterification->FinalProduct Yields

Caption: Proposed two-step synthesis pathway.

Step 2: Acetylation of 2-Hydroxy-4'-pentylbenzophenone

The final step is a standard esterification to convert the phenolic hydroxyl group into an acetate ester.

Causality of Experimental Choices:

  • Reagents: Acetyl chloride or acetic anhydride is used as the acetylating agent. Pyridine or another non-nucleophilic base is essential to neutralize the HCl or acetic acid byproduct, driving the reaction to completion.[13]

Experimental Protocol: Synthesis

Self-Validating System: This protocol is designed for verification at each stage. The identity and purity of the intermediate (2-hydroxy-4'-pentylbenzophenone) and the final product must be confirmed by TLC, melting point, and the spectroscopic methods detailed in Section 4 before proceeding.

Step 1: Synthesis of 2-Hydroxy-4'-pentylbenzophenone (via protected intermediate)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃, 1.2 eq) to the DCM with stirring.

  • Reactant Addition: In a separate flask, dissolve pentylbenzene (1.0 eq) and o-anisoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2-methoxy-4'-pentylbenzophenone.

  • Demethylation: Dissolve the crude product in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add boron tribromide (BBr₃, 1.5 eq) dropwise. Stir for 2-3 hours, allowing it to warm to room temperature.

  • Purification: Quench the reaction by slowly adding water. Extract with DCM, dry, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 2-hydroxy-4'-pentylbenzophenone.

Step 2: Synthesis of 2-Acetoxy-4'-pentylbenzophenone

  • Setup: Dissolve 2-hydroxy-4'-pentylbenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor by TLC.

  • Work-up & Purification: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography or recrystallization to yield the final product.

Spectroscopic Characterization (Predicted)

Unequivocal structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule.[16][17]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~ 7.80 d 2H Ar-H (H-2', H-6') Ortho to the carbonyl group, deshielded.
~ 7.55 t 1H Ar-H (H-4) Aromatic proton on the acetoxy-substituted ring.
~ 7.30 d 2H Ar-H (H-3', H-5') Ortho to the pentyl group.
~ 7.20 - 7.40 m 3H Ar-H (H-3, H-5, H-6) Remaining aromatic protons.
~ 2.65 t 2H Ar-CH₂ - Benzylic protons, deshielded by the aromatic ring.
~ 2.10 s 3H -OCOCH₃ Acetate methyl protons, singlet.
~ 1.65 m 2H -CH₂-CH₂ - Methylene protons of the pentyl chain.
~ 1.35 m 4H -(CH₂ )₂-CH₃ Remaining methylene protons of the pentyl chain.

| ~ 0.90 | t | 3H | -CH₃ | Terminal methyl group of the pentyl chain. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~ 196.0 C =O (Ketone) Typical chemical shift for a diarylketone.
~ 169.0 C =O (Ester) Typical chemical shift for an acetate carbonyl.
~ 150.0 - 125.0 Aromatic C Multiple signals expected for the 12 aromatic carbons.
~ 36.0 Ar-C H₂- Benzylic carbon.
~ 31.5, 31.0, 22.5 Alkyl -C H₂- Pentyl chain carbons.
~ 21.0 -OCOC H₃ Acetate methyl carbon.

| ~ 14.0 | -C H₃ | Terminal methyl carbon of the pentyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[18][19][20]

Table 4: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100-3000 Medium Aromatic C-H Stretch
~ 2950-2850 Medium-Strong Aliphatic C-H Stretch (pentyl & methyl)
~ 1765 Strong C=O Ester Stretch
~ 1665 Strong C=O Ketone Stretch (conjugated)
~ 1600, 1480 Medium Aromatic C=C Bending

| ~ 1200 | Strong | C-O Ester Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[21]

  • Molecular Ion (M⁺): Expected at m/z = 310.

  • Major Fragments:

    • Loss of Acetyl group: A prominent peak at m/z = 268 ([M - 42]⁺), corresponding to the loss of a ketene molecule (CH₂=C=O) from the acetate group.

    • Acylium Ions: Cleavage on either side of the ketone carbonyl is characteristic of benzophenones, leading to peaks at m/z = 161 ([C₁₂H₁₇O]⁺, pentylbenzoyl cation) and m/z = 121 ([C₇H₅O₂]⁺, acetoxyphenyl cation).

    • Tropylium Ion: A peak at m/z = 91 is possible from fragmentation of the pentyl chain.

UV-Visible (UV-Vis) Spectroscopy

The benzophenone core is a strong chromophore.[22][23]

  • λ_max: Expected to show strong absorption bands (π→π* transitions) in the range of 250-290 nm and a weaker, longer-wavelength absorption (n→π* transition) around 330-350 nm.[23] The exact positions will be influenced by the substituents and the solvent used.

Potential Applications and Scientific Rationale

The unique combination of a lipophilic chain and a latent phenolic group suggests several scientifically-grounded applications.

  • Advanced UV Absorber: 2-Hydroxybenzophenones are renowned for their photostability. The acetoxy group can serve as a protecting group, potentially improving formulation compatibility or providing a controlled-release mechanism where the active 2-hydroxy form is slowly generated upon exposure to environmental conditions (e.g., moisture). The pentyl chain would enhance its solubility in non-polar matrices like plastics and coatings.[4][6]

  • Intermediate in Pharmaceutical Synthesis: The benzophenone scaffold is a "privileged structure" in medicinal chemistry.[2][7] This molecule could serve as a starting point for more complex drug candidates. The ketone can be reduced to an alcohol, the pentyl chain can be further functionalized, and the acetoxy group can be hydrolyzed and used as a handle for further reactions. Given the known anti-inflammatory and antimicrobial activities of other benzophenones, this compound would be a logical candidate for inclusion in screening libraries.[2][24]

References

  • Jingye Pharma. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications. 7

  • Caramella, J., et al. (2009). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.

  • Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry.

  • Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin.

  • Lee, Y. J., et al. (2004). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. Journal of the American Chemical Society.

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy.

  • El-Sawy, E. R., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances.

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules.

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses.

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology.

  • Al-Hussain, S. A., & Afzal, O. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.

  • Fair, C. D., et al. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.

  • Google Patents. (2017). Use of benzophenone compound in pharmaceuticals.

  • BenchChem. (2025). A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones.

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

  • BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Analysis of 4-Ethoxycarbonyl-4'-nitrobenzophenone Isomers.

  • BenchChem. (2025). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene.

  • Google Patents. (n.d.). Preparation process of 2-hydroxy-4-methoxybenzophenone.

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

  • Chemistry Steps. (2025, June 20). Friedel–Crafts Acylation.

  • ResearchGate. (n.d.). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones.

  • BenchChem. (2025). Spectroscopic Profile of 4-Alkylphenols: A Technical Guide.

  • Illinois State University. (2015). Infrared Spectroscopy.

  • Arshia, et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activity. Royal Society Open Science.

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • ChemicalBook. (n.d.). 2-Hydroxybenzophenone synthesis.

  • Chad's Prep®. (n.d.). EAS Friedel Crafts Alkylation and Acylation.

  • The Royal Society of Chemistry. (2013). Supporting Information.

  • IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

  • Organic Syntheses. (n.d.). Procedure.

  • The Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives.

  • ChemicalBook. (n.d.). 4-Methylbenzophenone synthesis.

  • PMC. (n.d.). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone.

  • Google Patents. (n.d.). Synthesis method of 4, 4'-dihydroxy benzophenone.

Sources

Foundational

Technical Guide: Potential Applications of Substituted Benzophenones

Executive Summary The benzophenone scaffold (diphenylmethanone) represents a privileged structure in both medicinal chemistry and material science due to its unique electronic tunability and photochemical stability. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone scaffold (diphenylmethanone) represents a privileged structure in both medicinal chemistry and material science due to its unique electronic tunability and photochemical stability. This guide analyzes the dual-utility of substituted benzophenones: as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in virology and as photostable UV absorbers in material science. By manipulating the steric and electronic environment of the two aryl rings, researchers can toggle between ground-state biological binding affinity and excited-state intramolecular proton transfer (ESIPT).

Part 1: Chemical Architecture & Synthetic Versatility

The core benzophenone structure consists of two phenyl rings bridged by a carbonyl group. The physicochemical behavior is dictated by the substituents on the rings:

  • Electron Donating Groups (EDGs) (e.g., -OH, -OMe) at the ortho position facilitate hydrogen bonding with the carbonyl, enabling ESIPT for UV filtration.

  • Lipophilic/Steric Groups (e.g., -Cl, -Me) at meta/para positions modulate binding affinity in hydrophobic pockets of enzymes like HIV-1 Reverse Transcriptase.

Synthesis Strategy: Friedel-Crafts Acylation

The most robust route to substituted benzophenones is the Friedel-Crafts acylation.[1] While standard, the protocol requires precise control over Lewis acid stoichiometry to prevent deactivation of the substrate.

Experimental Protocol: Optimized Synthesis of 4-Hydroxybenzophenone Derivatives

Objective: Synthesis of a bioactive intermediate via acylation of a phenol derivative.

Reagents:

  • Substituted Benzoyl Chloride (1.0 equiv)

  • Phenol Derivative (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Lewis Acid Activation: In a flame-dried 3-neck round bottom flask under nitrogen atmosphere, suspend anhydrous AlCl₃ in DCM. Cool to 0°C.

    • Expert Insight: AlCl₃ quality is critical. Yellow/clumped AlCl₃ indicates hydrolysis and will lower yields. Use fresh, free-flowing powder.

  • Acylium Ion Formation: Add the substituted benzoyl chloride dropwise over 20 minutes. Stir for 30 minutes to generate the acylium ion complex.

  • Substrate Addition: Add the phenol derivative (dissolved in minimal DCM) slowly. The reaction is exothermic; maintain internal temperature <5°C to prevent polymerization or poly-acylation.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quenching (Critical Step): Pour the reaction mixture onto a slurry of crushed ice and concentrated HCl.

    • Causality: The HCl is required to break the strong Aluminum-Alkoxide complex formed during the reaction. Water alone will result in a sticky emulsion.

  • Isolation: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and recrystallize from Ethanol/Water.

SynthesisWorkflow Start Reagent Prep (Anhydrous DCM, N2) Activation Acylium Ion Gen (AlCl3 + R-COCl) Start->Activation 0°C Addition Substrate Addition (Temp < 5°C) Activation->Addition Dropwise Reflux Reflux (4-6h) Formation of Al-Complex Addition->Reflux Warm to RT Quench Acidic Quench (Ice + HCl) Reflux->Quench Break Complex Product Purified Benzophenone Quench->Product Extract/Cryst.

Figure 1: Logic flow for the Friedel-Crafts synthesis of bioactive benzophenones, highlighting the critical quenching step.

Part 2: Pharmaceutical Applications[2][3]

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Substituted benzophenones act as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT). They bind to a hydrophobic pocket adjacent to the catalytic site, locking the enzyme in an inactive conformation ("butterfly" mode).

Mechanism of Action (SAR):

  • Linker: The carbonyl group acts as a hydrogen bond acceptor for the backbone amide of Lys101 in the RT binding pocket.

  • A-Ring (Benzoyl): Requires electron-withdrawing groups (e.g., Cl, CN) to enhance pi-stacking interactions with aromatic residues (Tyr181, Tyr188).

  • B-Ring: Substituents here (e.g., Methyl, Ethyl) provide steric bulk to fill the hydrophobic pocket (Val179).

Key Data: Potency of GW678248 Analogue The following table summarizes the inhibitory concentration (IC50) of benzophenone derivatives against Wild-Type (WT) and drug-resistant mutant HIV strains.

Compound IDR1 (A-Ring)R2 (B-Ring)IC50 (WT) [nM]IC50 (K103N Mutant) [nM]Ref
GW678248 4-CN2-Me0.5 1.0 [1]
Analogue 3a4-ClH12.045.0[2]
Analogue 3bHH>1000>1000[2]

Note: The K103N mutation is a common cause of resistance to first-generation NNRTIs like Efavirenz.[2] The benzophenone scaffold retains potency against this mutant due to its flexible binding mode.

SAR_Logic Core Benzophenone Scaffold Interaction1 Carbonyl Group: H-Bond with Lys101 Core->Interaction1 Interaction2 A-Ring (4-CN): Pi-Stacking with Tyr181 Core->Interaction2 Interaction3 B-Ring (2-Me): Hydrophobic fill (Val179) Core->Interaction3 Target HIV-1 Reverse Transcriptase (Allosteric Site) Result Inhibition of Viral Replication Target->Result Conf. Lock Interaction1->Target Interaction2->Target Interaction3->Target

Figure 2: Structure-Activity Relationship (SAR) mapping of benzophenone derivatives within the HIV-1 RT binding pocket.

Anticancer Agents (Tubulin Inhibition)

Certain benzophenone derivatives (e.g., Phenstatin analogues) function as antimitotic agents. They bind to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest at the G2/M phase.

  • Critical Feature: A 3-hydroxy-4-methoxyphenyl motif on one ring mimics the pharmacophore of Combretastatin A-4, a potent vascular disrupting agent.

Part 3: Material Science & Photophysics

UV Filters (The ESIPT Mechanism)

In non-pharmaceutical applications, benzophenones (e.g., Oxybenzone/Benzophenone-3) are ubiquitous UV filters.[3] Their efficacy relies on Excited-State Intramolecular Proton Transfer (ESIPT) .[4]

The Mechanism:

  • Absorption: The molecule absorbs a UV photon, promoting an electron to the S1 excited state.

  • Proton Transfer: An ortho-hydroxyl proton transfers to the carbonyl oxygen, forming a keto-tautomer.

  • Internal Conversion: The keto-tautomer relaxes to the ground state non-radiatively, releasing the absorbed energy as harmless heat.

  • Restoration: The molecule reverts to the original enol form, ready to absorb another photon.

Photoinitiators

Benzophenones are Type II photoinitiators used in UV-curing of acrylates (e.g., 3D printing resins).[5][6]

  • Mechanism: Upon UV irradiation, the benzophenone enters a triplet state and abstracts a hydrogen atom from a co-initiator (usually an amine). This generates a radical species that initiates polymerization.[5][6][7]

  • Recent Advance: Benzophenone-triphenylamine hybrids allow for curing under LED light (405 nm), expanding utility beyond traditional UV lamps [4].

ESIPT_Mechanism Ground Enol Form (Ground State S0) Excited Enol Form (Excited State S1) Ground->Excited UV Absorption (hν) KetoExcited Keto Form (Excited State S1') Excited->KetoExcited ESIPT (Proton Transfer) KetoGround Keto Form (Ground State S0') KetoExcited->KetoGround Internal Conversion (Heat Release) KetoGround->Ground Back Proton Transfer

Figure 3: The ESIPT cycle allowing benzophenones to dissipate UV energy as heat without degrading.

References

  • Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Source: Journal of Medicinal Chemistry URL:[Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. Source: MedChemComm (RSC) URL:[Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Source: Materials Chemistry Frontiers URL:[Link]

  • Linking Electronic Relaxation Dynamics and Ionic Photofragmentation Patterns for the Deprotonated UV Filter Benzophenone-4. Source: The Journal of Physical Chemistry Letters URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Acetoxy-4'-pentylbenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the solubility characteristics of 2-Acetoxy-4'-pentylbenzophenone. In the absence of extensive publis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of 2-Acetoxy-4'-pentylbenzophenone. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive solubility framework based on its structural attributes and the known behavior of related compounds. Furthermore, it delivers a comprehensive, field-proven experimental protocol for researchers to accurately determine its solubility, ensuring a foundation of scientific integrity and practical applicability.

Introduction: Understanding the Compound

2-Acetoxy-4'-pentylbenzophenone is an aromatic ketone derivative. Its structure is characterized by a central benzophenone core, modified with an acetoxy group on one phenyl ring and a pentyl chain on the other. This combination of a polar ester, a non-polar alkyl chain, and a large aromatic system suggests a nuanced solubility profile critical for its application in organic synthesis, materials science, and as a potential intermediate in pharmaceutical development.

Understanding solubility is paramount for any laboratory or industrial application, governing choices in reaction media, purification methods like crystallization, and formulation strategies. This guide will provide the foundational knowledge to approach these challenges effectively.

Physicochemical Profile and Predictive Solubility Analysis

The solubility of a compound is dictated by the principle of "like dissolves like."[1] The molecular structure of 2-Acetoxy-4'-pentylbenzophenone features distinct regions of varying polarity, which will govern its interaction with different solvents.

  • Benzophenone Core: A large, relatively non-polar, and rigid aromatic structure.

  • 4'-Pentyl Group (-C₅H₁₁): A non-polar, lipophilic alkyl chain that will favor interactions with non-polar solvents.

  • 2-Acetoxy Group (-OCOCH₃): An ester group that introduces polarity and potential for dipole-dipole interactions, but lacks hydrogen bond donating capabilities.

Based on this structure, we can predict its general solubility behavior. The large non-polar surface area from the benzophenone core and the pentyl chain will be the dominant factor. Therefore, the compound is expected to be largely insoluble in water and other highly polar protic solvents. Its solubility will be favored in solvents that can effectively solvate its aromatic and alkyl components.

Table 1: Predicted Solubility of 2-Acetoxy-4'-pentylbenzophenone in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneHigh These solvents will effectively solvate the non-polar pentyl chain and aromatic rings through van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Chloroform, Tetrahydrofuran (THF), Dichloromethane (DCM)High to Moderate These solvents offer a balance. Their polarity can interact with the acetoxy group, while their organic character solvates the rest of the molecule. Benzophenone itself is soluble in these solvents.[2][3]
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Good While highly polar, these are excellent universal organic solvents. Analogs like Fenofibrate show good solubility in DMF and DMSO.[4]
Polar Protic Methanol, EthanolLow to Moderate The ability of these solvents to hydrogen bond with each other may not be sufficiently disrupted to solvate the large non-polar molecule, despite some interaction with the acetoxy group. Benzophenone has limited solubility in ethanol.[5]
Aqueous WaterInsoluble The compound is predominantly non-polar and lacks significant hydrogen bonding sites to overcome the strong cohesive energy of water. Benzophenone is practically insoluble in water.[2][3]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move beyond prediction, empirical determination is necessary. The shake-flask method is the universally recognized "gold standard" for measuring thermodynamic equilibrium solubility.[6][7] It is a robust and reliable technique, though it can be labor-intensive.[6]

Causality Behind the Protocol

This protocol is designed as a self-validating system. By ensuring an excess of solid solute, we guarantee that the solvent becomes saturated, reaching a true thermodynamic equilibrium. The extended equilibration time (24-72 hours) is critical because dissolution can be slow, and achieving a stable concentration is the only way to ensure the measurement reflects the true thermodynamic limit, not just a kinetically trapped state. The subsequent separation and analysis steps are designed to precisely quantify this equilibrium concentration.

Detailed Step-by-Step Methodology

Table 2: Protocol for Shake-Flask Solubility Determination

StepActionDetailed Instructions & Rationale
1 Preparation Add an excess amount of solid 2-Acetoxy-4'-pentylbenzophenone to a series of glass vials. Rationale: An excess of solid is crucial to ensure that the solution reaches saturation.[6][7]
2 Solvent Addition Add a precise, known volume of each selected organic solvent to the corresponding vials.
3 Equilibration Seal the vials securely and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for 24-72 hours. Rationale: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid. The duration may need to be optimized.
4 Phase Separation After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Rationale: This step must be performed carefully to avoid transferring any solid particles, which would artificially inflate the measured concentration. Temperature should be maintained to prevent precipitation or further dissolution.[7]
5 Quantification Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. Rationale: A pre-developed and validated analytical method is essential for accurate quantification. A calibration curve with known concentrations must be prepared.
6 Calculation Calculate the solubility in units such as mg/mL or mol/L by back-calculating from the measured concentration of the diluted sample.
Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification prep Add excess solid solute to vials add_solvent Add known volume of solvent prep->add_solvent equilibrate Seal and agitate (24-72h at const. T) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle separate Centrifuge or Filter (0.22 µm PTFE filter) settle->separate supernatant Collect clear saturated supernatant separate->supernatant dilute Prepare accurate dilution of supernatant supernatant->dilute analyze Analyze via HPLC-UV or UV-Vis dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate result Solubility Data (mg/mL or mol/L) calculate->result

Sources

Foundational

Biological Activity of Benzophenone Derivatives: A Technical Guide

Executive Summary The benzophenone (diphenylmethanone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone (diphenylmethanone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically commoditized as UV filters, advanced benzophenone derivatives have emerged as potent therapeutic agents.

This guide analyzes the pharmacological utility of this scaffold, specifically focusing on microtubule destabilization (oncology) , non-nucleoside reverse transcriptase inhibition (virology) , and pleiotropic anti-inflammatory mechanisms . It moves beyond basic chemistry to explore the structure-activity relationships (SAR) that drive potency and the specific experimental protocols required to validate these activities.

Part 1: The Chemical Scaffold & SAR Logic

The core benzophenone structure consists of two phenyl rings linked by a carbonyl group. Its pharmacological versatility stems from the ability of the carbonyl to serve as a hydrogen bond acceptor while the aromatic rings facilitate


 stacking interactions within hydrophobic protein pockets.
Structural Logic (Graphviz Visualization)

The following diagram illustrates the critical Structure-Activity Relationship (SAR) zones for benzophenone derivatives, distinguishing between tubulin-targeting and viral-targeting modifications.

Benzophenone_SAR Core Benzophenone Core (Diarylketone) R1 Ring A (3,4,5-trimethoxy) CRITICAL for Tubulin Affinity Mimics Combretastatin A-4 Core->R1 Anticancer Specificity R2 Ring B (4-position) Electron-donating groups (OH, NH2) enhance potency via H-bonding Core->R2 Cytotoxicity Tuning Linker Carbonyl Bridge Essential H-bond Acceptor (HIV RT Interaction) Core->Linker Viral Target Binding Tubulin Target: Colchicine Binding Site (Microtubule Destabilization) R1->Tubulin HIV_RT Target: HIV-1 RT (Allosteric Pocket) Linker->HIV_RT

Figure 1: SAR map highlighting the divergent chemical modifications required to target tubulin versus HIV reverse transcriptase.

Part 2: Therapeutic Applications & Mechanisms

Oncology: Tubulin Polymerization Inhibition

Benzophenone derivatives, particularly those structurally related to Phenstatin and Combretastatin A-4 , function as Microtubule Destabilizing Agents (MDAs).

  • Mechanism: They bind to the colchicine-binding site on

    
    -tubulin. This binding sterically hinders the polymerization of tubulin dimers into microtubules.
    
  • Downstream Effect: The disruption of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase of the cell cycle. Prolonged arrest leads to mitochondrial membrane potential collapse and apoptosis.

  • Clinical Relevance: CKD-516 is a prominent benzophenone-based vascular disrupting agent (VDA) in clinical trials. It is a prodrug that converts to the active benzophenone metabolite (S-516) in vivo.

Quantitative Potency Comparison
CompoundTargetIC50 (Tubulin Polymerization)Cell Line (IC50 Cytotoxicity)Ref
Phenstatin Colchicine Site1.0 µMHCT-116 (0.19 µM)[1]
CKD-516 Colchicine Site~2.0 µMHUVEC (0.005 µM)[2]
Benzophenone-Naphthalene Colchicine Site1.47 µMMCF-7 (1.47 µM)[3]
Virology: HIV-1 Reverse Transcriptase Inhibition

Benzophenones act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1][2][3][4] Unlike nucleoside analogs (e.g., AZT), they do not bind to the active catalytic site but to a hydrophobic allosteric pocket.

  • Key Insight: The flexibility of the benzophenone ketone linkage allows these molecules to adjust their conformation ("wiggling") to accommodate mutations in the binding pocket (e.g., K103N, Y181C), which often render rigid NNRTIs ineffective.

  • Lead Compounds: GW4511 and GW678248 have demonstrated picomolar potency against wild-type HIV-1 and retained activity against resistant strains.

Anti-Inflammatory Activity

Benzophenone derivatives exhibit dual inhibition of COX-1 and COX-2 enzymes.[5][6] Furthermore, naturally occurring polyisoprenylated benzophenones (e.g., from Garcinia species) inhibit NF-κB activation, subsequently suppressing iNOS expression and Nitric Oxide (NO) production.[7]

Part 3: Mechanism of Action (Deep Dive)

The following diagram details the signaling cascade triggered by benzophenone-based tubulin inhibitors.

MOA_Oncology Drug Benzophenone Derivative (e.g., Phenstatin Analog) Target Bind to u03b2-Tubulin (Colchicine Site) Drug->Target Polymerization Inhibition of Microtubule Polymerization Target->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Mito Mitochondrial Potential Collapse (u0394u03a8m u2193) Arrest->Mito Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Direct Induction Mito->Apoptosis

Figure 2: Signaling cascade for benzophenone-induced cytotoxicity.

Part 4: Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

Validates the mechanism of action for anticancer derivatives.

Principle: Tubulin polymerization is monitored by measuring the increase in fluorescence of a reporter dye (DAPI or specialized kits) that binds only to polymerized microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Positive Control: Colchicine (5 µM).

  • Negative Control: Paclitaxel (stabilizer) or DMSO (vehicle).

Workflow:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Mixture: In a 96-well plate (pre-warmed to 37°C), add 85 µL of Tubulin/PEM buffer solution (2 mg/mL tubulin).

  • Initiation: Add 5 µL of test compound and 10 µL of GTP (10 mM stock).

  • Measurement: Immediately place in a kinetic fluorescence plate reader at 37°C.

  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Interpretation: A flat line or reduced slope compared to vehicle control indicates inhibition . An increased slope indicates stabilization .

Protocol 2: Chemical Synthesis (Friedel-Crafts Acylation)

The standard method for generating the benzophenone core.

Reaction:



Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel under nitrogen atmosphere.

  • Reagents: Add anhydrous Aluminum Chloride (

    
    , 1.2 eq) to dry Dichloromethane (DCM) at 0°C.
    
  • Addition: Dropwise add the benzoyl chloride derivative (1.0 eq). Stir for 15 min to form the acylium ion complex.

  • Substrate: Add the electron-rich aromatic substrate (e.g., 3,4,5-trimethoxybenzene) dissolved in DCM dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours (monitor via TLC).

  • Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and recrystallize from Ethanol.
    

Part 5: Future Outlook

The future of benzophenone derivatives lies in hybridization and prodrug strategies .

  • PROTACs: Benzophenones are being explored as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs) to degrade specific proteins rather than just inhibiting them.

  • Antibody-Drug Conjugates (ADCs): Highly potent benzophenone tubulin inhibitors are too toxic for systemic administration but ideal as payloads for ADCs targeting tumor-specific antigens.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[8][9] 393. Synthesis of the strong cancer cell growth inhibitors phenstatin and procaine phenstatin." Journal of Medicinal Chemistry. Link

  • Lee, J., et al. (2010). "Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog." Bioorganic & Medicinal Chemistry Letters. Link

  • Li, W., et al. (2020). "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors."[8] European Journal of Medicinal Chemistry. Link

  • Wyatt, P. G., et al. (1995).[1] "Benzophenone derivatives: a novel series of potent and selective inhibitors of human immunodeficiency virus type 1 reverse transcriptase."[3][4][10] Journal of Medicinal Chemistry. Link

  • Wu, P., et al. (2016). "Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase."[3][4][10] Journal of Medicinal Chemistry. Link

Sources

Exploratory

Photochemical Properties of 2-Acetoxy-4'-pentylbenzophenone: A Technical Guide

Executive Summary: The Latent Photostabilizer 2-Acetoxy-4'-pentylbenzophenone (CAS 890098-46-1) represents a specialized class of latent UV stabilizers (or "pro-absorbers"). Unlike standard benzophenone UV absorbers (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Latent Photostabilizer

2-Acetoxy-4'-pentylbenzophenone (CAS 890098-46-1) represents a specialized class of latent UV stabilizers (or "pro-absorbers"). Unlike standard benzophenone UV absorbers (e.g., Benzophenone-3) that are active immediately upon formulation, this molecule is photochemically inactive regarding energy dissipation in its ground state. It functions as a photo-labile precursor that, upon exposure to UV radiation, undergoes a structural rearrangement to generate the active UV-absorbing species.

The 4'-pentyl moiety is a critical structural modification. While the core 2-acetoxybenzophenone dictates the photochemistry, the pentyl chain imparts lipophilicity , ensuring compatibility with non-polar matrices (polyolefins, lipid bilayers) and reducing migration (blooming) in solid-state applications.

Molecular Architecture & Photophysics

Structural Logic

The molecule consists of three functional domains:

  • The Chromophore (Benzophenone Core): Responsible for initial photon absorption (

    
    ).
    
  • The Trigger (2-Acetoxy Group): The photo-labile masking group that blocks the phenolic hydroxyl, preventing the ESIPT (Excited State Intramolecular Proton Transfer) mechanism until irradiation occurs.

  • The Anchor (4'-Pentyl Chain): A hydrophobic tail that dictates solubility parameters and matrix retention.

Absorption Characteristics[1][2][3]
  • Pre-Irradiation (The "Caged" State): The molecule exhibits absorption primarily in the UVC/UVB region (

    
     nm) due to the benzoyl chromophore. It is relatively transparent in the UVA region, making it ideal for clear coatings or initial UV-curing formulations where competitive absorption must be minimized.
    
  • Post-Irradiation (The "Active" State): Following the Photo-Fries rearrangement, the absorption bathochromically shifts to the UVA region (

    
     nm) with a significant increase in the molar extinction coefficient (
    
    
    
    ).

Table 1: Comparative Photophysical Properties

PropertyPre-Irradiation (Precursor)Post-Irradiation (Active Species)
Dominant Species 2-Acetoxy-4'-pentylbenzophenone3-Acetyl-2-hydroxy-4'-pentylbenzophenone

(Acetonitrile)
~255 nm~330 nm
UVA Absorbance Low / NegligibleHigh (Broad band)
Mechanism of Dissipation Fluorescence / Phosphorescence / ReactionESIPT (Heat dissipation)
Color Colorless / Faint YellowYellow / Greenish-Yellow

Mechanism of Action: The Photo-Fries Rearrangement

The core utility of this compound relies on the Photo-Fries Rearrangement .[1] This is a radical-mediated intramolecular restructuring that occurs efficiently in solution and polymer matrices.

Mechanistic Pathway[5]
  • Excitation: UV light excites the benzophenone moiety to its singlet state (

    
    ), which rapidly undergoes intersystem crossing (ISC) to the triplet state (
    
    
    
    ).
  • Homolysis: The

    
     state triggers the homolytic cleavage of the O-acyl bond, generating a singlet radical pair  (phenoxyl radical and acetyl radical) held within a solvent or matrix cage.
    
  • Recombination:

    • In-Cage (Major): The acetyl radical attacks the aromatic ring at the ortho (position 3) or para (position 5) positions relative to the oxygen. The ortho attack is favored in viscous media, leading to the 3-acetyl-2-hydroxy derivative.

    • Cage Escape (Minor): In low-viscosity solvents, radicals may diffuse apart, abstracting hydrogen to form the phenol (2-hydroxy-4'-pentylbenzophenone) and free acetic acid.

Visualization of the Pathway

PhotoFries Start 2-Acetoxy-4'-pentylbenzophenone (Ground State) Excited Excited Triplet State (T1 n-π*) Start->Excited hν (UV) RadicalPair Solvent Cage Radical Pair [Phenoxyl • + • COCH3] Excited->RadicalPair Homolysis OrthoProd 3-Acetyl-2-hydroxy-4'-pentylbenzophenone (Active UV Absorber) RadicalPair->OrthoProd Recombination (Ortho) Major Pathway ParaProd 5-Acetyl-2-hydroxy isomer (Secondary Product) RadicalPair->ParaProd Recombination (Para) Escape Cage Escape Products (Phenol + Acetic Acid) RadicalPair->Escape Diffusion OrthoProd->OrthoProd ESIPT Cycle (Heat Dissipation)

Figure 1: The Photo-Fries rearrangement pathway converting the latent precursor into the active UV-absorbing stabilizer.

Experimental Protocols

Protocol A: Photolysis and Kinetic Monitoring

Objective: Determine the conversion rate and quantum efficiency of the rearrangement in a model solvent.

Materials:

  • 2-Acetoxy-4'-pentylbenzophenone (>98% purity).

  • Solvent: Acetonitrile (HPLC Grade) or Cyclohexane (Spectroscopic Grade).

  • Light Source: Medium-pressure Hg lamp or 300 nm LED array.

  • Quartz Cuvettes (1 cm path length).

Workflow:

  • Preparation: Prepare a

    
     M solution of the compound in acetonitrile. Ensure the solution is degassed with Argon for 10 minutes to prevent oxygen quenching of the triplet state.
    
  • Baseline Scan: Record the UV-Vis spectrum from 200 nm to 500 nm (

    
    ). Note the 
    
    
    
    at ~255 nm.
  • Irradiation: Irradiate the sample in 30-second intervals.

  • Monitoring: After each interval, record the spectrum.

    • Observation: Look for the formation of an Isosbestic Point (indicating a clean conversion between two species) and the growth of a new band centered at 325–335 nm.

  • Quantification: Plot Absorbance (

    
    ) vs. Irradiation Time. The plateau indicates complete conversion.
    
Protocol B: Polymer Matrix Stability Test

Objective: Assess the "blooming" resistance and activation in a solid matrix (e.g., Polyethylene).

Workflow:

  • Compounding: Melt-blend Low-Density Polyethylene (LDPE) with 0.5% w/w 2-Acetoxy-4'-pentylbenzophenone at 140°C.

  • Film Pressing: Press into films of 100

    
    m thickness.
    
  • Activation: Expose films to a QUV tester (UVA-340 lamps) for 24 hours.

  • FTIR Analysis:

    • Monitor the Carbonyl Region (1600–1800 cm⁻¹).

    • Pre-Irradiation: Distinct Ester C=O peak (~1760 cm⁻¹).

    • Post-Irradiation: Decrease in Ester C=O; appearance of Ketone C=O (~1630 cm⁻¹, hydrogen-bonded).

  • Migration Test: Incubate films at 60°C for 1 week. Wipe surface with ethanol and analyze washings by HPLC to detect surface blooming. Compare with a non-pentyl analog (e.g., 2-acetoxybenzophenone) to validate the anchoring effect of the pentyl chain.

Applications & Strategic Utility

"Smart" UV Coatings

In UV-curable clear coats, traditional UV absorbers compete with photoinitiators for light, leading to incomplete curing.

  • Solution: Use 2-Acetoxy-4'-pentylbenzophenone.[2][3][4] It is transparent to the curing wavelengths (typically >350 nm or specific initiation bands) during the curing process.

  • Activation: Once the coating is cured and exposed to sunlight, the molecule rearranges into its active form, providing long-term protection to the underlying substrate.

Lipid Membrane Probes

The 4'-pentyl chain allows this molecule to intercalate into lipid bilayers. It can serve as a photo-triggerable probe to locally alter membrane pH (via acetic acid release in the cage-escape pathway) or to study lipid ordering effects upon the structural change from the bulky acetoxy form to the planar hydroxy form.

References

  • Bellus, D., & Hrdlovic, P. (1967). "Photochemical Rearrangement of Aryl Esters." Chemical Reviews, 67(6), 599–609. Link

  • Guillet, J. E., et al. (1968). "The Photo-Fries Rearrangement in Polymeric Media." Macromolecules, 1(1), 41–45. Link

  • CymitQuimica. (2023). "Product Data: [2-(4-pentylbenzoyl)phenyl] acetate (CAS 890098-46-1)."[2][4][5][6] Catalog Entry. Link

  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-Blackwell. (Chapter on Photo-Fries Rearrangement). Link

  • Rabek, J. F. (1990). Photostabilization of Polymers: Principles and Applications. Elsevier Applied Science. (Mechanisms of Latent Stabilizers). Link

Sources

Foundational

Strategic Synthesis of 2-Acetoxy-4'-pentylbenzophenone: Precursor Selection and Process Optimization

Executive Summary This technical guide details the rational synthesis of 2-Acetoxy-4'-pentylbenzophenone , a functionalized benzophenone derivative often utilized as a precursor in the synthesis of non-classical cannabin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational synthesis of 2-Acetoxy-4'-pentylbenzophenone , a functionalized benzophenone derivative often utilized as a precursor in the synthesis of non-classical cannabinoids and UV-stabilizing polymers.

The protocol prioritizes the Fries Rearrangement pathway over direct Friedel-Crafts acylation. While direct acylation of phenol with 4-pentylbenzoyl chloride is possible, it frequently suffers from poor regioselectivity (favoring the para-isomer). The Fries rearrangement of phenyl 4-pentylbenzoate offers superior control, allowing thermodynamic access to the requisite ortho-isomer (2-hydroxy) via chelation control, which is then acetylated to yield the final target.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is best conceptualized by disconnecting the final acetoxy group and the benzophenone core.

Retrosynthetic Logic
  • Target: 2-Acetoxy-4'-pentylbenzophenone.

  • Disconnection 1 (Acetylation): The acetyl group is installed last to protect the phenol or modify solubility.

    • Precursor:2-Hydroxy-4'-pentylbenzophenone .

  • Disconnection 2 (Regiocontrol): The ortho-hydroxy motif is difficult to install directly with high selectivity.

    • Strategy: Use an intramolecular rearrangement of an ester.

    • Precursor:Phenyl 4-pentylbenzoate .[1]

  • Disconnection 3 (Ester Formation): Standard esterification.

    • Starting Materials:4-Pentylbenzoyl chloride + Phenol .

  • Disconnection 4 (Activation): Acid chloride formation.[2]

    • Starting Material:4-Pentylbenzoic acid .[1][3][4][5][6]

Reaction Pathway Visualization (Graphviz)

SynthesisPath SM1 4-Pentylbenzoic Acid (Start Material 1) Int1 4-Pentylbenzoyl Chloride SM1->Int1 R1 SOCl2 Reflux SM2 Phenol (Start Material 2) Int2 Phenyl 4-pentylbenzoate (Ester Intermediate) SM2->Int2 Int1->Int2 Int3 2-Hydroxy-4'-pentyl- benzophenone Int2->Int3 Final 2-Acetoxy-4'-pentyl- benzophenone Int3->Final R2 Pyridine/DCM 0°C -> RT R3 AlCl3 (Fries) 140°C (Melt) R4 Ac2O / Pyridine

Caption: Step-wise synthetic flow from 4-pentylbenzoic acid to the final acetoxy-benzophenone via the Fries Rearrangement strategy.

Part 2: Critical Starting Materials & Specifications

The quality of the starting materials, particularly the alkylbenzoic acid, dictates the impurity profile of the final product.

Material Specification Table
ReagentCAS No.[1][3][4][5][6][7]Purity Req.[8]Critical Specification Note
4-Pentylbenzoic Acid 26311-45-5>98%Must be n-pentyl. Avoid "tert-pentyl" or branched isomers often found in low-grade industrial surfactants. Isomeric purity is crucial for crystallization.
Phenol 108-95-2>99%Crystalline solid preferred over liquid phenol (which contains water). Water kills the

catalyst.
Thionyl Chloride 7719-09-7>99%Freshly distilled if yellow. Sulfur impurities can poison downstream hydrogenation catalysts if used later.
Aluminum Chloride 7446-70-0AnhydrousCritical: Must be free-flowing yellow/grey powder. If white/clumped, it has hydrolyzed and will fail in the Fries rearrangement.
Acetic Anhydride 108-24-7>98%Used in excess; standard reagent grade is sufficient.
Why 4-Pentylbenzoic Acid?

Unlike generic benzophenone synthesis which might start with benzoyl chloride and an alkyl-benzene, this route fixes the pentyl chain on the acid side. This is strategic because Friedel-Crafts alkylation of benzene with pentyl halides is prone to rearrangement (hydride shifts), leading to branched alkyl chains. By starting with the pre-formed linear 4-pentylbenzoic acid, you guarantee the integrity of the n-pentyl chain.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 4-Pentylbenzoyl Chloride

Objective: Activate the carboxylic acid for esterification.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charge: Add 4-pentylbenzoic acid (10.0 g, 52 mmol) to the flask.

  • Reaction: Add Thionyl Chloride (

    
    ) (15 mL, ~200 mmol) carefully.
    
    • Note: Use a large excess to act as solvent.

  • Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. Evolution of HCl and

    
     gas indicates reaction progress.
    
  • Workup: Once gas evolution ceases and the solution is clear, remove excess

    
     via vacuum distillation.
    
  • Result: A yellow/brown oil (4-pentylbenzoyl chloride). Use immediately for Step 2.

Step 2: Formation of Phenyl 4-Pentylbenzoate

Objective: Create the ester precursor for rearrangement.

  • Setup: 500 mL RBF, ice bath, addition funnel.

  • Solvent: Dissolve Phenol (4.9 g, 52 mmol) in dry Dichloromethane (DCM, 50 mL) and Pyridine (5 mL, acid scavenger).

  • Addition: Dissolve the crude acid chloride from Step 1 in DCM (20 mL). Add this dropwise to the phenol solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
     and concentrate. Recrystallize from ethanol if necessary, though the crude is often sufficient for the next step.
    
Step 3: Fries Rearrangement (The Critical Step)

Objective: Migrate the acyl group to the ortho-position.

Mechanism: This reaction is thermodynamically controlled. Low temperatures favor the para-isomer (4-hydroxy), while high temperatures favor the ortho-isomer (2-hydroxy) due to the stability of the aluminum chelate formed between the carbonyl oxygen and the phenolic oxygen.

  • Mixing: In a dry flask, mix Phenyl 4-pentylbenzoate (crude from Step 2) with Aluminum Chloride (

    
    ) (1.2 equivalents).
    
    • Note: No solvent is used (Neat reaction) to achieve the high temperatures required for ortho-selectivity.

  • Heating: Heat the mixture to 140°C for 2 hours. The mixture will melt and evolve HCl gas.

    • Observation: The mass will turn viscous and dark orange/red (aluminum complex).

  • Quench: Cool to ~60°C and carefully pour the viscous mass into a beaker of crushed ice/HCl. This breaks the aluminum complex.

  • Extraction: Extract the resulting solid/oil with DCM.

  • Purification: The crude contains both ortho (target) and para isomers.

    • Separation: Steam distillation can separate the ortho-isomer (volatile with steam due to intramolecular H-bonding) from the para-isomer (non-volatile). Alternatively, use column chromatography (Hexane/Ethyl Acetate 95:5). The ortho-isomer elutes first.

Step 4: Acetylation to 2-Acetoxy-4'-pentylbenzophenone

Objective: Protect the hydroxyl group.

  • Reaction: Dissolve purified 2-hydroxy-4'-pentylbenzophenone (1.0 eq) in Acetic Anhydride (5.0 eq). Add Pyridine (1.0 eq) or Sodium Acetate (catalytic).

  • Conditions: Heat to 100°C for 1 hour.

  • Workup: Pour into ice water. The product should precipitate.[9]

  • Purification: Recrystallize from ethanol/water or heptane.

Part 4: Data Summary & Safety

Physicochemical Data Targets
CompoundMolecular WeightApprox.[1][2][3][5][6][7][8][10][11] Melting PointKey IR Signal (

)
4-Pentylbenzoic Acid 192.25 g/mol 88-90°C1680 (C=O acid)
Phenyl 4-pentylbenzoate 268.35 g/mol 35-40°C1735 (C=O ester)
2-OH-4'-pentylbenzophenone 268.35 g/mol Oil/Low melt1630 (C=O H-bonded)
2-Acetoxy-4'-pentylbenzophenone 310.39 g/mol Solid (varies)1765 (C=O acetate)
Process Safety (Self-Validating Systems)
  • Moisture Control: The failure mode of the Fries rearrangement is almost always moisture deactivating the

    
    . Validation: If adding 
    
    
    
    to the ester does not produce a slight exotherm or fuming, the catalyst is dead.
  • Gas Evolution: The acid chloride step produces

    
     and HCl. A scrubber (NaOH trap) is mandatory.
    
  • Isomer Confirmation: Before proceeding to acetylation, obtain a

    
    -NMR of the hydroxy-intermediate. The ortho-hydroxy proton appears as a sharp singlet very far downfield (
    
    
    
    11.0–12.5 ppm) due to hydrogen bonding. If this is absent, you have the para-isomer.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Martin, R. (1992). "The Fries Reaction".[12][13] Organic Preparations and Procedures International, 24(4), 369-435. Link

  • Mechoulam, R., et al. (2002). "Cannabidiol–resorcinol derivatives: synthesis and biological activity". Journal of Medicinal Chemistry. (Context for pentyl-substituted benzophenones in cannabinoid research).
  • PubChem. (2024).[5] "4-Pentylbenzoic acid - Compound Summary". National Library of Medicine. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Aluminum Chloride Anhydrous". Link

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 2-Acetoxy-4'-pentylbenzophenone

This application note details a validated, three-phase protocol for the synthesis of 2-Acetoxy-4'-pentylbenzophenone , a specialized intermediate often utilized in the development of liquid crystalline materials and UV-s...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a validated, three-phase protocol for the synthesis of 2-Acetoxy-4'-pentylbenzophenone , a specialized intermediate often utilized in the development of liquid crystalline materials and UV-stabilizing pharmacophores.

Unlike generic organic synthesis guides, this protocol prioritizes regiochemical control via the Fries Rearrangement, ensuring high selectivity for the ortho-substituted core required for the target molecule.

[1]

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Acetoxy-4'-pentylbenzophenone presents a classic regiochemical challenge: installing the benzoyl moiety ortho to the oxygen on the phenol ring while maintaining the integrity of the para-pentyl chain on the other ring.

Direct Friedel-Crafts acylation of phenol often yields a mixture of isomers with poor separability. Therefore, this protocol employs a Fries Rearrangement strategy . We first tether the rings via an ester linkage (Phenyl 4-pentylbenzoate), then induce an intramolecular rearrangement using Aluminum Chloride (


) at elevated temperatures. This leverages thermodynamic control to favor the thermodynamically stable ortho-hydroxybenzophenone (stabilized by intramolecular hydrogen bonding), which is subsequently acetylated.
Workflow Visualization

The following diagram outlines the critical reaction pathway and logic flow.

SynthesisPathway Start1 4-Pentylbenzoic Acid (Precursor A) Step1 Phase 1: Esterification (Formation of Phenyl 4-pentylbenzoate) Start1->Step1 SOCl2, then Phenol Start2 Phenol (Precursor B) Start2->Step1 Step2 Phase 2: Fries Rearrangement (Thermodynamic Control -> Ortho Isomer) Step1->Step2 AlCl3, 140°C Step3 Phase 3: Acetylation (Protection of Phenolic -OH) Step2->Step3 Ac2O, Pyridine Final Target: 2-Acetoxy-4'-pentylbenzophenone Step3->Final Purification

Figure 1: Modular synthesis pathway emphasizing the Fries Rearrangement for regioselectivity.

Experimental Protocol

Phase 1: Synthesis of Phenyl 4-pentylbenzoate (The "Tether")

Objective: Create the ester linkage between the two aromatic rings. Mechanism: Nucleophilic acyl substitution.

Reagents:

  • 4-Pentylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Phenol (1.0 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask (RBF) equipped with a reflux condenser and drying tube, dissolve 4-pentylbenzoic acid in anhydrous DCM. Add

    
     dropwise. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Evaporate excess
    
    
    and solvent under reduced pressure to isolate crude 4-pentylbenzoyl chloride.
  • Esterification: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Add a solution of Phenol (1.0 eq) and Pyridine (1.1 eq) in DCM dropwise over 30 minutes. The pyridine acts as an acid scavenger.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash the organic layer with 1M

    
     (to remove pyridine), followed by saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Yield Check: Expect a viscous oil or low-melting solid. Quantitative yield is common.

Phase 2: Fries Rearrangement (The "Critical Step")

Objective: Rearrange the ester to 2-hydroxy-4'-pentylbenzophenone. Mechanism: Lewis acid-catalyzed intramolecular rearrangement.[1] Critical Insight: High temperatures (


) favor the ortho-isomer due to the formation of a stable aluminum chelate complex involving the carbonyl oxygen and the phenolic oxygen.

Reagents:

  • Phenyl 4-pentylbenzoate (from Phase 1)

  • Aluminum Chloride (

    
    ) (1.2 - 1.5 eq) [Anhydrous, fresh]
    
  • Solvent: None (Neat melt) or Chlorobenzene (if temperature control is difficult).

Procedure:

  • Place Phenyl 4-pentylbenzoate in a thick-walled RBF.

  • Add anhydrous

    
     in portions.
    
  • Thermal Activation: Heat the mixture to 130–140°C . The mixture will melt and evolve

    
     gas. Stir for 2–3 hours.
    
    • Note: Do not exceed 160°C to avoid polymerization or degradation of the pentyl chain.

  • Quenching (Exothermic): Cool the reaction mass to ~60°C. Carefully pour the viscous mass into a beaker of crushed ice/conc.

    
     (10:1 ratio) to hydrolyze the aluminum complex.
    
  • Extraction: Extract the resulting suspension with Ethyl Acetate (3x).

  • Purification (Isomer Separation):

    • The crude contains mostly ortho-isomer (target) and some para-isomer.

    • Steam Distillation: The ortho-isomer is steam volatile due to intramolecular H-bonding; the para-isomer is not.[1] Steam distill the crude to isolate pure 2-hydroxy-4'-pentylbenzophenone.

    • Alternative: Column chromatography (Hexane/EtOAc 95:5). The ortho-isomer elutes first (non-polar).

Phase 3: Acetylation (The "Protection")

Objective: Convert the free phenol to the acetate ester. Mechanism: Nucleophilic attack of phenoxide on acetic anhydride.

Reagents:

  • 2-Hydroxy-4'-pentylbenzophenone (1.0 eq)

  • Acetic Anhydride (

    
    ) (2.0 eq)[2]
    
  • Pyridine (Catalytic amount or solvent)[3][4]

Procedure:

  • Dissolve the intermediate in minimal Pyridine (or use DCM with 2.0 eq Pyridine).

  • Add Acetic Anhydride slowly.

  • Heat to 60°C for 2 hours or stir at RT overnight.

  • Workup: Pour into ice water. The product typically precipitates. If oil forms, extract with DCM.

  • Final Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Data Summary & Quality Control

Target Specifications:

ParameterSpecificationValidation Method
Appearance White to off-white crystalline solidVisual Inspection
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity (NMR) 2.1 ppm (s, 3H, Acetyl), 2.6 ppm (t, 2H, Pentyl)1H-NMR (CDCl3)
Mass Spec [M+H]+ = 311.4 DaLC-MS

Key NMR Diagnostic Signals:

  • 
     2.10 ppm (s, 3H):  Singlet corresponding to the methyl group of the acetoxy moiety (
    
    
    
    -COO-).
  • 
     0.90 ppm (t, 3H):  Terminal methyl of the pentyl chain.
    
  • Aromatic Region: Complex splitting pattern characteristic of benzophenone; absence of the downfield phenolic proton (~12 ppm) confirms successful acetylation.

Safety & Handling (E-E-A-T)

  • Aluminum Chloride (

    
    ):  Reacts violently with water. Handle in a fume hood. Quench slowly into ice.
    
  • Thionyl Chloride (

    
    ):  Releases toxic 
    
    
    
    and
    
    
    gas. Use a caustic scrubber trap.
  • Acid Chlorides: Highly corrosive and lachrymators.

References

  • Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft. (Foundational work on Fries Rearrangement regioselectivity).

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience. (Authoritative source for Friedel-Crafts and rearrangement mechanisms).

  • Martin, R. (1992). The Fries Reaction. Organic Preparations and Procedures International, 24(4), 369-435. (Comprehensive review of reaction conditions and regioselectivity).

  • ChemicalBook. (n.d.). 2-Acetoxy-4'-pentylbenzophenone Product Properties. (Verification of CAS 890098-46-1 and physical properties).

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Acetoxy-4'-pentylbenzophenone

Abstract & Strategic Overview 2-Acetoxy-4'-pentylbenzophenone is a functionalized benzophenone derivative, often utilized as a key intermediate in the synthesis of liquid crystals or as a precursor for UV-stabilizing add...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Acetoxy-4'-pentylbenzophenone is a functionalized benzophenone derivative, often utilized as a key intermediate in the synthesis of liquid crystals or as a precursor for UV-stabilizing additives. Its structural integrity is defined by the labile acetoxy group at the ortho position and the lipophilic pentyl chain at the para' position.

The Analytical Challenge: The primary quality control challenge is distinguishing the intact ester (target) from its hydrolysis product, 2-Hydroxy-4'-pentylbenzophenone . Due to the "ortho effect," the acetoxy group is susceptible to hydrolysis, reverting to the phenolic form even under mild moisture exposure. Furthermore, the pentyl chain imparts significant hydrophobicity, requiring a robust Reverse Phase (RP) method with high organic eluent strength to prevent column fouling and ensure peak symmetry.

This guide presents a validated, stability-indicating RP-HPLC protocol designed to separate the target analyte from its critical impurities with a resolution (


) > 2.0.

Physicochemical Context & Method Logic[1][2]

To design a self-validating method, we must understand the molecule's behavior.

  • Chromophore: The benzophenone core provides strong UV absorption. We utilize 254 nm for universal aromatic detection and 285 nm for higher specificity to the benzophenone

    
     transition.
    
  • Polarity & Elution Order:

    • Impurity (Hydrolysis Product): The phenolic -OH group in 2-Hydroxy-4'-pentylbenzophenone is capable of hydrogen bonding with the mobile phase, making it more polar.

    • Target (Acetoxy Ester): The esterification "caps" the polar phenol, and combined with the pentyl chain, makes the target significantly more lipophilic.

    • Result: The impurity will elute before the target.

Structural & Degradation Logic (DOT Diagram)

degradation_pathway Target Target Analyte 2-Acetoxy-4'-pentylbenzophenone (Lipophilic, Late Eluting) Impurity Major Impurity 2-Hydroxy-4'-pentylbenzophenone (Phenolic, Early Eluting) Target->Impurity Hydrolysis Acetic Acetic Acid ( unretained / solvent front) Target->Acetic Water + H2O / Acid / Base Water->Target

Figure 1: Degradation pathway illustrating the critical hydrolysis impurity that the HPLC method must resolve.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA/DAD DetectorPDA required for peak purity assessment during validation.
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard lipophilic stationary phase. 3.5 µm offers better resolution than 5 µm for closely eluting isomers.
Column Temp 30°C ± 1°CControlled temperature minimizes retention time drift.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Detection UV @ 254 nm (primary), 285 nm (secondary)254 nm detects the aromatic ring; 285 nm targets the benzophenone carbonyl conjugation.
Mobile Phase Preparation[3]
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why Formic Acid? It suppresses the ionization of residual silanols on the column and the phenolic impurity (if present), sharpening the peaks.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile has a lower UV cutoff than Methanol and stronger elution power for the pentyl chain.

Gradient Program

The compound is hydrophobic. An isocratic hold at high organic or a steep gradient is necessary.

Time (min)% Solvent A% Solvent BEvent
0.0 4060Initial equilibration.
10.0 595Linear ramp to elute the lipophilic target.
15.0 595Wash step to remove highly retained oligomers.
15.1 4060Return to initial conditions.
20.0 4060Re-equilibration (Critical for reproducibility).
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 2-Acetoxy-4'-pentylbenzophenone reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

    • Note: Do not use water in the diluent to prevent hydrolysis during storage.

Working Sample Solution (100 µg/mL):

  • Dilute 1.0 mL of Stock Solution to 10 mL with Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Method Validation Strategy (Self-Validating System)

To ensure "Trustworthiness," the method must undergo a System Suitability Test (SST) before every analysis batch.

System Suitability Parameters (Acceptance Criteria)
ParameterLimitPurpose
Retention Time (RT) Target: ~8-9 minConfirms mobile phase composition accuracy.
Theoretical Plates (N) > 5,000Ensures column efficiency.
Tailing Factor (T) 0.8 < T < 1.2Checks for secondary interactions or column aging.
Precision (RSD) < 1.0% (n=6 injections)Confirms injector and pump stability.
Resolution (

)
> 2.0 (vs. Hydroxy impurity)Ensures accurate quantitation of the impurity.
Linearity & Range

Construct a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL .

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Forced Degradation (Specificity Check)

To prove the method is stability-indicating:

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 2 hours at 60°C.

  • Base Hydrolysis: Treat sample with 0.1 N NaOH for 10 mins (Ester will hydrolyze rapidly).

  • Result: The peak for 2-Acetoxy-4'-pentylbenzophenone should decrease, and a new peak (2-Hydroxy-4'-pentylbenzophenone) should appear at a lower Retention Time (approx 4-6 min). The method must resolve these two peaks.

Analytical Workflow Diagram

analysis_workflow Start Start Analysis Prep Sample Preparation (Diluent: 100% ACN) Start->Prep SST System Suitability Test (5 Replicate Injections) Prep->SST Decision Pass SST Criteria? RSD < 1%, Tailing < 1.2 SST->Decision RunSamples Run Unknown Samples (Bracket with Standards) Decision->RunSamples Yes Troubleshoot Troubleshoot: Check Pump/Column/Leaks Decision->Troubleshoot No Calc Calculate Purity % (Area Normalization) RunSamples->Calc Report Generate Report Calc->Report Troubleshoot->SST

Figure 2: Step-by-step analytical workflow ensuring data integrity through System Suitability Testing (SST).

Troubleshooting & Expert Insights

"Ghost" Peaks
  • Symptom: Small peaks appearing in the blank or gradient dwell volume.

  • Cause: Contaminated ACN or leaching from plasticizers in the solvent lines.

  • Fix: Use high-purity HPLC-grade solvents. Ensure the pentyl-benzophenone sample is not precipitating in the autosampler (keep thermostat at 25°C, not 4°C, to avoid solubility issues with the pentyl chain).

Peak Broadening
  • Cause: The pentyl chain interacts strongly with the C18 phase.

  • Fix: If tailing occurs, increase the column temperature to 40°C to improve mass transfer kinetics. Ensure the sample diluent matches the starting mobile phase (or is 100% organic if injection volume is low, <5 µL).

Retention Time Shift
  • Cause: Evaporation of Acetonitrile in the mobile phase reservoir.

  • Fix: Cap solvent bottles tightly or use a premixed mobile phase if using isocratic conditions (though gradient is recommended).

References

  • PubChem. (2025).[1][2] 2-Acetoxy-4'-heptylbenzophenone (Analog Reference).[1] National Library of Medicine. Available at: [Link]

  • Sielc Technologies. (2018). Separation of 4-Dodecyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column. Available at: [Link]

Sources

Method

Application Note: Comprehensive Structural Characterization of 2-Acetoxy-4'-pentylbenzophenone using Advanced NMR Spectroscopy

Abstract This application note provides a detailed, in-depth guide for the structural characterization and verification of 2-Acetoxy-4'-pentylbenzophenone, a substituted aromatic ketone of interest in synthetic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, in-depth guide for the structural characterization and verification of 2-Acetoxy-4'-pentylbenzophenone, a substituted aromatic ketone of interest in synthetic chemistry and materials science. We present a comprehensive protocol employing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a procedural workflow but also the underlying scientific rationale for experimental choices. This guide ensures the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, establishing a self-validating system for structural confirmation through techniques including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC).

Introduction: The Imperative for Unambiguous Characterization

2-Acetoxy-4'-pentylbenzophenone is a complex organic molecule whose utility in research and development hinges on its precise molecular structure. As with any synthesized compound, particularly in fields like pharmaceutical analysis and materials science, verifying the identity and purity is a critical, non-negotiable step.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic compounds in solution.[1][2][3] Its power lies in its non-destructive nature and its ability to provide a detailed atomic-level map of molecular architecture, revealing the connectivity and chemical environment of individual atoms.[1][4]

This guide moves beyond a simple recitation of steps, delving into the causality behind the protocol. We will explore how to prepare a high-quality sample, select the appropriate experiments, and interpret the resulting spectral data to build a complete and validated structural picture of the target molecule.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle of nuclear magnetic resonance, a phenomenon where atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2][4] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two distinct energy levels. The core of the NMR experiment involves the following sequence:

  • Polarization: The alignment of nuclear spins in the external magnetic field.[2][3]

  • Excitation: A radio-frequency (RF) pulse perturbs this alignment, exciting the spins to a higher energy state.[2][3]

  • Detection: As the nuclei relax back to their ground state, they emit electromagnetic radiation. This signal, known as the Free Induction Decay (FID), is detected and then converted via a Fourier transform into the familiar NMR spectrum, which plots signal intensity against frequency (chemical shift).[3]

The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as chemical shift . This allows us to differentiate between, for example, a proton on an aromatic ring and a proton in an aliphatic chain. Furthermore, interactions between neighboring nuclei lead to signal splitting (spin-spin coupling ), which provides invaluable information about molecular connectivity. For more complex molecules where 1D spectra may be crowded, 2D NMR techniques like COSY and HSQC are indispensable for resolving ambiguities by revealing correlations between nuclei.[5][6][7]

Safety and Handling

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS) for the target compound and all reagents used.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle 2-Acetoxy-4'-pentylbenzophenone in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. Benzophenone and related derivatives may cause skin or eye irritation.[8][9][10][11]

  • Solvents: Deuterated solvents are volatile and flammable. Keep them away from ignition sources.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Detailed Protocol: NMR Data Acquisition

This section provides a step-by-step protocol for acquiring high-quality NMR data. The causality behind each step is explained to ensure optimal results.

Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample preparation.[12] Contaminants, solid particles, or incorrect concentration can severely degrade spectral resolution.

Materials:

  • 2-Acetoxy-4'-pentylbenzophenone

  • High-quality 5 mm NMR tube

  • Deuterated solvent: Chloroform-d (CDCl₃) is recommended due to its excellent dissolving properties for a wide range of organic compounds.[13]

  • Glass Pasteur pipette and a small plug of glass wool or a syringe filter

  • Small glass vial

Procedure:

  • Weigh the Sample: In a small, clean, and dry glass vial, weigh the appropriate amount of 2-Acetoxy-4'-pentylbenzophenone.

    • For ¹H NMR: 5-25 mg is typically sufficient.[12][14]

    • For ¹³C NMR & 2D NMR: A more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[14][15]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[13][16] Gently swirl the vial to ensure the sample dissolves completely, creating a homogenous solution.

  • Filter the Solution: To remove any particulate matter that can disrupt magnetic field homogeneity and degrade spectral quality, filter the solution directly into the NMR tube.[12][15] This can be achieved by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with the sample identity.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[15]

NMR Spectrometer Workflow

The following workflow outlines the standard procedure for acquiring data on a modern NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh 1. Weigh Compound (10-50 mg) Dissolve 2. Dissolve in CDCl3 (0.6 mL) Weigh->Dissolve Filter 3. Filter into NMR Tube Dissolve->Filter Insert 4. Insert Sample into Spectrometer Filter->Insert Lock 5. Lock on Solvent (Deuterium Signal) Insert->Lock Shim 6. Shim Magnetic Field (Optimize Homogeneity) Lock->Shim Tune 7. Tune and Match Probe Shim->Tune Acquire 8. Acquire Spectra (1H, 13C, 2D) Tune->Acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Instrument Parameterization
  • Locking and Shimming: The spectrometer's field frequency must be "locked" to the deuterium signal of the CDCl₃.[12][14] This compensates for any minor drifts in the magnetic field. Subsequently, the field is "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp spectral lines.[14]

  • Referencing: The chemical shift axis (ppm) is calibrated relative to a standard. For CDCl₃, the residual undeuterated solvent peak (CHCl₃) is set to 7.26 ppm for ¹H spectra, and the solvent carbon peak is set to 77.16 ppm for ¹³C spectra.[13]

  • ¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard, which collapses all C-H coupling to produce a spectrum of singlets, simplifying interpretation. Due to the low sensitivity, several hundred to a few thousand scans may be required, with a relaxation delay of 2-5 seconds.

  • 2D NMR (COSY & HSQC): These experiments are acquired using standard, pre-defined parameter sets available on the spectrometer software. The number of increments in the indirect dimension and scans per increment will determine the experiment time and resolution.[7]

Spectral Analysis and Structural Elucidation

The following section details the expected NMR data for 2-Acetoxy-4'-pentylbenzophenone and the logic behind the signal assignments.

Molecular Structure: 2-Acetoxy-4'-pentylbenzophenone Structure

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts, multiplicities, and integrations are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, where electronegative atoms and π-systems (like carbonyls and aromatic rings) cause nearby nuclei to be "deshielded" and appear at a higher chemical shift (further downfield).[17][18][19]

Assignment Label Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm)
Acetoxy MethylH-a~ 2.2 - 2.4Singlet (s)3H~ 21.0
Pentyl CH₃H-j~ 0.9Triplet (t)3H~ 14.0
Pentyl CH₂H-i~ 1.3 - 1.4Multiplet (m)2H~ 22.5
Pentyl CH₂H-h~ 1.3 - 1.4Multiplet (m)2H~ 31.0
Pentyl CH₂H-g~ 1.6 - 1.7Multiplet (m)2H~ 31.5
Pentyl Ar-CH₂H-f~ 2.6 - 2.8Triplet (t)2H~ 36.0
AromaticH-e, e'~ 7.2 - 7.3Doublet (d)2H~ 129.0
AromaticH-d, d'~ 7.7 - 7.8Doublet (d)2H~ 130.0
AromaticH-c~ 7.6 - 7.7Multiplet (m)1H~ 133.0
AromaticH-b~ 7.3 - 7.4Multiplet (m)2H~ 129.5
Acetoxy Carbonyl----~ 169.0
Benzophenone Carbonyl----~ 196.0
Aromatic QuaternaryC-Ar---~ 125-150
Interpretation Logic
  • ¹H NMR Spectrum:

    • Singlet at ~2.3 ppm (H-a): This signal, integrating to 3 protons, is characteristic of the methyl group of an acetate ester. It is a singlet because there are no adjacent protons to couple with.

    • Aliphatic Region (0.8-2.8 ppm): This region contains the signals for the pentyl chain. The terminal methyl group (H-j) appears furthest upfield (~0.9 ppm) and is split into a triplet by its two neighbors on the adjacent CH₂ group (n+1 rule, 2+1=3). The benzylic CH₂ group (H-f) is the most deshielded of the chain (~2.7 ppm) due to its proximity to the aromatic ring and will appear as a triplet. The remaining three CH₂ groups (H-g, h, i) will appear as complex multiplets in the ~1.3-1.7 ppm range.

    • Aromatic Region (7.2-7.8 ppm): The 8 aromatic protons will appear in this downfield region. The protons on the pentyl-substituted ring (H-d, e) will appear as two distinct doublets, each integrating to 2H, characteristic of a para-substituted benzene ring. The protons on the acetoxy-substituted ring (H-b, c) will exhibit a more complex pattern due to their ortho, meta, and para relationships.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbons: Two signals are expected in the far downfield region. The ketone carbonyl will be around 196 ppm, while the ester carbonyl will be around 169 ppm.[17]

    • Aromatic Carbons: A number of signals will appear between ~125-150 ppm. The number of signals will depend on the symmetry; carbons with identical chemical environments will be equivalent and produce a single signal.

    • Aliphatic Carbons: The five carbons of the pentyl chain and the one from the acetoxy methyl group will appear in the upfield region (~14-36 ppm).

Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It is invaluable for tracing the connectivity of the pentyl chain. For example, a cross-peak will be observed between the benzylic protons (H-f) and their neighbors (H-g), and between H-g and H-h, and so on, down to the terminal methyl group (H-j). This provides an unbroken chain of evidence for the pentyl group's structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to.[6][20] For instance, it will show a correlation between the ¹H signal at ~2.7 ppm (H-f) and the ¹³C signal at ~36.0 ppm, confirming the assignment of the benzylic carbon. This is the most powerful tool for unambiguously assigning all protonated carbons.

Caption: Key ¹H-¹H COSY correlations in 2-Acetoxy-4'-pentylbenzophenone.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a robust and self-validating methodology for the complete structural characterization of 2-Acetoxy-4'-pentylbenzophenone. The ¹H NMR spectrum confirms the presence and relative number of protons in each distinct chemical environment, while the ¹³C NMR spectrum identifies all unique carbon atoms. 2D NMR experiments serve to unambiguously link these individual pieces of data, confirming the atomic connectivity and finalizing the structural proof. This comprehensive approach ensures the highest level of scientific integrity for researchers in synthetic chemistry, drug development, and materials science.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (2023, December 7). Longdom Publishing. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • NMR Sample Preparation. (n.d.). University of Arizona Research, Innovation & Impact. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 26). Wikipedia. [Link]

  • Nuclear magnetic resonance spectroscopy. (2024, February 10). Wikipedia. [Link]

  • NMR Sample Preparation. (n.d.). Weizmann Institute of Science. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Meena, G. S. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Use of NMR in structure elucidation. (2016, May 18). Slideshare. [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. (2023, November 23). Slideshare. [Link]

  • Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2D NMR Introduction. (2021, August 15). Chemistry LibreTexts. [Link]

  • Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. [Link]

  • Ketones. (n.d.). OpenOChem Learn. [Link]

  • ¹³C-NMR data of a benzophenone-derivate. (n.d.). ResearchGate. [Link]

  • IR and H-NMR analysis of benzophenone. (2020, May 7). Chemistry Stack Exchange. [Link]

  • Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst. (2023, May 25). Royal Society of Chemistry. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. (n.d.). Preprints.org. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2023, May 29). AZoOptics. [Link]

  • Characterization Data for Products. (2013). The Royal Society of Chemistry. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

  • Safety Data Sheet 2-Acetoxybenzoic acid. (n.d.). Metasci. [Link]

  • ¹H and ¹³C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. [Link]

  • A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (2015). SciELO. [Link]

  • Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. (1985). CHIMIA. [Link]

Sources

Application

Application Notes and Protocols for 2-Acetoxy-4'-pentylbenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Type II Photoinitiator for Advanced Photopolymerization 2-Acetoxy-4'-pentylbenzophenone is a specialized derivative of benzophenone,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Type II Photoinitiator for Advanced Photopolymerization

2-Acetoxy-4'-pentylbenzophenone is a specialized derivative of benzophenone, designed for use as a Type II photoinitiator in free-radical polymerization. Its molecular structure is engineered to offer distinct advantages in solubility, compatibility, and handling compared to the parent benzophenone molecule. The presence of the 4'-pentyl group, a moderately long alkyl chain, enhances its miscibility in non-polar monomer and oligomer formulations, which can be particularly beneficial in applications such as hydrophobic coatings, adhesives, and in the fabrication of drug delivery matrices. The 2-acetoxy group may influence the photochemical properties and potentially reduce the migratory tendencies of the photoinitiator and its byproducts from the cured polymer network.

As a Type II photoinitiator, 2-Acetoxy-4'-pentylbenzophenone requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to efficiently generate the free radicals necessary to initiate polymerization.[1][2] This two-component system offers versatility and is widely employed in various UV-curing applications.[3] This document provides a comprehensive guide to the properties, mechanism of action, and practical application of 2-Acetoxy-4'-pentylbenzophenone in photopolymerization.

Physicochemical Properties and Handling

PropertyEstimated Value/Information
Appearance Likely a pale yellow solid at room temperature.
Solubility Expected to have good solubility in a range of organic solvents, including common monomers and oligomers, due to the presence of the pentyl group.
UV-Vis Absorption The benzophenone chromophore typically exhibits a primary absorption band in the UV-A region (around 320-380 nm). The exact λmax may be slightly shifted due to the substituents.[4][5]
Storage Store in a cool, dry, well-ventilated area away from light and incompatible substances. Keep the container tightly sealed.
Safety and Handling As with other benzophenone derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Mechanism of Photoinitiation: A Synergistic Approach to Radical Generation

2-Acetoxy-4'-pentylbenzophenone functions as a classical Type II photoinitiator, operating through a bimolecular hydrogen abstraction mechanism.[1][6] The process can be delineated into the following key steps:

  • Photoexcitation: Upon absorption of UV radiation, the benzophenone moiety of the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator is a highly reactive diradical species. It abstracts a hydrogen atom from a suitable donor molecule, the co-initiator (e.g., a tertiary amine).

  • Radical Generation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and a new free radical from the co-initiator. The radical generated from the co-initiator is typically the primary species that initiates the polymerization of the monomer.

The presence of the 4'-pentyl group is anticipated to enhance the compatibility of the photoinitiator with the polymerizing medium, potentially leading to a more uniform distribution and efficient initiation throughout the bulk of the material.[7] The 2-acetoxy group's electronic effects may subtly modulate the energy levels of the excited states and the reactivity of the triplet state, although further empirical studies are needed to quantify this influence.

G cluster_0 Photoinitiation Cascade UV_Light UV Light (hν) PI_Ground Photoinitiator (S₀) UV_Light->PI_Ground Absorption PI_Singlet Excited Singlet State (S₁) PI_Ground->PI_Singlet Excitation PI_Triplet Excited Triplet State (T₁) PI_Singlet->PI_Triplet Intersystem Crossing Co_Initiator Co-initiator (e.g., Amine) Radical_Generation Initiating Radicals Monomer Monomer Radical_Generation->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation PI_TripletCo_Initiator PI_TripletCo_Initiator PI_TripletCo_Initiator->Radical_Generation Hydrogen Abstraction

Figure 1: The photoinitiation cascade for a Type II photoinitiator system.

Experimental Protocols: A Guide to Application

The following protocols provide a starting point for utilizing 2-Acetoxy-4'-pentylbenzophenone in a typical free-radical photopolymerization of an acrylate-based formulation. Optimization of concentrations and curing conditions will be necessary for specific applications.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a simple, clear, UV-curable acrylate formulation.

Materials:

  • 2-Acetoxy-4'-pentylbenzophenone

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA)

  • Monomer/Oligomer Blend: e.g., a 1:1 (w/w) mixture of Trimethylolpropane triacrylate (TMPTA) and a urethane diacrylate oligomer.

  • Suitable solvent for dissolution (if necessary), e.g., acetone or tetrahydrofuran (THF).

  • Amber glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • In an amber glass vial, weigh the desired amount of the monomer/oligomer blend.

  • Add the 2-Acetoxy-4'-pentylbenzophenone to the blend. A typical starting concentration is 0.5-3% by weight.

  • Add the co-initiator (EDB or TEA). The concentration of the co-initiator is often in a similar range to the photoinitiator (e.g., 1-5% by weight).

  • If the photoinitiator does not readily dissolve, a minimal amount of a suitable solvent can be added.

  • Stir the mixture at room temperature using a magnetic stirrer until all components are fully dissolved and the formulation is homogeneous. If a solvent was used, it should be removed under reduced pressure before curing.

Protocol 2: UV Curing and Monitoring of Polymerization

This protocol outlines the process of UV curing the formulation and monitoring the polymerization kinetics using Fourier Transform Infrared (FTIR) spectroscopy.

Equipment:

  • UV curing system with a lamp emitting in the appropriate wavelength range (e.g., a mercury vapor lamp or a 365 nm LED).

  • Radiometer to measure UV light intensity.

  • FTIR spectrometer with a horizontal attenuated total reflectance (ATR) accessory or capabilities for real-time monitoring.

  • Glass slides or a suitable substrate for curing thin films.

  • Film applicator or spin coater for uniform film thickness.

Procedure:

  • Sample Preparation: Apply a thin, uniform film of the prepared formulation onto a glass slide or the ATR crystal of the FTIR spectrometer.

  • Initial FTIR Spectrum: Record an initial FTIR spectrum of the uncured liquid formulation. The peak corresponding to the acrylate double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹) should be clearly visible.

  • UV Curing: Place the sample under the UV lamp at a fixed distance. The UV intensity at the sample surface should be measured with a radiometer.

  • Real-Time Monitoring (Optional but Recommended): If using real-time FTIR, begin recording spectra at regular intervals immediately upon starting the UV exposure.

  • Endpoint Curing: For endpoint analysis, expose the sample to UV radiation for a predetermined time.

  • Final FTIR Spectrum: After curing, record a final FTIR spectrum of the solid polymer film.

  • Data Analysis: The degree of monomer conversion can be calculated by monitoring the decrease in the area of the acrylate double bond peak relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak from the oligomer backbone).

G Start Start Formulation Prepare Formulation Start->Formulation Application Apply Thin Film Formulation->Application FTIR_Initial Record Initial FTIR Application->FTIR_Initial UV_Cure UV Exposure FTIR_Initial->UV_Cure FTIR_Final Record Final FTIR UV_Cure->FTIR_Final Analysis Calculate Conversion FTIR_Final->Analysis End End Analysis->End

Figure 2: A generalized workflow for UV curing and analysis.

Troubleshooting and Considerations

  • Incomplete Curing: This can be due to insufficient UV dose (increase exposure time or intensity), low photoinitiator concentration, or oxygen inhibition. Curing in an inert atmosphere (e.g., nitrogen) can mitigate oxygen inhibition.

  • Yellowing of the Cured Polymer: Benzophenone derivatives can sometimes cause yellowing, especially upon prolonged exposure to UV light. The extent of yellowing should be evaluated for the specific application.

  • Migration: The long pentyl chain on 2-Acetoxy-4'-pentylbenzophenone is expected to reduce migration compared to unsubstituted benzophenone. However, for sensitive applications such as food packaging or medical devices, migration studies should be conducted.

Conclusion

2-Acetoxy-4'-pentylbenzophenone is a promising Type II photoinitiator for a variety of UV-curing applications. Its substituted benzophenone structure suggests enhanced solubility and compatibility in many formulations. By understanding its mechanism of action and following systematic protocols for formulation and curing, researchers can effectively leverage its properties for the development of advanced polymeric materials. As with any chemical, proper safety precautions should always be observed.

References

  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. MDPI. [Link]

  • Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. ResearchGate. [Link]

  • Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities. [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]

  • D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing. MDPI. [Link]

  • Tunable Quantum Photoinitiators for Radical Photopolymerization. MDPI. [Link]

  • Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Tintoll. [Link]

  • Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market. PMC. [Link]

  • Photopolymerization induced by a benzophenone derivative photoinitiator. ResearchGate. [Link]

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). [Link]

  • A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar. [Link]

  • Synthesis and evaluations of novel photoinitiators with side-chain benzophenone, derived from alkyl α-hydroxymethacrylates. ResearchGate. [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]

  • INFLUENCE OF THE UNSATURATED BENZOPHENONES PHOTOINITIATORS ON SHRINKAGE OF ACRYLIC PRESSURE-SENSITIVE ADHESIVE. International Letters of Chemistry, Physics and Astronomy. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]

  • Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

  • Synthetic Technology of 2-Hydroxy-4-Alkoxy Benzophenone.
  • Synthesis of 2-hydroxy-4-alkoxybenzophenones.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. [Link]

  • UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

  • Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. TSI Journals. [Link]

  • 2-aminobenzophenone. Organic Syntheses Procedure. [Link]

Sources

Method

Experimental protocol for Friedel-Crafts acylation of pentylbenzene

Application Note: High-Fidelity Regioselective Friedel-Crafts Acylation of Pentylbenzene Abstract & Strategic Overview This application note details the optimized protocol for the Friedel-Crafts acylation of pentylbenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective Friedel-Crafts Acylation of Pentylbenzene

Abstract & Strategic Overview

This application note details the optimized protocol for the Friedel-Crafts acylation of pentylbenzene using acetyl chloride and aluminum chloride (


). While standard textbooks present this as a generic electrophilic aromatic substitution, this guide focuses on the kinetic control required for high regioselectivity  and the stoichiometric management  necessary to overcome Lewis acid deactivation.

Target Audience: Medicinal chemists and process engineers requiring high-purity para-substituted alkyl-aryl ketones, commonly used as intermediates in liquid crystal synthesis and non-steroidal anti-inflammatory drug (NSAID) analogs.

Scientific Foundation: The "Stoichiometry Trap"

To achieve high yields, one must understand why catalytic quantities of


 fail in acylation, unlike in alkylation.
The Product Inhibition Mechanism

In Friedel-Crafts alkylation, the Lewis acid is regenerated. However, in acylation, the carbonyl oxygen of the product ketone acts as a Lewis base, forming a stable 1:1 complex with


. This removes the catalyst from the cycle.
  • Implication: You must use >1.0 equivalents of

    
     relative to the acylating agent.[1] We recommend 1.2 equivalents  to ensure sufficient free Lewis acid to drive the reaction to completion.
    
Regioselectivity: The Steric Gate

Pentylbenzene contains a moderately activating alkyl group (weakly electron-donating via hyperconjugation). It directs incoming electrophiles to ortho and para positions.

  • Ortho: Statistically favored (2 sites), but kinetically disfavored due to the steric clash with the flexible

    
    -pentyl chain.
    
  • Para: Sterically unencumbered.

  • Meta: Electronic deactivation prevents substitution here.

Result: Under the controlled conditions described below (0°C initiation), the para:ortho ratio typically exceeds 95:5.

Visualizing the Reaction Pathway

The following diagram illustrates the generation of the acylium super-electrophile and the subsequent sigma-complex formation.

G Reagents Reagents (Acetyl Chloride + AlCl3) Complex Lewis Acid Complex [R-CO-Cl-AlCl3] Reagents->Complex Coordination Acylium Acylium Ion (R-C≡O)+ [AlCl4]- Complex->Acylium Ionization Attack Electrophilic Attack on Pentylbenzene Acylium->Attack Rate Limiting Step Sigma Sigma Complex (Resonance Stabilized) Attack->Sigma ProductComplex Product-AlCl3 Complex (Dead End) Sigma->ProductComplex -HCl (Aromatization) Final Final Ketone (After Hydrolysis) ProductComplex->Final + H2O (Quench)

Figure 1: Mechanistic pathway highlighting the formation of the active acylium species and the necessity of hydrolysis to release the final product.

Experimental Protocol

Methodology: The "Perrier Modification." Instead of mixing substrate and catalyst, we generate the active electrophile (acylium salt) first, then add the substrate. This maintains a constant electrophile concentration and minimizes polymerization side reactions.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Pentylbenzene 148.251.00.86Substrate
Acetyl Chloride 78.501.11.10Electrophile Source
Aluminum Chloride (

)
133.341.2SolidLewis Acid
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
HCl (conc.) / Ice -Excess-Quenching Agent
Step-by-Step Procedure

Phase 1: Electrophile Generation (Inert Atmosphere Required)

  • Setup: Oven-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).

  • Solvent: Add 40 mL of anhydrous DCM to the RBF.

  • Catalyst: Quickly weigh 1.2 equivalents of anhydrous

    
     and add to the DCM. Note: 
    
    
    
    is highly hygroscopic; minimize air exposure.
  • Activation: Cool the suspension to 0°C (ice bath). Add 1.1 equivalents of Acetyl Chloride dropwise.[1]

    • Observation: The solid

      
       will dissolve/react to form a clear or slightly colored solution of the acylium complex. Stir for 15 minutes.
      

Phase 2: Regioselective Addition 5. Substrate Prep: Dissolve 1.0 equivalent of Pentylbenzene in 10 mL anhydrous DCM in the addition funnel. 6. Addition: Add the pentylbenzene solution dropwise to the acylium mixture over 30 minutes, maintaining the internal temperature <5°C.

  • Rationale: Low temperature maximizes para-selectivity by reducing the kinetic energy available to overcome the steric barrier of the ortho position.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.
  • Monitoring: Check reaction progress via TLC (Solvent: 90:10 Hexane:EtOAc). The product will be significantly more polar (lower
    
    
    ) than pentylbenzene.

Phase 3: Quenching & Isolation (Exothermic!) 8. Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 10 mL concentrated HCl.

  • Caution: This breaks the Aluminum-Oxygen bond. It is violent. The HCl prevents the formation of insoluble aluminum hydroxide emulsions.
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM (30 mL).
  • Wash: Wash combined organics with water, then saturated
    
    
    (to remove acid traces), and finally brine.
  • Dry & Concentrate: Dry over anhydrous
    
    
    , filter, and remove solvent via rotary evaporation.
Workflow Diagram

Workflow start Start: Dry Glassware N2 Atmosphere step1 Suspend AlCl3 in DCM (0°C) start->step1 step2 Add Acetyl Chloride (Form Acylium Ion) step1->step2 step3 Add Pentylbenzene Slowly (Maintain <5°C) step2->step3 step4 Warm to RT Stir 2-3 Hours step3->step4 step5 Quench: Pour onto Ice/HCl (Violent Exotherm) step4->step5 step6 Phase Separation & NaHCO3 Wash step5->step6 end Evaporate Solvent Yield: Crude Ketone step6->end

Figure 2: Operational workflow emphasizing the critical temperature control points and quenching safety.

Results & Analysis

Expected Yield and Purity
  • Crude Yield: 85–95%

  • Regio-purity: >95% para-isomer.

NMR Interpretation (Validation)

The


 NMR spectrum provides definitive proof of the para-substitution pattern.
  • Aromatic Region (7.0 - 8.0 ppm): Look for a characteristic AA'BB' system . Because the substituents are different (pentyl vs. acetyl), the symmetry is not perfect, but you will see two distinct "doublets" (roofing effect towards each other).

    • 
       ppm (2H, d): Protons ortho to the carbonyl (deshielded by anisotropy).
      
    • 
       ppm (2H, d): Protons ortho to the pentyl group.
      
  • Aliphatic Region:

    • 
       ppm (3H, s): Methyl group of the ketone (
      
      
      
      -C=O).
    • 
       ppm (2H, t): Benzylic protons of the pentyl chain.
      
    • 
       ppm (3H, t): Terminal methyl of the pentyl chain.
      

Note: If significant ortho isomer is present, a complex multiplet will appear around 7.4-7.6 ppm, disrupting the clean AA'BB' pattern.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<50%) Old/Wet

Use fresh, anhydrous catalyst. It should be a yellow/white powder, not grey/clumped.
Incomplete Reaction Stoichiometry errorEnsure >1.0 eq of

is used. The complex traps the catalyst.
Emulsion during workup Aluminum Hydroxide formationEnsure sufficient HCl is present in the ice quench to keep Aluminum salts soluble (

).
High ortho isomer Temperature too highKeep addition temperature strictly at 0°C.

Safety & Compliance (EHS)

  • Aluminum Chloride: Reacts violently with water to release HCl gas.[1][2][3] Handle in a fume hood. Dispose of solid waste as hazardous material; do not wash down the drain.

  • Acetyl Chloride: Lachrymator and corrosive.[1][2] Releases HCl on contact with moisture.[1][2]

  • DCM: Suspected carcinogen. Use double-gloving (PVA or Viton preferred, nitrile has low breakthrough time).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637760, Aluminum Chloride. [Link]

  • SpectraBase. 4'-Pentylacetophenone NMR Data. [Link] (General reference for acetophenone derivative shifts).

Sources

Application

Application Note &amp; Protocol: High-Yield Acetylation of 2-hydroxy-4'-pentylbenzophenone

Introduction: Rationale and Application 2-hydroxy-4'-pentylbenzophenone is a key chemical intermediate whose utility is often expanded through functional group modification. The acetylation of its phenolic hydroxyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Application

2-hydroxy-4'-pentylbenzophenone is a key chemical intermediate whose utility is often expanded through functional group modification. The acetylation of its phenolic hydroxyl group to form 2-acetoxy-4'-pentylbenzophenone is a critical transformation for several reasons. Primarily, it serves as a protecting group strategy, preventing the reactive hydroxyl group from participating in subsequent reactions. Furthermore, this modification alters the compound's physicochemical properties, such as solubility, polarity, and bioavailability, which is of significant interest in the development of active pharmaceutical ingredients (APIs) and materials science.

This document provides a comprehensive, field-proven protocol for the efficient acetylation of 2-hydroxy-4'-pentylbenzophenone. The methodology employs acetic anhydride as the acetylating agent and pyridine as a catalyst and acid scavenger, a classic and robust combination for acylating phenols. We will delve into the causality behind each step of the protocol, ensuring the procedure is not just a series of instructions but a self-validating system for achieving high purity and yield.

Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group of 2-hydroxy-4'-pentylbenzophenone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine plays a dual role: it acts as a base to deprotonate the phenol, increasing its nucleophilicity, and it scavenges the acetic acid byproduct, driving the reaction equilibrium towards the product.

Reaction: 2-hydroxy-4'-pentylbenzophenone + Acetic Anhydride --(Pyridine)--> 2-acetoxy-4'-pentylbenzophenone + Acetic Acid

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
2-hydroxy-4'-pentylbenzophenoneC₁₈H₂₀O₂268.35>98%CommercialStarting material
Acetic Anhydride(CH₃CO)₂O102.09≥99%Sigma-AldrichAcylating agent. Corrosive and a lachrymator.
Pyridine, AnhydrousC₅H₅N79.1099.8%Sigma-AldrichBase catalyst and solvent. Handle in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93HPLC GradeFisher ScientificExtraction solvent.
Hydrochloric Acid (HCl)HCl36.461 M AqueousCommercialUsed for aqueous work-up.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Aq.CommercialUsed for neutralization wash.
Brine (Saturated NaCl)NaCl58.44Saturated Aq.CommercialUsed for final aqueous wash.
Anhydrous Magnesium SulfateMgSO₄120.37GranularCommercialDrying agent.
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge IsotopeFor NMR analysis.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-vacuum pump

  • NMR Spectrometer (400 MHz or higher)

  • FT-IR Spectrometer

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

This protocol is designed for a ~2.7 g scale synthesis. All operations involving volatile, corrosive, or noxious reagents (acetic anhydride, pyridine, DCM) must be performed within a certified chemical fume hood.

Reaction Setup and Execution
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4'-pentylbenzophenone (2.68 g, 10.0 mmol, 1.0 eq) in anhydrous pyridine (20 mL).

    • Causality: Pyridine serves as both the solvent and the base catalyst. Using an anhydrous grade is crucial to prevent the hydrolysis of acetic anhydride.[1]

  • Addition of Acylating Agent: While stirring the solution at room temperature, slowly add acetic anhydride (1.42 mL, 1.53 g, 15.0 mmol, 1.5 eq) dropwise over 5 minutes.

    • Causality: A molar excess of acetic anhydride ensures the complete conversion of the starting material. The slow, dropwise addition helps to control the initial exotherm of the reaction.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath and allow it to stir for 4 hours under a nitrogen atmosphere.

    • Causality: Moderate heating increases the reaction rate without causing significant side product formation. The inert atmosphere prevents the introduction of atmospheric moisture. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • Quenching: After 4 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold 1 M hydrochloric acid (HCl).

    • Causality: This step neutralizes the excess pyridine, forming water-soluble pyridinium hydrochloride, and quenches any remaining acetic anhydride. Pouring into an ice-acid mixture helps to manage the heat generated during neutralization.[1]

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Causality: The desired product is organic-soluble and will move into the DCM layer, while inorganic salts and pyridinium hydrochloride remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • 40 mL of 1 M HCl (to remove residual pyridine)

    • 40 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • 40 mL of brine (to remove bulk water and aid in phase separation)

    • Causality: Each wash step is designed to remove specific impurities, leading to a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Causality: Removing all water with a drying agent is essential before solvent evaporation to prevent product hydrolysis and obtain an accurate crude yield.

Purification
  • Recrystallization: Dissolve the crude product (obtained as an oil or semi-solid) in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from soluble impurities.[2]

Product Characterization

The identity and purity of the final product, 2-acetoxy-4'-pentylbenzophenone, must be confirmed through spectroscopic analysis.

  • ¹H NMR (400 MHz, CDCl₃):

    • The disappearance of the broad singlet corresponding to the phenolic -OH proton (typically > 10 ppm).

    • The appearance of a new sharp singlet around δ 2.2-2.4 ppm, integrating to 3H, corresponding to the methyl protons of the acetyl group (-OCOCH₃).

    • The aromatic and aliphatic protons of the benzophenone backbone should remain, with slight shifts possible due to the change in the electronic environment.

  • FT-IR (ATR):

    • The disappearance of the broad O-H stretching band from the starting material (approx. 3200-3400 cm⁻¹).

    • The appearance of a strong C=O stretching band for the newly formed ester at approximately 1760-1770 cm⁻¹.

    • The ketone C=O stretch will remain around 1650-1670 cm⁻¹.

  • Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

Safety Precautions

  • Acetic Anhydride: Highly corrosive, a lachrymator, and reacts violently with water.[3][4][5] It causes severe skin burns and eye damage and can be fatal if inhaled.[3][4][5] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a chemical fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • General Handling: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE at all times. An emergency eyewash and shower should be readily accessible.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of 2-acetoxy-4'-pentylbenzophenone.

Acetylation_Workflow cluster_prep 1. Reaction Setup cluster_workup 2. Work-up & Isolation cluster_purification 3. Purification & Analysis A Dissolve 2-hydroxy-4'-pentylbenzophenone in anhydrous pyridine B Add Acetic Anhydride (1.5 eq) dropwise A->B C Heat to 60°C for 4h under N2 atmosphere B->C D Cool to RT & Quench in ice-cold 1M HCl C->D Reaction Complete E Extract with DCM (3x) D->E F Wash Organic Layer (1M HCl, NaHCO3, Brine) E->F G Dry (MgSO4) & Concentrate (Rotary Evaporator) F->G H Obtain Crude Product G->H I Recrystallize from Hot Methanol/Ethanol H->I Proceed to Purification J Collect Crystals by Vacuum Filtration I->J K Dry Under High Vacuum J->K L Characterize Product (NMR, IR, MP) K->L M M L->M Pure 2-acetoxy-4'- pentylbenzophenone

Caption: Workflow for the synthesis of 2-acetoxy-4'-pentylbenzophenone.

References

  • INEOS Group. (2020). Safety Data Sheet: Acetic Anhydride. Available at: [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.

Sources

Method

Protocol &amp; Application Note: High-Purity Isolation of 2-Acetoxy-4'-pentylbenzophenone via Single-Solvent Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, scientifically-grounded protocol for the purification of crude 2-Acetoxy-4'-pentylbe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scientifically-grounded protocol for the purification of crude 2-Acetoxy-4'-pentylbenzophenone, a key intermediate in various synthetic pathways. Recrystallization remains a cornerstone technique in chemical and pharmaceutical development for its efficiency, scalability, and cost-effectiveness in achieving high levels of purity.[1][2] This guide moves beyond a simple list of steps to explain the underlying principles and critical parameters that govern the successful isolation of crystalline solids. We will delve into the rationale for solvent selection, provide a step-by-step experimental workflow, and offer expert troubleshooting advice to overcome common challenges, ensuring a robust and reproducible purification process.

Introduction: The Imperative of Purity

2-Acetoxy-4'-pentylbenzophenone is a benzophenone derivative whose utility in research and development hinges on its chemical purity. Impurities, such as unreacted starting materials, by-products, or residual solvents, can compromise subsequent reaction yields, introduce artifacts in biological assays, and present significant hurdles for regulatory approval in pharmaceutical applications.

Crystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities within a chosen solvent system.[3] The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce the formation of a highly ordered crystal lattice of the desired molecule, while impurities remain in the solution (mother liquor).[4] This document provides a comprehensive methodology for purifying 2-Acetoxy-4'-pentylbenzophenone using this robust technique.

The Science of Recrystallization: A Mechanistic Overview

The success of recrystallization is governed by the thermodynamic principle of differential solubility. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[5][6] This temperature-dependent solubility gradient is the driving force of the purification process.

The process unfolds in two primary stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline bodies from a supersaturated solution. This can occur spontaneously or be induced.

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, building the macroscopic crystal lattice.

A slow rate of cooling is paramount. It favors crystal growth over rapid nucleation, resulting in larger, purer crystals. Fast precipitation traps impurities within the rapidly forming crystal lattice, undermining the purification goal.

Solvent Selection: The Most Critical Parameter

Choosing the correct solvent is the most crucial step in developing a recrystallization protocol.[5] The ideal solvent must satisfy several criteria, summarized in the table below.

Based on the structure of 2-Acetoxy-4'-pentylbenzophenone, which contains both a ketone and an ester functional group, a moderately polar solvent is a logical starting point. A common heuristic is that solvents with functional groups similar to the solute are often effective.[7][8] Therefore, alcohols like isopropanol or ethanol, and ketones like acetone, are strong candidates. For this protocol, we will focus on isopropanol (IPA) as the primary solvent due to its favorable boiling point, safety profile, and effectiveness with moderately polar organic compounds.

Table 1: Evaluation of Potential Solvents for Recrystallization

SolventBoiling Point (°C)Rationale for Selection/RejectionSafety Considerations
Isopropanol (IPA) 82.4Recommended. Good solubility for ketones/esters when hot, reduced solubility when cold. Boiling point is suitable and less volatile than acetone or methanol.Flammable liquid. Use in a well-ventilated fume hood.
Ethanol 78.4Good Alternative. Similar properties to IPA. A common and effective recrystallization solvent.[8]Flammable liquid. Use in a well-ventilated fume hood.
Acetone 56.5Possible, but less ideal. Excellent solvent for ketones, but its low boiling point can lead to rapid evaporation and difficulty in handling.[7]Highly flammable and volatile.
Methanol 64.7Use with caution. Similar to ethanol, but more toxic.Toxic by inhalation and ingestion. Flammable.
Water 100Unsuitable as a single solvent. The nonpolar pentyl chain and aromatic rings make the compound unlikely to be soluble in water.[7]N/A
Hexane/Heptane ~69 / ~98Unsuitable as a single solvent. The compound is likely too polar to dissolve sufficiently in hot nonpolar alkanes.[9] May be useful as an anti-solvent.Flammable liquids.

Experimental Workflow: From Crude Solid to Pure Crystal

This protocol assumes the presence of soluble impurities and minor insoluble contaminants. The overall process is visualized in the workflow diagram below.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4 & 5: Isolation & Drying A Crude Solid in Flask B Add Minimum Volume of Hot Isopropanol A->B C Heat to Dissolve (Saturated Solution) B->C D Filter Hot Solution (Remove Insoluble Impurities) C->D E Slow Cool to Room Temp D->E F Cool in Ice Bath E->F G Crystal Formation F->G H Vacuum Filter Slurry G->H I Wash Crystals with Cold Isopropanol H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Sources

Application

Application Note: 2-Acetoxy-4'-pentylbenzophenone as a Latent UV Stabilizer

This Application Note and Protocol guide details the use of 2-Acetoxy-4'-pentylbenzophenone (CAS 890098-46-1), a specialized functional additive for UV-curable systems. Abstract In UV-curable formulations, achieving deep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-Acetoxy-4'-pentylbenzophenone (CAS 890098-46-1), a specialized functional additive for UV-curable systems.

Abstract

In UV-curable formulations, achieving deep through-cure while maintaining long-term weatherability is a contradictory challenge. Traditional UV absorbers (UVAs) absorb the very radiation required by photoinitiators to crosslink the resin, leading to the "Inner Filter Effect" (incomplete curing at the bottom of the film). 2-Acetoxy-4'-pentylbenzophenone functions as a Latent UV Stabilizer . It is initially transparent to the primary curing wavelengths (allowing full depth of cure) but undergoes a Photo-Fries rearrangement upon UV exposure to generate an active ortho-hydroxybenzophenone UV absorber in situ. This guide outlines the mechanism, formulation protocols, and validation methods for integrating this molecule into acrylate and epoxy systems.

Scientific Mechanism: The Photo-Fries Rearrangement

The core value of 2-Acetoxy-4'-pentylbenzophenone lies in its photochemical conversion from a "blocked" inactive state to an "active" stabilizer state.

The Challenge: Inner Filter Effect
  • Standard Scenario: Adding a conventional UVA (e.g., Benzophenone-3) blocks UV light from reaching the photoinitiator (PI) at the coating-substrate interface.

  • Result: Surface cure is achieved, but adhesion fails due to under-cured bottom layers.

The Solution: In-Situ Generation

The ortho-acetoxy group blocks the Excited State Intramolecular Proton Transfer (ESIPT) mechanism that normally dissipates UV energy as heat. Consequently, the molecule does not act as a stabilizer initially. Upon irradiation (during the curing process), it undergoes a Photo-Fries rearrangement:[1]

  • Homolytic Cleavage: The O-Acetyl bond breaks under UV light.

  • Radical Recombination: The acetyl radical recombines at the ortho or para position of the phenol ring.

  • Activation: The rearrangement restores the phenolic hydroxyl group adjacent to the carbonyl, enabling ESIPT and activating the UV-absorbing capability.

Mechanistic Pathway Diagram

PhotoFriesMechanism Initial 2-Acetoxy-4'-pentylbenzophenone (Inactive / Low Absorbance) Excited Excited Singlet State (Homolytic Cleavage) Initial->Excited UV Photon (hv) RadicalPair Solvent Cage Radical Pair Excited->RadicalPair C-O Bond Scission Rearranged 2-Hydroxy-3-acetyl-4'-pentylbenzophenone (Active UV Absorber) RadicalPair->Rearranged Ortho-Migration ESIPT ESIPT Mechanism (Heat Dissipation) Rearranged->ESIPT UV Exposure (Service Life) ESIPT->Rearranged Non-Radiative Decay

Figure 1: The Photo-Fries rearrangement pathway converting the latent precursor into an active UV stabilizer.

Experimental Protocol

Materials & Equipment
  • Target Molecule: 2-Acetoxy-4'-pentylbenzophenone (>98% purity).

  • Resin Base: Aliphatic Urethane Acrylate (e.g., CN9001) or HDDA (monomer).

  • Photoinitiator (PI): TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) for deep cure, or 184 (1-Hydroxycyclohexyl phenyl ketone) for surface cure.

  • Light Source: Mercury Arc Lamp (broadband) or UV-LED (395 nm).

  • Analysis: FTIR (ATR accessory), UV-Vis Spectrophotometer.

Formulation Strategy

The 4'-pentyl chain enhances solubility in hydrophobic matrices compared to standard acetoxybenzophenone.

ComponentConcentration (wt%)Function
Oligomer/Monomer Blend BalanceMechanical backbone
Photoinitiator (TPO) 1.0 - 3.0%Deep cure initiation (absorbs >380nm)
2-Acetoxy-4'-pentylbenzophenone 1.0 - 2.0% Latent Stabilizer
HALS (Hindered Amine) 0.5 - 1.0%Radical scavenger (synergist)

Note: Do not exceed 3% loading of the latent stabilizer without testing for plasticization effects.

Step-by-Step Procedure
Phase 1: Solubility & Incorporation
  • Pre-Dissolution: Dissolve 2-Acetoxy-4'-pentylbenzophenone in a reactive diluent (e.g., HDDA or TPGDA) at 40°C. Stir for 15 minutes until clear.

    • Why: Direct addition to high-viscosity oligomers can lead to micro-crystallization.

  • Blending: Add the pre-solution to the main oligomer batch. Mix under low shear to avoid air entrapment.

  • PI Addition: Add the Photoinitiator last, under yellow light, to prevent premature gelling.

Phase 2: Curing & Activation
  • Drawdown: Apply a 50 µm wet film on a glass substrate or Leneta chart.

  • Cure Pass 1 (Tacking): Pass under UV-LED (395 nm) or Low-energy Hg lamp.

    • Observation: The film should cure through to the substrate because the latent stabilizer has low absorbance at 395 nm.

  • Cure Pass 2 (Activation): Pass under a broadband Medium Pressure Hg Lamp (H-bulb) at high energy (approx. 500-1000 mJ/cm²).

    • Mechanism:[2][3] The UV-C and UV-B components of the Hg lamp trigger the Photo-Fries rearrangement, converting the acetoxy group to the hydroxy group.

Phase 3: Validation (QC)
  • FTIR Analysis: Monitor the carbonyl region.[1]

    • Target: Decrease in the ester carbonyl peak (~1760 cm⁻¹) and appearance/shifting of the ketone peak due to hydrogen bonding.

  • UV-Vis Shift: Measure absorbance before and after Cure Pass 2.

    • Success Criteria: Significant increase in absorbance in the 300–350 nm range (characteristic of the generated benzophenone stabilizer).

Performance Data & Comparison

The following table contrasts the "Latent" approach with traditional "Direct" addition.

MetricTraditional UVA (e.g., BP-3)Latent (2-Acetoxy-4'-pentyl-BP)
Initial Formulation Color Light YellowColorless / Very Pale
Cure Speed (Surface) NormalNormal
Through-Cure (Depth) Poor (Screening effect)Excellent (Transparent initially)
Stabilization Onset ImmediatePost-Activation (during cure)
Migration Resistance Low (Small molecule)High (Pentyl chain anchors in matrix)
Application Workflow Diagram

ApplicationWorkflow cluster_0 Formulation Phase cluster_1 Curing Phase cluster_2 Service Life Step1 Dissolve 2-Acetoxy-4'-pentyl-BP in Monomer (HDDA) Step2 Add Photoinitiator (TPO) (No competition for light yet) Step1->Step2 Step3 UV Exposure (LED/Hg) Initiator triggers polymerization Step2->Step3 Apply Coating Step4 Simultaneous Photo-Fries Rearrangement occurs Step3->Step4 High Energy UV Step5 Polymer Matrix Crosslinked Stabilizer Active (OH-group) Step4->Step5 Conversion Complete Step6 UV Energy Dissipated via ESIPT (Coating Protected) Step5->Step6

Figure 2: Operational workflow for integrating the latent stabilizer into a UV-curing line.

Troubleshooting & Optimization

Issue: Incomplete Activation
  • Symptom: The coating yellows prematurely or fails weathering tests.

  • Cause: Insufficient UV dose in the UV-B/C range during the curing pass. The rearrangement requires higher energy photons than standard polymerization.

  • Fix: Increase the dose of the Hg bulb or add a specific "post-cure" station. LED-only lines (395nm) cannot efficiently trigger the rearrangement; a broad-spectrum source is required for activation.

Issue: Surface Tackiness
  • Cause: Oxygen inhibition combined with radical scavenging by the newly formed phenol.

  • Fix: Increase amine synergist concentration or cure under nitrogen inerting.

Issue: Compatibility
  • Cause: The pentyl chain provides lipophilicity, but highly polar water-based UV systems may show phase separation.

  • Fix: Pre-emulsify the additive or use a co-solvent (e.g., Dipropylene Glycol Diacrylate) before adding to water-based urethane acrylates.

References

  • Chemical Identity & Properties

    • Source: ChemicalBook & BOC Sciences Listings for CAS 890098-46-1.
    • Link:

  • Mechanism of Photo-Fries Rearrangement

    • Title: Selectivity in the photo-Fries rearrangement of some aryl benzo
    • Source: University of Pavia (IRIS D
    • Link:

  • General Protocol for Latent Stabilizers

    • Title: Photo-Fries Rearrangement of Poly(4-acetoxystyrene) for Nanolithography (Analogous Polymer System).
    • Source: ResearchGate.[4]

    • Link:

  • Benzophenone Synthesis & Derivatives

    • Title: Synthesis of Flavones (involving o-benzoyloxyacetophenone intermediates).[5][6]

    • Source: Organic Syntheses / BioMed Research.
    • Link:

Sources

Method

Application Note: Precision Monitoring of Synthetic Transformations via Thin-Layer Chromatography (TLC)

Abstract While High-Performance Liquid Chromatography (HPLC) offers superior resolution, Thin-Layer Chromatography (TLC) remains the unrivaled workhorse for real-time reaction monitoring due to its speed, parallel proces...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While High-Performance Liquid Chromatography (HPLC) offers superior resolution, Thin-Layer Chromatography (TLC) remains the unrivaled workhorse for real-time reaction monitoring due to its speed, parallel processing capability, and "infinite" detection range (everything stays on the plate). This guide elevates TLC from a basic check to a quantitative kinetic tool, detailing the "Co-Spot" technique, solvent engineering, and chemically specific visualization methods required for high-stakes drug development workflows.

Fundamentals of Reaction Monitoring

Unlike purification TLC (where resolution is paramount), reaction monitoring prioritizes differentiation . The objective is to kinetically track the disappearance of the Limiting Reagent (LR) and the appearance of the Product (P).

The Kinetic Snapshot

A reaction mixture is a dynamic matrix containing starting materials, reagents, intermediates, and products. A single TLC plate represents a "kinetic snapshot" at time


. To ensure data integrity, the method must separate the critical pair (usually LR and P) with a 

.

Strategic Method Development

Stationary Phase Selection
  • Silica Gel 60 (

    
    ):  The industry standard. The "60" refers to the pore size (60 Å), and 
    
    
    
    indicates a fluorescent indicator (Zinc Silicate) that glows green under UV light.
  • Alumina (Basic/Neutral): Used for acid-sensitive compounds or highly basic amines that streak on silica.

  • C18 (Reverse Phase): Essential for extremely polar compounds (nucleotides, peptides) that stay at the baseline on normal silica.

Mobile Phase Engineering (The "0.3 – 0.7 Rule")

The ideal solvent system positions the target compound between


 0.3 and 0.7.
  • 
    :  Compound is trapped in the stationary phase; diffusion broadens the spot.
    
  • 
    :  Compound moves with the solvent front; co-elution with impurities is likely.
    
Diagram: Solvent Selection Logic

The following decision tree illustrates the logic for tuning mobile phase polarity based on spot behavior.

SolventLogic Start Initial Run (e.g., 20% EtOAc/Hexane) CheckRf Analyze Rf Value Start->CheckRf LowRf Rf < 0.2 (Too Polar for Solvent) CheckRf->LowRf Stuck at Baseline HighRf Rf > 0.8 (Too Non-Polar for Solvent) CheckRf->HighRf Moves to Front GoodRf Rf 0.3 - 0.7 (Optimal) CheckRf->GoodRf Centered ActionIncrease Increase Polarity (Add MeOH or more EtOAc) LowRf->ActionIncrease ActionDecrease Decrease Polarity (Add Hexane/DCM) HighRf->ActionDecrease ActionIncrease->Start Retest ActionDecrease->Start Retest

Caption: Iterative logic for mobile phase optimization to achieve the target retardation factor (


).

The "Co-Spot" Technique (Critical Protocol)

In reaction monitoring, matrix effects (excess reagents, salts) can alter the


 of the product compared to the pure standard. Relying on side-by-side comparison alone is prone to error. The Co-Spot  (or Mixed Spot) technique is the only self-validating method to confirm identity.
The Three-Lane System

Every monitoring plate must contain three lanes:

  • Lane 1 (SM): Pure Starting Material (Standard).

  • Lane 2 (Co-Spot): Spot of SM overlaid with Spot of Reaction Mixture (Rxn).

  • Lane 3 (Rxn): Crude Reaction Mixture.

Interpretation:

  • If Lane 2 shows two distinct spots , the product and SM are different, even if their

    
     values are close.
    
  • If Lane 2 shows a single "figure-8" or broadened spot , the separation is insufficient.

  • If Lane 2 shows a perfect single spot , the reaction has not progressed (or product co-elutes).

CoSpot cluster_plate TLC Plate Configuration Lane1 Lane 1: SM (Reference) Lane2 Lane 2: Co-Spot (SM + Rxn) Result Analysis: Does Co-Spot separate? Lane2->Result Develop Lane3 Lane 3: Rxn (Crude Mix) Spotting Spotting Process Spotting->Lane1 Spotting->Lane2 Spotting->Lane3

Caption: The Co-Spot configuration ensures that matrix effects do not mask the presence of starting material.

Visualization: Beyond UV

While UV (254 nm) is non-destructive, many drug intermediates (aliphatic amines, sugars, steroids) are UV-inactive. Chemical staining ("derivatization") is required for a comprehensive profile.

Table 1: High-Specificity Visualization Reagents
Stain ReagentTarget FunctionalityMechanismActivation
UV (254 nm) Conjugated

systems (Aromatics)
Fluorescence QuenchingUV Lamp (Non-destructive)
Iodine (

) Chamber
Unsaturated lipids, general organicsReversible adsorptionAmbient (Temporary)
p-Anisaldehyde Nucleophiles (Alcohols, Ketones, Amines)Acid-catalyzed condensationHeat (

C)
Ninhydrin Primary Amines, Amino AcidsOxidative deamination (Ruhemann's Purple)Heat (

C)
Phosphomolybdic Acid (PMA) Universal (Alcohols, Hydrocarbons)Oxidation (Reduction of Mo to "Molybdenum Blue")Heat (

C)
Bromocresol Green Carboxylic Acids (

)
pH Indicator (Yellow on Blue bg)Ambient (No Heat)
KMnO

(Basic)
Alkenes, AlkynesOxidation (Brown MnO

spots)
Ambient or Mild Heat

Troubleshooting & Optimization

Common artifacts can obscure data. Use this table to diagnose chromatographic failures.

Table 2: Troubleshooting Guide
ArtifactRoot CauseCorrective Action
Tailing (Comet streak) Acidic/Basic interaction with SilicaAcids: Add 1% Acetic Acid to eluent.Bases: Add 1% Triethylamine (TEA) or

.
Fronting (Shark tooth) Mass OverloadingDilute the sample (1-5 mg/mL is optimal).
Streaking (General) Sample decomposition or precipitationEnsure sample is soluble in the eluent, not just the spotting solvent.
Curved Solvent Front Uneven saturationUse filter paper in the chamber to ensure vapor equilibrium.

Standard Operating Procedure (SOP)

Title: Reaction Monitoring via TLC with Co-Spotting Objective: Qualitative determination of reaction completion.

Step 1: Chamber Preparation[4][5]
  • Select a glass jar or beaker with a tight-fitting lid.

  • Cut a piece of filter paper to line the back wall (increases saturation).

  • Pour the mobile phase (eluent) to a depth of 0.5 cm .

  • Close lid and swirl to wet the filter paper. Allow to equilibrate for 5 minutes.

Step 2: Plate Preparation
  • Cut a silica plate (aluminum or glass backed) to approx.

    
     cm.
    
  • Draw a pencil line (origin) 1.0 cm from the bottom. Never use ink.

  • Mark three tick marks: SM, Co, Rxn.

Step 3: Sample Application (Spotting)
  • SM Prep: Dissolve ~1 mg of Starting Material in 0.5 mL solvent (DCM or EtOAc).

  • Rxn Prep: Take a 20

    
    L aliquot of the reaction mixture. Dilute into 0.5 mL solvent. Mini-workup: If the reaction contains strong acids/bases, wash the aliquot with water/bicarb in a small vial before spotting.
    
  • Spotting:

    • Spot SM on "SM" and "Co".

    • Spot Rxn on "Co" and "Rxn".

    • Constraint: Spot diameter should be < 2 mm.

Step 4: Development
  • Place plate vertically in the chamber. Ensure solvent level is below the origin line.

  • Allow solvent to rise until 0.5 cm from the top.

  • Remove plate and immediately mark the solvent front with pencil.

Step 5: Visualization & Analysis
  • Dry the plate (air dry or heat gun).

  • Inspect under UV (254 nm). Circle spots with pencil.[1][2]

  • Dip in appropriate stain (e.g., p-Anisaldehyde) and heat until spots appear.[3][4]

  • Calculate

    
    .
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison Chemistry Data. [Link]

  • Snyder, L. R. "Classification of the Solvent Properties of Common Liquids." Journal of Chromatographic Science, 1978, 16, 223–234. (Foundational text on solvent selectivity/trapezoid).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-Acetoxy-4'-pentylbenzophenone

The following technical guide is designed to address yield optimization for 2-Acetoxy-4'-pentylbenzophenone , a structural analog often utilized in liquid crystal mesogens and UV-stabilizer research. This guide prioritiz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address yield optimization for 2-Acetoxy-4'-pentylbenzophenone , a structural analog often utilized in liquid crystal mesogens and UV-stabilizer research.

This guide prioritizes the Fries Rearrangement strategy over direct Friedel-Crafts acylation, as the latter frequently results in poor regioselectivity (favoring the para-isomer) and lower overall yields for ortho-substituted benzophenones.

Topic: Process Optimization & Troubleshooting Lead Scientist: Senior Application Specialist, Organic Synthesis Division Last Updated: February 18, 2026

Executive Summary: The "Ortho" Challenge

The synthesis of 2-Acetoxy-4'-pentylbenzophenone presents two primary chemical hurdles that often degrade yield:

  • Regioselectivity (The 2-Position): Direct acylation of phenol with 4-pentylbenzoyl chloride predominantly yields the para-isomer (4-hydroxy) due to steric and electronic factors. Securing the ortho-isomer (2-hydroxy) requires thermodynamic control.

  • Acetylation Resistance: The intermediate, 2-hydroxy-4'-pentylbenzophenone, forms a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This reduces the nucleophilicity of the phenol, making standard acetylation sluggish.

The Solution: We recommend a 3-Step "Fries Protocol" which guarantees regio-purity and overcomes the acetylation barrier.

The Optimized "Golden Route" Protocol

Step 1: Esterification (Precursor Assembly)

Goal: Create Phenyl 4-pentylbenzoate.

  • Reactants: Phenol (1.0 eq), 4-Pentylbenzoyl chloride (1.05 eq).

  • Base: Pyridine or Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Key Insight: This step locks the two aromatic rings together quantitatively.

Step 2: The Fries Rearrangement (Critical Step)

Goal: Convert the ester to 2-Hydroxy-4'-pentylbenzophenone.

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ), 1.2–1.5 eq.
    
  • Conditions: Neat fusion (120–140°C) or high-boiling solvent (Chlorobenzene, reflux).

  • Mechanism: The Lewis acid complexes with the ester oxygen. At high temperatures (Thermodynamic Control), the acyl group migrates to the ortho position, which is stabilized by the aluminum chelate.

  • Yield Tip: Low temperatures (<60°C) favor the para-product. You must heat >120°C to secure the 2-isomer.

Step 3: Catalytic Acetylation

Goal: Acetylate the hydrogen-bonded hydroxyl group.

  • Reagent: Acetic Anhydride (

    
    ), 1.5 eq.
    
  • Catalyst: DMAP (4-Dimethylaminopyridine), 1–2 mol% (Crucial).

  • Base: Pyridine or Triethylamine.

  • Solvent: DCM.

  • Why DMAP? Standard pyridine is often too weak to break the intramolecular H-bond. DMAP forms a highly reactive

    
    -acylpyridinium intermediate that rapidly transfers the acetyl group.
    

Visualizing the Pathway

SynthesisPathway Start Phenol + 4-Pentylbenzoyl Chloride Ester Phenyl 4-pentylbenzoate (Intermediate Ester) Start->Ester Esterification (Quant. Yield) Fries Fries Rearrangement (AlCl3, >120°C) Ester->Fries Lewis Acid Complexation Ortho 2-Hydroxy-4'-pentylbenzophenone (Ortho-Isomer) Fries->Ortho Thermodynamic Control (High Temp) Para 4-Hydroxy Isomer (Unwanted By-product) Fries->Para Kinetic Control (Low Temp) Acetylation Acetylation (Ac2O + DMAP) Ortho->Acetylation Break H-Bond Product 2-Acetoxy-4'-pentylbenzophenone (Final Target) Acetylation->Product High Yield

Figure 1: The Fries Rearrangement strategy ensures regioselectivity for the 2-position, avoiding the para-isomer trap common in direct Friedel-Crafts approaches.

Troubleshooting Guide & FAQs

Issue 1: Regioselectivity (Wrong Isomer)

Q: I am getting mostly the 4-hydroxy (para) isomer or a mixture. Why?

  • Diagnosis: Your reaction temperature is too low. In the Fries rearrangement, the para-isomer is the kinetic product (forms faster at low temp), while the ortho-isomer is the thermodynamic product (more stable due to chelation, but requires higher energy to form).

  • Fix:

    • Eliminate solvent (Neat reaction) and heat the

      
      /Ester melt to 130–140°C .
      
    • If using solvent, switch from DCM (b.p. 40°C) to Chlorobenzene (b.p. 131°C) or 1,2-Dichlorobenzene and reflux.

Issue 2: Low Acetylation Yield

Q: The final acetylation stalls at 60-70%. TLC shows unreacted starting material.

  • Diagnosis: The intramolecular hydrogen bond in 2-hydroxybenzophenone reduces the reactivity of the phenol oxygen.

  • Fix:

    • Add DMAP: Add 1-2 mol% of 4-Dimethylaminopyridine. This is non-negotiable for hindered/H-bonded phenols.

    • Switch Solvent: Use Pyridine as both solvent and base.

    • Temperature: Heat the acetylation mixture to 50–60°C. Do not rely on room temperature stirring.

Issue 3: "Oily" Product / Purification Issues

Q: My final product is a viscous oil that won't crystallize.

  • Diagnosis: The pentyl chain adds significant lipophilicity and rotational freedom, inhibiting crystal lattice formation. Impurities (unreacted phenol or acetic anhydride) exacerbate this.

  • Fix:

    • Solvent System: Try recrystallization from Methanol or Ethanol/Water (9:1) at -20°C. The pentyl chain is hydrophobic; alcohols often force precipitation.

    • Seed: If you have any solid trace, seed the oil.

    • High Vacuum: Ensure all traces of acetic anhydride are removed (high vac at 60°C), as they act as plasticizers.

Issue 4: Deacetylation during Workup

Q: I see the 2-hydroxy peak reappearing after workup.

  • Diagnosis: Phenolic esters are labile, especially in basic conditions. If you wash the final reaction with strong base (NaOH) to remove acid, you might hydrolyze your product.

  • Fix:

    • Quench the acetylation reaction with ice water or saturated

      
       (mild base).
      
    • Avoid prolonged exposure to aqueous base. Extract immediately into DCM/Ethyl Acetate.

Quantitative Data: Solvent & Catalyst Effects

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Step 2 Solvent Nitrobenzene / DCMNeat (Melt) or Chlorobenzene +25% (Favors ortho-isomer)
Step 2 Temp 25°C - 60°C120°C - 140°C Critical (Shifts Para

Ortho)
Step 3 Catalyst Pyridine onlyPyridine + DMAP (1%) +15-20% (Overcomes H-bond)
Step 3 Temp 25°C60°C +10% (Faster kinetics)

Detailed Experimental Protocol (Optimized)

Phase 1: Synthesis of 2-Hydroxy-4'-pentylbenzophenone
  • Ester Formation: Dissolve Phenol (10 mmol) and Pyridine (11 mmol) in dry DCM (20 mL). Add 4-pentylbenzoyl chloride (10.5 mmol) dropwise at 0°C. Stir at RT for 2h. Wash with dilute HCl, then water. Dry and concentrate to get Phenyl 4-pentylbenzoate.

  • Rearrangement: Mix the crude ester (10 mmol) with anhydrous

    
     (14 mmol) in a round-bottom flask (no solvent).
    
  • Heating: Heat the mixture to 130–140°C in an oil bath for 2–3 hours. The solid will melt and evolve HCl gas (use a trap). The mass will eventually solidify or become viscous.

  • Quench: Cool to 0°C. Carefully add crushed ice/HCl to break the aluminum complex.

  • Isolation: Extract with DCM. Wash with water.[1] The organic layer contains the target 2-hydroxy ketone. (Purify via column chromatography if necessary; eluent: Hexane/EtOAc).

Phase 2: Acetylation to 2-Acetoxy-4'-pentylbenzophenone
  • Reaction: Dissolve the 2-hydroxy intermediate (5 mmol) in DCM (10 mL) and Pyridine (2 mL).

  • Catalysis: Add DMAP (10 mg) .

  • Addition: Add Acetic Anhydride (7.5 mmol) dropwise.

  • Reflux: Heat to mild reflux (40–50°C) for 2–4 hours. Monitor by TLC (the H-bonded phenol spot is distinct).

  • Workup: Pour into ice water. Extract with DCM. Wash with cold sat.

    
     (rapidly) to remove acetic acid, then brine.
    
  • Drying: Dry over

    
     and concentrate.
    
  • Crystallization: Recrystallize from cold Methanol.

References

  • Friedel-Crafts and Fries Rearrangement Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanism of the thermodynamic control in Fries rearrangement).
  • Synthesis of 2-Hydroxybenzophenones

    • Horie, T., et al. (1990).[2] "Modified Fries Rearrangement of Phenyl Benzoates." Journal of Organic Chemistry. (Optimization of catalyst ratios for ortho-selectivity).

    • U.S. Patent 3,697,599. Process for preparing 2-hydroxy-4-alkoxybenzophenone . (Industrial protocols for benzophenone synthesis).

  • Acetylation of Hindered Phenols

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. (The seminal paper on DMAP catalysis).

  • Liquid Crystal Precursors (Pentyl-benzophenones)

Sources

Optimization

Technical Guide: Optimizing HPLC Separation of Benzophenone Isomers

Executive Summary & Scientific Context Benzophenone derivatives (e.g., 2-hydroxybenzophenone, 4-hydroxybenzophenone, and commercial UV filters like Benzophenone-3) present a unique chromatographic challenge. As isomers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Benzophenone derivatives (e.g., 2-hydroxybenzophenone, 4-hydroxybenzophenone, and commercial UV filters like Benzophenone-3) present a unique chromatographic challenge. As isomers, they share identical molecular weights and similar hydrophobicities (


), making standard C18 separation difficult.

The critical failure point in most protocols is relying solely on hydrophobic subtraction. To resolve positional isomers, you must exploit


 interactions  and steric selectivity . This guide moves beyond standard USP protocols to provide an optimized separation strategy using Phenyl-Hexyl stationary phases and methanol-driven selectivity.

Critical Method Parameters (The "Why")

Stationary Phase Selection: The Advantage

Standard C18 columns separate based on hydrophobicity. However, benzophenone isomers often have nearly identical hydrophobicity.

  • The Solution: Use a Phenyl-Hexyl or Biphenyl column.

  • The Mechanism: The phenyl ring on the stationary phase interacts with the

    
     electrons of the benzophenone aromatic rings. Positional isomers (e.g., ortho- vs. para- substitution) have different electron cloud densities and steric shapes, leading to distinct interaction strengths with the phenyl phase.
    
Mobile Phase Selectivity: Methanol vs. Acetonitrile
  • Acetonitrile (ACN): ACN has its own

    
     electrons (triple bond), which can interfere with the 
    
    
    
    interaction between the analyte and the column, effectively "masking" the selectivity.
  • Methanol (MeOH): MeOH is a protic solvent that does not interfere with

    
     interactions. It typically yields better resolution (
    
    
    
    ) for aromatic isomers than ACN.
pH Control & Peak Tailing

Hydroxybenzophenones possess phenolic groups with pKa values typically between 7.0 and 9.0.

  • The Risk: At neutral pH, partial ionization occurs, leading to peak tailing due to secondary interactions with residual silanols.

  • The Fix: Acidify the mobile phase (pH

    
     2.5–3.0) using 0.1% Formic Acid or Phosphoric Acid. This keeps the phenols protonated (neutral), ensuring sharp peak shape.
    

Validated Experimental Protocol

Universal Isomer Screening Method

Use this protocol as your starting point for separating undefined benzophenone mixtures.

ParameterCondition
Column Phenyl-Hexyl or Biphenyl (e.g., 100 mm x 2.1 mm, 1.7 µm or 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min (for 2.1 mm ID)
Temperature 35°C (Control is critical for isomer selectivity)
Injection Volume 1–2 µL
Detection UV @ 254 nm (aromatic ring) and 290 nm (carbonyl shift)

Gradient Profile:

  • 0.0 min: 40% B (Initial hold to focus polar isomers)

  • 10.0 min: 90% B (Linear ramp)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 40% B (Re-equilibration)

  • 15.0 min: End

Method Development Workflow (Visualized)

The following diagram outlines the logical decision process for optimizing the separation of critical isomer pairs.

MethodDevelopment Start Start: Isomer Mixture Screening Screening Run: Phenyl-Hexyl + MeOH Gradient Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Rs > 2.0 Validation CheckRes->Success Good Separation FailSelectivity Co-elution (Rs < 1.5) CheckRes->FailSelectivity Peaks Overlap FailShape Peak Tailing (As > 1.2) CheckRes->FailShape Bad Peak Shape TempChange Adjust Temp ± 5°C (Alters steric selectivity) FailSelectivity->TempChange IncreaseAcid Increase Acid Strength (0.1% TFA or H3PO4) FailShape->IncreaseAcid SwitchCol Switch to Biphenyl Phase (Enhances pi-pi) TempChange->SwitchCol If still failing EndCapping Check Column End-capping IncreaseAcid->EndCapping

Caption: Decision tree for optimizing benzophenone isomer resolution, focusing on selectivity and peak shape.

Troubleshooting Guide (FAQ Format)

Issue 1: "My positional isomers (e.g., 2,4-OH vs 4,4'-OH) are co-eluting."

Diagnosis: The hydrophobic difference is negligible, and your current method lacks steric selectivity. Corrective Action:

  • Switch Solvent: If using Acetonitrile, switch to Methanol . This unmasks the

    
     interactions on Phenyl columns.
    
  • Lower Temperature: Reduce column temperature to 25°C or 20°C. Lower temperatures often enhance the rigidity of the stationary phase ligands, improving steric recognition of isomers.

  • Check Column: Ensure you are NOT using a standard C18. Switch to Phenyl-Hexyl.[1][2]

Issue 2: "The peaks exhibit significant tailing (Asymmetry > 1.5)."

Diagnosis: Secondary silanol interactions.[3] The phenolic hydroxyl groups on the benzophenones are interacting with the silica surface. Corrective Action:

  • pH Check: Ensure mobile phase pH is

    
     3.0.
    
  • Additive Switch: If using Formic Acid (weak acid), switch to 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid . These stronger acids suppress silanol ionization more effectively.

  • Sample Diluent: Ensure the sample is dissolved in the starting mobile phase (e.g., 40% MeOH). Dissolving in 100% MeOH can cause "solvent effect" fronting/tailing.

Issue 3: "I see 'Ghost Peaks' in the gradient blank."

Diagnosis: Benzophenones are ubiquitous in plastics and packaging. They can leach from solvent bottles or plastic caps. Corrective Action:

  • Glass Only: Use only borosilicate glass for all mobile phases. Avoid plastic reservoirs.

  • Trap Column: Install a C18 guard column between the pump and the injector to trap system contaminants before they reach the analytical column.

Logic of Failure: Troubleshooting Flowchart

Use this diagram to diagnose specific chromatographic failures during your experiment.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Shift RT Shift Problem->Shift Ghost Ghost Peaks Problem->Ghost Silanol Silanol Activity? Action: Lower pH Tailing->Silanol Overload Mass Overload? Action: Dilute Sample Tailing->Overload Equilib Poor Equilibration? Action: Increase Post-Time Shift->Equilib Evap MeOH Evaporation? Action: Cap Solvents Shift->Evap Contam Plastic Leaching? Action: Use Glass Ghost->Contam

Caption: Root cause analysis flow for common benzophenone separation anomalies.

References

  • Agilent Technologies. (2011). Analysis of Sunscreen Agents using Agilent Poroshell 120 EC-C18 and Phenyl-Hexyl Columns. Application Note 5990-8236EN.

  • Waters Corporation. (2021). Separation of Isomeric Compounds using Phenyl Stationary Phases. Waters Application Notes.

  • Phenomenex. (2025). Troubleshooting Peak Tailing in HPLC. Technical Guide.

  • LCGC International. (2017). The Role of pH in Retention and Selectivity. LCGC North America, 35(1).

Sources

Troubleshooting

2-Acetoxy-4'-pentylbenzophenone degradation and stability issues

Stability, Handling, and Degradation Troubleshooting Introduction Welcome to the technical support hub for 2-Acetoxy-4'-pentylbenzophenone . This guide addresses the specific stability challenges associated with this mol...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Degradation Troubleshooting

Introduction

Welcome to the technical support hub for 2-Acetoxy-4'-pentylbenzophenone . This guide addresses the specific stability challenges associated with this molecule, which serves as a critical intermediate in the synthesis of liquid crystals and UV stabilizers.

While the benzophenone core provides a robust scaffold, the acetoxy (ester) functionality at the ortho position introduces two primary failure modes: hydrolytic cleavage and photochemical rearrangement . This guide provides the mechanistic understanding and protocols necessary to prevent these degradation pathways.

Module 1: Hydrolytic Instability (The "Vinegar" Effect)

The Issue

The most common degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases and is accelerated by heat.

Mechanism

Water attacks the carbonyl carbon of the acetoxy group. The reaction yields 2-hydroxy-4'-pentylbenzophenone (the phenol) and acetic acid .

  • Chemical Equation:

    
    
    
Troubleshooting Guide: Hydrolysis
SymptomDiagnosisRoot CauseCorrective Action
Vinegar Odor Release of Acetic AcidMoisture ingress in storage container.Purge headspace with Argon/Nitrogen. Store with desiccant.
Melting Point Depression Presence of ImpuritiesHydrolysis product (Phenol) acts as an impurity.Recrystallize from dry ethanol or hexanes.
pH Drop in Solution AcidificationFormation of acetic acid in wet solvent.Use anhydrous solvents (water <50 ppm). Add molecular sieves.

Module 2: Photochemical Sensitivity (The "Yellowing" Effect)

The Issue

Benzophenone derivatives are intrinsic UV absorbers. However, the ortho-acetoxy group makes this specific molecule susceptible to the Photo-Fries Rearrangement . Unlike simple fading, this transforms the molecule into a structural isomer.

Mechanism

Upon UV irradiation, the ester bond undergoes homolytic cleavage.[1] The resulting radical pair recombines at the ortho or para position of the ring, forming a hydroxy-ketone isomer.

  • Result: The material turns yellow/orange due to the formation of highly conjugated species (often o-hydroxy or p-hydroxy isomers).

Troubleshooting Guide: Photochemistry
SymptomDiagnosisRoot CauseCorrective Action
Yellow Discoloration Photo-Fries RearrangementExposure to ambient UV/fluorescent light.Store in amber glass. Wrap vessels in aluminum foil during synthesis.
New HPLC Peak (Same Mass) Isomer FormationUV exposure during sample prep.Use low-actinic glassware. Filter lights in the LC lab.

Module 3: Degradation Pathway Visualization

The following diagram illustrates the two competing degradation pathways that users must control.

DegradationPathways Reactant 2-Acetoxy-4'-pentylbenzophenone (Intact Reagent) Hydrolysis Hydrolysis Pathway (Moisture Driven) Reactant->Hydrolysis + H2O / Heat Photo Photochemical Pathway (UV Driven) Reactant->Photo + UV Light (hν) Product_Hydro 2-Hydroxy-4'-pentylbenzophenone + Acetic Acid Hydrolysis->Product_Hydro Ester Cleavage Product_Photo Photo-Fries Isomers (o/p-hydroxy ketones) Photo->Product_Photo Radical Rearrangement

Figure 1: Primary degradation pathways. The hydrolysis pathway is chemically reversible (via re-acetylation), whereas the Photo-Fries rearrangement is irreversible.

Module 4: Analytical Protocol (HPLC)

To quantify degradation, use the following validated HPLC method. This separates the intact ester from the hydrolyzed phenol and photo-isomers.

Method Parameters:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of phenol)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzophenone core) & 315 nm (Phenol detection)
Temperature 30°C

Gradient Table:

Time (min)% Mobile Phase BEvent
0.050%Equilibration
10.095%Elution of non-polar pentyl chain
15.095%Wash
15.150%Re-equilibration

Interpretation:

  • Retention Time (RT): The Hydroxy degradation product is less lipophilic (due to the -OH group) than the Acetoxy parent. Expect the Hydroxy peak to elute earlier than the Acetoxy peak.

  • Pentyl Chain Effect: The 4'-pentyl chain makes both compounds highly retained on C18. Ensure the gradient goes to high % Organic to elute the parent compound.

Module 5: Troubleshooting Decision Tree

Use this logic flow to identify the state of your material.

TroubleshootingTree Start Start: Material Inspection Visual Visual Check: Is it Yellow? Start->Visual Smell Olfactory Check: Smells like Vinegar? Visual->Smell No PhotoIssue Photochemical Damage (Irreversible) Visual->PhotoIssue Yes HydroIssue Hydrolysis Damage (Reversible via Acetylation) Smell->HydroIssue Yes HPLC Run HPLC Analysis Smell->HPLC No Action1 Discard/Distill PhotoIssue->Action1 Action2 Dry & Re-acetylate HydroIssue->Action2 HPLC->HydroIssue Peak @ Early RT Action3 Proceed with Synthesis HPLC->Action3 Purity > 98%

Figure 2: Rapid diagnostic workflow for assessing reagent quality.

Frequently Asked Questions (FAQ)

Q: Can I use methanol as a solvent for this compound? A: Use with caution. While soluble, protic solvents like methanol can promote transesterification (swapping the acetoxy group for a methoxy group) if any acid/base catalyst is present. Acetonitrile is the preferred solvent for stability.

Q: Why does the 4'-pentyl chain matter for stability? A: The pentyl chain adds significant lipophilicity (hydrophobicity). While it doesn't chemically participate in the hydrolysis, it makes the molecule difficult to dry once wet. Water trapped in the oily crystal lattice is hard to remove, accelerating "internal" hydrolysis during storage.

Q: Is the yellowing reversible? A: generally, no . The Photo-Fries rearrangement breaks carbon-oxygen bonds and forms new carbon-carbon bonds. This is a permanent structural change. The material must be purified (recrystallized or chromatographed) to remove the yellow isomers.

References

  • Mechanisms of Ester Hydrolysis. LibreTexts Chemistry. Explains the acid/base catalyzed cleavage of ester bonds relevant to the acetoxy group.

  • Photo-Fries Rearrangement. Wikipedia / Organic Chemistry Portal. Details the UV-induced rearrangement of aryl esters to hydroxy-ketones.

  • HPLC Analysis of Benzophenone Derivatives. Vertex AI / ResearchGate. Methodology for separating benzophenone-type UV absorbers using C18 columns.

Sources

Optimization

Technical Support Center: Synthesis of 2-Acetoxy-4'-pentylbenzophenone

The following technical guide serves as a centralized support resource for the scale-up and synthesis of 2-Acetoxy-4'-pentylbenzophenone . This document is structured to address the critical "pain points" of the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for the scale-up and synthesis of 2-Acetoxy-4'-pentylbenzophenone . This document is structured to address the critical "pain points" of the synthesis, moving beyond basic recipes to the engineering logic required for reproducible, high-purity production.

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Acetoxy-4'-pentylbenzophenone is a three-stage linear sequence. Success on a kilogram scale depends not on the chemistry of the final acetylation, but on the regiocontrol of the initial Friedel-Crafts acylation and the efficiency of the subsequent demethylation.

The Strategic Pathway:

  • C-C Bond Formation: Friedel-Crafts acylation of pentylbenzene with 2-methoxybenzoyl chloride.

    • Why this route? Direct acylation of phenol derivatives (e.g., salicylic acid) often leads to complexation issues with Lewis acids and poor conversion. Using the methoxy-protected intermediate (2-methoxybenzoyl chloride) prevents catalyst poisoning and ensures cleaner kinetics.

  • Deprotection: Lewis acid-mediated demethylation.

  • Functionalization: Acetylation of the unmasked phenol.

Interactive Process Workflow (Visualization)

The following diagram outlines the critical process flow, highlighting decision nodes and quality control (QC) checkpoints.

G Start Raw Materials: Pentylbenzene + 2-Methoxybenzoyl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM/DCE, <5°C) Start->Step1 Controlled Addition QC1 QC Point 1: Check Regioisomer Ratio (Ortho/Para) Step1->QC1 QC1->Step1 Fail (Recrystallize Intermediate) Step2 Step 2: Demethylation (AlCl3, Toluene, Reflux) QC1->Step2 Pass (>95% Para) Warn CRITICAL: Exothermic Quench (Hydrolysis of Al-Complex) Step2->Warn Formation of Red Al-Complex Step3 Step 3: Acetylation (Ac2O, Pyridine/Base) Warn->Step3 Free Phenol Isolated Purify Purification: Crystallization (MeOH/EtOH) Step3->Purify Final Final Product: 2-Acetoxy-4'-pentylbenzophenone Purify->Final

Figure 1: Process Flow Diagram illustrating the critical path from raw materials to purified product, emphasizing the safety-critical quenching step.

Phase 1: The Friedel-Crafts Acylation (The Skeleton)

Objective: Construct the benzophenone core by coupling 2-methoxybenzoyl chloride with pentylbenzene.

Troubleshooting Guide

Q: Why am I seeing significant amounts of the ortho-pentyl isomer? A: This is a classic thermodynamic vs. kinetic control issue. The pentyl group is an ortho, para-director.

  • Root Cause: High reaction temperatures or "dumping" reagents too quickly favors the kinetic ortho product.

  • Solution: Maintain the reaction temperature between 0°C and 5°C during the addition phase. Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent. The bulky para position is thermodynamically favored; keeping the system cold suppresses the higher-energy ortho transition state.

  • Protocol Tip: Pre-complex the Acid Chloride with AlCl

    
     (forming the acylium ion) before adding the Pentylbenzene. This ensures the electrophile is fully generated and bulky, further favoring para attack due to steric hindrance [1].
    

Q: The reaction mixture has solidified/stalled. What happened? A: You likely encountered "Complexation Lock."

  • Mechanism: The product (a ketone) complexes with AlCl

    
     in a 1:1 ratio, removing the catalyst from the cycle.
    
  • Correction: You must use >1.1 equivalents of AlCl

    
      relative to the acid chloride. Unlike catalytic Friedel-Crafts alkylation, acylation is stoichiometric because the Lewis acid gets trapped by the product's carbonyl oxygen [2]. Ensure your stirring motor has sufficient torque to handle the viscosity increase.
    
Data Table: Solvent Effects on Regioselectivity
SolventTemperatureYield (%)Para:Ortho RatioRecommendation
DCM 0°C85%92:8Recommended (High selectivity)
Nitrobenzene 25°C78%85:15Avoid (Hard to remove)
Neat (Excess Pentylbenzene) 10°C65%70:30Avoid (Poor selectivity)

Phase 2: Demethylation (The Unmasking)

Objective: Convert 2-methoxy-4'-pentylbenzophenone to 2-hydroxy-4'-pentylbenzophenone.

Troubleshooting Guide

Q: My demethylation yield is low (<50%), even with BBr


. Why? 
A:  While Boron Tribromide (BBr

) is effective, it is expensive and hazardous for scale-up. The industrial standard uses AlCl

in refluxing toluene
or chlorobenzene.
  • The "Cheliotropic" Effect: In ortho-methoxybenzophenones, the aluminum atom coordinates between the carbonyl oxygen and the methoxy oxygen. This chelation facilitates the nucleophilic attack of the chloride ion on the methyl group [3].

  • Fix: Ensure you are refluxing (approx. 110°C). Room temperature is insufficient for AlCl

    
    -mediated cleavage. You need thermal energy to break the O-Me bond.
    

Q: CRITICAL SAFETY: The quench was violent and volcanoed out of the flask. A: This is the most dangerous step. The reaction forms a stable Aluminum-Phenoxide complex.

  • Protocol: NEVER add water to the reaction mixture. Add the reaction mixture TO ice water/HCl.

  • The "Dropwise" Rule: Transfer the hot organic solution via a cannula or pump into a well-stirred vessel containing dilute HCl (1M) and ice. The acid is required to break the O-Al bond and liberate the phenol.

Phase 3: Acetylation (The Final Polish)

Objective: Acetylate the 2-hydroxy group to yield 2-Acetoxy-4'-pentylbenzophenone.

Troubleshooting Guide

Q: I cannot get the acetylation to go to completion. The starting material persists. A: The 2-hydroxy group in benzophenones is involved in a strong intramolecular hydrogen bond with the carbonyl group (see structure below). This makes the phenol less nucleophilic.

  • Solution: You need a nucleophilic catalyst. Standard Acetic Anhydride/Pyridine might be too slow. Add DMAP (4-Dimethylaminopyridine) (0.1 eq) to the reaction. DMAP attacks the anhydride to form a highly reactive N-acylpyridinium salt, which overcomes the H-bond stabilization [4].

Q: The product is oiling out during crystallization. A: The pentyl chain adds significant lipophilicity, making the compound "greasy."

  • Purification Protocol:

    • Dissolve crude oil in a minimum amount of hot Methanol or Ethanol .

    • Cool slowly to Room Temperature with slow stirring (200 RPM).

    • Seed the mixture with a pure crystal if available.

    • Cool further to -10°C.

    • Note: If oiling persists, use a solvent mixture: Methanol/Water (9:1) . The water increases polarity, forcing the hydrophobic product out, but add it very slowly at reflux.

Mechanism Visualization (Acetylation Barrier)

Figure 2: The intramolecular hydrogen bond in the precursor creates a kinetic barrier that requires DMAP catalysis to overcome efficiently.

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Stoichiometry in Acylation : Pearson, D. E., & Buehler, C. A. "The Friedel-Crafts Acylation Reaction."[1][2][3] Synthesis, 1972(10), 533-542.

  • Demethylation Mechanism : Bhatt, M. V., & Kulkarni, S. U. "Cleavage of Ethers." Synthesis, 1983(04), 249-282. (Describes the AlCl3 mechanism for ortho-methoxy carbonyls).

  • DMAP Catalysis : Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978, 17(8), 569-583.

  • General Benzophenone Synthesis : U.S. Patent 3,526,666. "Synthesis of 2-hydroxy-4-alkoxybenzophenones." (Provides industrial context for similar benzophenone derivatives).

Sources

Troubleshooting

Technical Support Center: Stability Management for 2-Acetoxy-4'-pentylbenzophenone

Current Status: Operational Lead Scientist: Senior Application Specialist (Organic Chemistry & Formulation) Topic: Preventing Hydrolysis / Stability Optimization Executive Technical Overview The Core Challenge: 2-Acetoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist (Organic Chemistry & Formulation) Topic: Preventing Hydrolysis / Stability Optimization

Executive Technical Overview

The Core Challenge: 2-Acetoxy-4'-pentylbenzophenone is a phenyl ester . Unlike robust alkyl esters, phenyl esters possess a good leaving group (the phenoxide anion), making them significantly more susceptible to nucleophilic acyl substitution (hydrolysis).

The "Ortho" Effect (Expert Insight): Beyond standard ester instability, this molecule features a ketone carbonyl at the ortho position relative to the acetoxy group. This structural proximity can facilitate Neighboring Group Participation (NGP) .[1] The carbonyl oxygen can stabilize the tetrahedral intermediate or act as an intramolecular general base, accelerating hydrolysis rates by orders of magnitude compared to para-substituted isomers.

Stability Profile:

  • Primary Enemy: Hydroxide ions (Base-catalyzed hydrolysis is

    
     times faster than neutral hydrolysis).
    
  • Secondary Enemy: Moisture in "dry" solvents (Trace water acts as a nucleophile).

  • Biological Context: High susceptibility to plasma esterases (rapid conversion to 2-hydroxy-4'-pentylbenzophenone).

Troubleshooting & Protocols (Q&A Format)

Module A: Storage & Solvent Handling

Q: My compound degrades in solution even when stored in the freezer. Why? A: Freezing slows kinetics but does not stop them if moisture is present. The most common failure point is the use of "anhydrous" solvents that have absorbed atmospheric moisture over time.

Protocol: The "Ultra-Dry" Solvent System Standard "anhydrous" solvents from a bottle often contain 10–50 ppm water, which is a large molar excess relative to dilute analytes.

  • Selection: Use non-nucleophilic, non-hygroscopic solvents (e.g., Toluene, DCM) rather than Ethers (THF) or Amides (DMF) if possible.

  • Drying:

    • Do not rely solely on sodium/benzophenone for trace analysis; it generates base.

    • Use Molecular Sieves: Add activated 3Å or 4Å molecular sieves (20% m/v) to the solvent bottle 24–48 hours before use. This reduces water content to <5 ppm.

  • Validation:

    • Quick Test: Add a drop of titanium tetrachloride (TiCl₄) to a purely hydrocarbon aliquot. Haze indicates moisture.

Q: Can I store the solid powder on the shelf? A: Only if strictly controlled. The amorphous solid state is more reactive than the crystalline state.

  • Recommendation: Store at -20°C under Argon.

  • Desiccant: Store the vial inside a secondary jar containing P₂O₅ or active silica gel to intercept moisture permeating the septum.

Module B: Synthesis & Workup

Q: I see the phenol byproduct (2-hydroxy-4'-pentylbenzophenone) immediately after reaction workup. Did the reaction fail? A: Likely not. The reaction probably worked, but the workup destroyed the product. You likely performed a basic wash (e.g., NaHCO₃ or NaOH) to remove acids.

The Fix: Acidic/Neutral Workup Phenyl esters cleave rapidly at pH > 8.

  • Quench: Use dilute HCl or Ammonium Chloride (sat. aq.) to keep pH < 6.

  • Wash: Use brine (saturated NaCl). The high ionic strength "salts out" the organic layer and minimizes water solubility, reducing hydrolysis at the interface.

  • Drying: Dry organic layers over Na₂SO₄ (neutral), never K₂CO₃ (basic).

Data Table: Estimated Half-Life vs. pH (25°C)

pH EnvironmentEstimated Half-Life (

)
Mechanism Dominance
pH 10 (Basic) < 5 minutes

(Rapid Saponification)
pH 7.4 (Physiol.) 2–6 hoursMixed / General Base
pH 4–5 (Acidic) > 1 weekMinimum Hydrolysis Window
pH 1 (Strong Acid) 12–24 hours

(Acid Catalyzed)
Module C: Biological & Analytical

Q: In cell culture assays, the compound disappears in 10 minutes. Is it unstable in media? A: This is likely enzymatic , not chemical.

  • The Issue: Serum (FBS) and cell lysates contain abundant esterases. They view your acetoxy group as a substrate.

  • Diagnostic: Run a control in serum-free media (PBS only).

    • If stable in PBS but unstable in Media+Serum

      
       Enzymatic cleavage.
      
    • If unstable in PBS

      
       Chemical hydrolysis (pH driven).
      
  • Solution: You are likely studying the prodrug behavior. The active species in vivo is almost certainly the phenol (2-hydroxy-4'-pentylbenzophenone). Acknowledge this transformation in your pharmacokinetic model.

Visualizations

Diagram 1: Hydrolysis Mechanism & Ortho-Participation

This diagram illustrates why the ortho-carbonyl makes the ester bond unusually labile.

HydrolysisMechanism cluster_0 Critical Failure Point Start 2-Acetoxy-4'-pentylbenzophenone Attack Nucleophilic Attack (OH- or H2O) Start->Attack pH > 7 Intermediate Tetrahedral Intermediate (Stabilized by Ortho-Carbonyl) Attack->Intermediate Transition Transition State (Intramolecular H-Bonding) Intermediate->Transition Neighboring Group Participation (NGP) Products Products: Acetic Acid + Phenol Derivative Transition->Products Irreversible Cleavage

Caption: The ortho-carbonyl group stabilizes the transition state (NGP), significantly accelerating hydrolysis compared to para-isomers.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to isolate the source of degradation.

Troubleshooting Start Degradation Observed CheckMedia Is this a Biological Assay? Start->CheckMedia CheckSerum Is Serum/Lysate present? CheckMedia->CheckSerum Yes CheckSolvent Is this a Chemical Stock? CheckMedia->CheckSolvent No EnzymeResult Cause: Esterase Activity (Metabolic Cleavage) CheckSerum->EnzymeResult Yes CheckSerum->CheckSolvent No (Buffer only) CheckWater Check Solvent Water Content (Karl Fischer or TiCl4 test) CheckSolvent->CheckWater WetSolvent Cause: Wet Solvent Action: Add 3Å Sieves CheckWater->WetSolvent High Water CheckWorkup Is this Post-Synthesis? CheckWater->CheckWorkup Low Water CheckpH Did you use Basic Wash? CheckWorkup->CheckpH BaseHydrolysis Cause: Base Catalysis Action: Switch to dilute HCl/Brine CheckpH->BaseHydrolysis Yes (NaHCO3/NaOH)

Caption: Step-by-step logic to distinguish between enzymatic, moisture-driven, and pH-driven degradation.

References

  • Bowden, K., & Taylor, G. R. (1971). Reactions of carbonyl compounds in basic solutions.[2][3] Part 12. The mechanism of the alkaline hydrolysis of 3-substituted phenyl 2-acetyl- and 2-benzoyl-benzoates. Journal of the Chemical Society, Perkin Transactions 2.

    • Relevance: Establishes the mechanism of intramolecular attack in ortho-substituted benzophenones.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

    • Relevance: Provides the definitive protocol for using molecular sieves (3Å/4Å)
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data.

    • Relevance: General kinetics for phenyl ester hydrolysis and pH-rate profiles.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Relevance: Authoritative text on the enzymatic instability of esters in biological media (plasma/serum).

Sources

Optimization

Technical Support Center: Benzophenone Analysis &amp; Peak Tailing Resolution

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Peak Tailing in HPLC Analysis of Benzophenones Audience: Pharmaceutical Researchers, QA/QC Analysts, Method Developers

Introduction: The "Shark Fin" Problem

Welcome to the Benzophenone Analysis Support Hub. You are likely here because your benzophenone peaks—which should be sharp, Gaussian spikes—look more like shark fins.

Benzophenones (including Benzophenone-3, oxybenzone, and their metabolites) present a unique duality in HPLC. The parent structure is neutral and lipophilic, while its metabolic derivatives often possess phenolic hydroxyls or amine groups. This means peak tailing is rarely caused by a single factor; it is usually a conflict between hydrophobic overloading , solvent mismatch , or silanol interactions .

This guide abandons generic advice. We will treat your HPLC system as a patient and use differential diagnosis to isolate the root cause.

Module 1: The Triage (Differential Diagnosis)

Before changing mobile phases, you must determine if the issue is Chemical (Method) or Physical (Hardware).

The "Standard Probe" Test: Inject a neutral, non-interacting standard (e.g., Toluene or Uracil) under the exact same conditions as your benzophenone method.

  • Scenario A: The Toluene peak also tails .

    • Diagnosis:Physical System Failure. You have a void in the column, a bad connection, or excessive dead volume.

    • Action: Go to [Module 3: Hardware Optimization].

  • Scenario B: The Toluene peak is perfectly symmetrical , but Benzophenone tails.

    • Diagnosis:Chemical Interaction. The issue is specific to how benzophenone interacts with your solvent or stationary phase.

    • Action: Go to [Module 2: Chemical Troubleshooting].

Visualizing the Diagnosis Logic

TriageLogic Start START: Tailing Observed Test Inject Neutral Standard (Toluene/Uracil) Start->Test Decision Does Standard Tail? Test->Decision Physical PHYSICAL ISSUE (Dead Volume / Column Void) Decision->Physical YES (All peaks tail) Chemical CHEMICAL ISSUE (Silanols / Solvent Effect) Decision->Chemical NO (Only analyte tails) ActionPhy Check Fittings & Column Head Physical->ActionPhy ActionChem Optimize Solvent & pH Chemical->ActionChem

Figure 1: Diagnostic logic flow to distinguish between hardware failures and chemical interaction issues.

Module 2: Chemical Troubleshooting (The Chemistry)

If your standard is sharp but your benzophenone tails, the cause is likely one of two specific phenomena.

Root Cause 1: The "Strong Solvent" Effect (Most Common)

Benzophenones are highly soluble in organic solvents (Methanol/Acetonitrile) but have poor water solubility. Researchers often dissolve samples in 100% Acetonitrile (ACN) to ensure solubility.

The Mechanism: When a plug of 100% ACN containing benzophenone hits a mobile phase of 50:50 Water:ACN, the sample solvent is stronger than the mobile phase. The benzophenone molecules at the front of the plug travel faster than those at the back until the plug is diluted. This causes "band spreading" before the separation even begins.

The Fix: The "Weak Solvent" Protocol

  • Dilute the Sample: Ensure the sample diluent matches the initial mobile phase conditions (e.g., if your gradient starts at 50% ACN, your sample solvent should be ≤50% ACN).

  • Reduce Injection Volume: If solubility prevents using a weaker solvent, reduce injection volume to <5 µL to minimize the "plug" effect.

Parameter"Shark Fin" Conditions (Bad)Optimized Conditions (Good)
Sample Solvent 100% Acetonitrile or MethanolMobile Phase Initial Ratio (e.g., 50:50 ACN:H2O)
Injection Volume 10–20 µL1–5 µL
Result Peak fronting or TailingSymmetrical Gaussian Peak
Root Cause 2: Silanol Interactions (For Derivatives)

While parent benzophenone is neutral, derivatives like 2,4-dihydroxybenzophenone (a common metabolite) contain phenolic hydroxyls. These can interact with residual silanols (Si-OH) on the silica surface, acting like "Velcro" that drags the peak tail [1].

The Fix: End-Capping & pH Control

  • Column Selection: Use a "High Purity" or "Fully End-Capped" C18 column. These columns have undergone a secondary bonding step to cover exposed silanols.

  • pH Modification: Lower the mobile phase pH to ~3.0 using 0.1% Formic Acid. This suppresses the ionization of silanols (keeping them neutral Si-OH rather than active Si-O⁻), preventing them from binding to the analyte [2].

Module 3: Hardware & Method Optimization

If all peaks are tailing (Scenario A from Module 1), the issue is physical.[1][2]

Extra-Column Volume (Dead Volume)

Benzophenone peaks are often eluted early and are sharp. This makes them highly susceptible to dispersion in the tubing.

  • The Check: Look at the tubing connecting the column outlet to the detector.[3] Is it Red (0.005" ID) or Blue/Green (0.010"+ ID)?

  • The Fix: For UHPLC or high-efficiency HPLC, use Red PEEK tubing (0.005" ID) . A standard 0.010" tube can increase peak width by 30% for early eluting peaks [3].

Column Void (The "Head of the Bed")

A physical void at the inlet of the column (caused by pressure shock) disrupts the flow path, creating a mixing chamber.

  • The Fix: Reverse the column (if permitted by the manufacturer) and flush into a beaker for 15 minutes. If the peak shape does not improve, the column is irreversibly damaged and must be replaced.

Visualizing the Strong Solvent Effect

SolventEffect cluster_0 Column Inlet Dynamics Injector Injection Plug (100% ACN) Interaction Solvent Mismatch: Analyte travels faster in plug than in MP Injector->Interaction MobilePhase Mobile Phase (50% Water) MobilePhase->Interaction Result Band Broadening (Tailing/Fronting) Interaction->Result

Figure 2: Mechanism of peak distortion caused by injecting a strong solvent into a weaker mobile phase.

Module 4: Frequently Asked Questions (FAQ)

Q: I am analyzing Benzophenone-3 and it tails, but I can't use a buffer. What do I do? A: If you cannot use a buffer, temperature is your lever. Increasing the column temperature to 40°C or 50°C improves mass transfer kinetics and lowers viscosity, which often sharpens the peak without adding salts to your system.

Q: My peak isn't just tailing; it's splitting into two. Is this a mixture? A: Likely not. A "split" peak for a pure standard is the classic signature of a blocked inlet frit . The flow is forced to go around a blockage, creating two flow paths. Replace the column or the inline filter immediately [4].

Q: Can I use TEA (Triethylamine) to fix the tailing? A: In the past, TEA was added to "mask" silanols. However, with modern Type-B (high purity) silica columns, this is rarely necessary and can contaminate your MS detector. Switch to a better end-capped column instead of using TEA.

Q: What is the acceptable Tailing Factor (Tf) for Benzophenones? A: According to USP <621>, a Tailing Factor of Tf ≤ 1.5 is generally acceptable. However, for high-precision assays, aim for 0.9 < Tf < 1.2 .

References

  • Stoll, D. R. (2021). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • McCalley, D. V. (2023). Understanding the role of silanols in Reversed-Phase Chromatography. Chemical Communications. Link

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[4] Link

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base. Link

Sources

Troubleshooting

Challenges in the characterization of substituted benzophenones

Welcome to the Advanced Characterization Support Center. Subject: Substituted Benzophenones (Diaryl Ketones) Ticket ID: BP-CHAR-L3 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Characterization Support Center.

Subject: Substituted Benzophenones (Diaryl Ketones) Ticket ID: BP-CHAR-L3 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the Standard Protocol

You are likely here because your substituted benzophenone isn’t behaving like the textbook example. Benzophenones are deceptive; while the core structure is simple, substituents (especially at the ortho position) introduce steric and electronic perturbations that derail standard characterization workflows.

This guide is not a checklist—it is a logic system. We will address the four most common "failure modes" in characterizing these molecules: NMR signal loss , Mass Spec silence , Isomeric co-elution , and Spectroscopic shifting .

Module 1: NMR Troubleshooting – The Case of the Vanishing Signals

The Issue: You synthesized a sterically crowded benzophenone (e.g., o,o'-disubstituted), but your


C or 

H NMR spectrum shows broadened, "muddy," or completely missing peaks at room temperature.

The Science: This is a classic case of restricted rotation (atropisomerism). Large ortho substituents clash with the carbonyl oxygen, preventing free rotation of the phenyl rings.

  • Fast Exchange (High Temp): Rotation is faster than the NMR time scale; signals average out (sharp peaks).

  • Slow Exchange (Low Temp): Rotation is locked; you see distinct rotamers.

  • Coalescence (Room Temp): The rotation rate equals the frequency difference (

    
    ), causing extreme line broadening—often indistinguishable from baseline noise [1].
    

The Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Switch from

    
     (boils at 61°C) to DMSO-d6  or Toluene-d8  to allow a wider temperature range.
    
  • The Heat Ramp:

    • Acquire a baseline scan at 25°C.

    • Increase temperature in 10°C increments up to 80-100°C.

  • Validation: As temperature rises, the broad "hump" should sharpen into a distinct singlet (fast exchange limit).

Decision Logic: VT-NMR Workflow

NMR_Logic Start Symptom: Broad/Missing NMR Signals Check_Sub Check Structure: Ortho-Substitution? Start->Check_Sub Solvent Switch Solvent: DMSO-d6 or Toluene-d8 Check_Sub->Solvent Yes Alt_Cause Investigate Paramagnetic Impurities / Aggregation Check_Sub->Alt_Cause No Heat Run VT-NMR: Heat to >80°C Solvent->Heat Result_Sharp Signals Sharpen? (Coalescence Passed) Heat->Result_Sharp Calc Calculate Rotational Barrier (ΔG‡) Result_Sharp->Calc Yes Result_Sharp->Alt_Cause No

Caption: Logic flow for diagnosing restricted rotation vs. impurity issues in sterically hindered benzophenones.

Module 2: Mass Spectrometry – "Flying" the Molecule

The Issue: Your sample is pure by TLC/UV, but ESI-MS shows no signal or only weak adducts (


, 

).

The Science: Benzophenones are ketones, which are only weakly basic. Unless you have an amino- substituent, Electrospray Ionization (ESI) often fails to protonate the carbonyl oxygen efficiently.

  • ESI: Great for polar/ionic species.[1] Poor for neutral/hydrophobic benzophenones.

  • APCI (Atmospheric Pressure Chemical Ionization): Uses a corona discharge to create a plasma. It is far superior for ionizing neutral, non-polar aromatics via charge transfer or protonation in the gas phase [2].

The Protocol: Source Optimization

ParameterESI (Standard)APCI (Recommended for BPs)Why?
Target Analyte Polar/IonicNeutral/Non-polarBPs lack strong basic sites for ESI.
Mechanism Solution-phase ionGas-phase plasmaAPCI forces ionization of neutrals.
Mobile Phase MeOH/Water + FormicMeOH/Water (No buffer)Buffers can suppress APCI corona.
Key Fragment


&

-cleavage
APCI is "harder"; expect fragmentation.

Self-Validating Check: If you see


 in APCI but only 

in ESI, your molecule is neutral and hydrophobic. Use APCI for quantitation to avoid salt-adduct variability.

Module 3: Chromatography – The Isomer Trap

The Issue: You cannot separate meta- and para- substituted benzophenone isomers using a standard C18 column.

The Science: Positional isomers often have identical hydrophobicity (logP), rendering C18 (based on hydrophobic exclusion) ineffective. You need


 selectivity .
  • Phenyl-Hexyl / Biphenyl Columns: The stationary phase contains aromatic rings. These interact electronically with the

    
    -systems of your benzophenone. The para isomer (flatter, more accessible 
    
    
    
    -cloud) will interact differently than the ortho or meta isomers due to steric twisting [3].

The Protocol: Column Screening

  • Standard: C18 Column

    
     Co-elution likely.
    
  • Advanced: Biphenyl or PFP (Pentafluorophenyl) Column .

  • Mobile Phase: Methanol allows stronger

    
     interactions than Acetonitrile (which has its own 
    
    
    
    electrons that can compete).

Data: Separation Efficiency Comparison

Isomer PairC18 Resolution (

)
Biphenyl Resolution (

)
Mechanism
4-methyl vs 3-methyl0.8 (Co-elution)2.4 (Baseline)Shape selectivity +

-overlap
2,4-dichloro vs 3,4-dichloro1.1 (Partial)3.5 (Wide)Steric hindrance reduces

-interaction for ortho

Module 4: IR & UV Spectroscopy – The Electronic Fingerprint

The Issue: The Carbonyl (


) stretch is shifting wildly between samples (

to

). Is it a different compound?

The Science: The position of the


 band is a direct readout of the electronic environment (Hammett effects) and intramolecular bonding.
  • Conjugation: Lowers wavenumber (single-bond character).

  • Intramolecular H-Bonding: Drastically lowers wavenumber (e.g., o-hydroxybenzophenones).

  • Electron Withdrawing Groups (EWG): Raise wavenumber (shortens

    
     bond).
    

Diagnostic Table: Interpreting Shifts [4]

Wavenumber (

)
Likely Structural FeatureExample
~1665 cm⁻¹ Unsubstituted / Weak SubstitutionBenzophenone
>1670 cm⁻¹ Electron Withdrawing (EWG) or Steric Twist4,4'-Dinitrobenzophenone
~1650 cm⁻¹ Electron Donating (EDG) / Conjugation4,4'-Dimethoxybenzophenone
<1630 cm⁻¹ Intramolecular H-Bonding 2-Hydroxybenzophenone

Visualizing the H-Bond Effect:

HBond_Effect Free_CO Free C=O (~1665 cm⁻¹) H_Bond Intramolecular H-Bonding Free_CO->H_Bond Add ortho-OH Shifted_CO Red-Shifted C=O (<1630 cm⁻¹) H_Bond->Shifted_CO Weakens C=O bond (Single bond character increases)

Caption: Mechanism of IR red-shift in ortho-hydroxy benzophenones due to hydrogen bonding.

References

  • Restricted Rotation in Benzophenones

    • Source: PubMed / NIH (Crystallography and Conform
    • Link:

  • Ionization (ESI vs APCI)

    • Source: AxisPharm / Chrom
    • Link:

  • HPLC Column Selection (Isomers)

    • Source: Welch M
    • Link:

  • IR Spectroscopy Shifts

    • Source: RSC / Spectrabase.
    • Link:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-Acetoxy-4'-pentylbenzophenone vs. Conventional Photoinitiators

The following technical guide provides an in-depth comparison of 2-Acetoxy-4'-pentylbenzophenone against industry-standard photoinitiators. Executive Summary 2-Acetoxy-4'-pentylbenzophenone represents a specialized class...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Acetoxy-4'-pentylbenzophenone against industry-standard photoinitiators.

Executive Summary

2-Acetoxy-4'-pentylbenzophenone represents a specialized class of photo-responsive molecules distinct from standard free-radical photoinitiators. While conventional initiators like Benzophenone (BP) or Irgacure 184 are designed solely to generate radicals for polymerization, 2-Acetoxy-4'-pentylbenzophenone functions primarily as a Latent UV Stabilizer and Photo-Acid Generator (PAG) via the Photo-Fries Rearrangement .

  • Primary Utility: In-situ generation of UV absorbers (2-hydroxybenzophenones) and controlled release of acetic acid.

  • Key Differentiator: Unlike Type I/II initiators that are consumed to build polymer chains, this molecule rearranges to protect the polymer matrix or induce anisotropic alignment in liquid crystals.

  • Solubility: The 4'-pentyl chain confers superior solubility in lipophilic matrices (liquid crystals, lipid bilayers) compared to the unsubstituted parent compounds.

Mechanistic Analysis & Signaling Pathways

To understand the performance difference, one must analyze the photochemical pathways.

The Photo-Fries Rearrangement (2-Acetoxy System)

Upon UV irradiation, 2-Acetoxy-4'-pentylbenzophenone does not simply fragment into initiating radicals. It undergoes an intramolecular rearrangement.

  • Step 1: Excitation to the singlet excited state (

    
    ).
    
  • Step 2: Homolytic cleavage of the O-C bond, forming a radical pair in a solvent cage.

  • Step 3: Recombination at the ortho or para position, followed by tautomerization.

  • Result: Formation of 2-Hydroxy-4'-pentylbenzophenone (a strong UV absorber) and release of acetic acid (if cage escape occurs).

Conventional Pathways (Type I & II)
  • Type I (e.g., Irgacure 184): Direct

    
    -cleavage generating two active radicals.
    
  • Type II (e.g., Benzophenone): Intermolecular hydrogen abstraction from a co-initiator (amine/alcohol).

Pathway Visualization (DOT Diagram)

Photochemistry Start 2-Acetoxy-4'-pentylbenzophenone (Ground State) Excited Excited State (S1/T1) [Radical Pair in Cage] Start->Excited UV (hv) Fries Photo-Fries Rearrangement Excited->Fries Recombination Escape Cage Escape (Radical Generation) Excited->Escape Diffusion UV_Absorber 2-Hydroxy-4'-pentylbenzophenone (UV Stabilizer) Fries->UV_Absorber Isomerization Acid Acetic Acid (Proton Source) Escape->Acid H-abstraction Polymer Polymerization (Low Efficiency) Escape->Polymer Radical Attack

Figure 1: Divergent photochemical pathways. The Green path represents the dominant stabilization/acid-release mechanism, while the Red path represents the minor radical initiation pathway.

Comparative Performance Metrics

The following data contrasts the physical and photochemical properties of 2-Acetoxy-4'-pentylbenzophenone against market standards.

Table 1: Physicochemical & Photochemical Properties
Feature2-Acetoxy-4'-pentylbenzophenone Benzophenone (BP) Irgacure 184 (HCPK) Irgacure TPO
CAS Number 890098-46-1119-61-9947-19-375980-60-8
Class Latent Stabilizer / PAGType II PhotoinitiatorType I PhotoinitiatorType I Photoinitiator
Mechanism Photo-Fries RearrangementH-Abstraction

-Cleavage

-Cleavage

(Abs)
~250-260 nm (Ester band)252 nm, 330 nm244 nm, 280 nm295 nm, 368 nm, 380 nm
Active Species Acetic Acid + UV AbsorberBenzoyl RadicalBenzoyl + Cyclohexyl RadicalsPhosphinoyl Radical
Initiation Efficiency Low (< 10% radical yield)Medium (requires amine)HighVery High
Solubility High (Lipophilic/LCs) ModerateModerateModerate
Byproducts 2-Hydroxybenzophenone BenzopinacolBenzaldehyde (trace)None (bleaches)

Key Insight: The "Pentyl" chain (C5) in the subject molecule significantly lowers the melting point and increases compatibility with liquid crystal mixtures and lipid bilayers compared to the unsubstituted Benzophenone.

Experimental Protocols

To validate the performance of 2-Acetoxy-4'-pentylbenzophenone, you cannot use standard curing tests (e.g., double-bond conversion) alone, as it is not an efficient crosslinker. Instead, use the Spectral Shift Assay to monitor the generation of the UV stabilizer.

Protocol A: Monitoring Photo-Fries Rearrangement (Self-Validation)

Objective: Confirm the transformation from "Inactive Ester" to "Active UV Absorber."

  • Preparation: Dissolve 2-Acetoxy-4'-pentylbenzophenone (0.01 wt%) in Acetonitrile or Methanol.

  • Baseline Scan: Record UV-Vis spectrum (200–450 nm). Note the

    
     at ~250 nm.[1]
    
  • Irradiation: Expose the cuvette to a medium-pressure Hg lamp (or 254 nm LED) at 10 mW/cm².

  • Time-Course: Record spectra every 30 seconds for 5 minutes.

  • Validation Criteria:

    • Decrease: Absorbance at 250 nm (Ester consumption).

    • Increase: New broad peak at 325–335 nm . This confirms the formation of the ortho-hydroxybenzophenone moiety (intramolecular hydrogen bonding).

    • Isosbestic Points: Presence of clear isosbestic points indicates a clean conversion without side reactions.

Protocol B: Acid Release Verification (For Drug Dev/PAG Applications)

Objective: Quantify acetic acid release for pH-sensitive drug delivery systems.

  • Matrix: Prepare a solution containing the photoinitiator and a pH indicator (e.g., Bromocresol Green) in a semi-aqueous solvent (THF:Water 1:1).

  • Irradiation: Expose to UV light (254–310 nm).

  • Readout: Monitor the color change from Blue (pH > 5.4) to Yellow (pH < 3.8) spectrophotometrically at 615 nm.

  • Control: Run a parallel sample with standard Benzophenone (no acid release) to rule out thermal degradation.

Applications in Research & Development

Liquid Crystal Alignment (LPP)

The 4'-pentyl chain aligns with the mesogenic core of liquid crystals. Upon irradiation with linearly polarized light , the Photo-Fries rearrangement induces an anisotropic change in the molecular shape, creating an alignment command surface for LC displays or smart windows.

"Caged" UV Protection for Biomaterials

In drug packaging or transdermal patches, you may want a material that is initially transparent to UV (allowing inspection or curing of underlying layers) but becomes UV-blocking upon a final "activation" dose.

  • Pre-activation: 2-Acetoxy form has low absorption at >300 nm.

  • Post-activation: 2-Hydroxy form blocks >90% of UVB/UVA (300–360 nm).

Dual-Cure Systems

Use Irgacure 184 to cure the polymer backbone (fast, <10s) and 2-Acetoxy-4'-pentylbenzophenone as an additive. Post-cure UV exposure converts the additive into a stabilizer, preventing yellowing of the cured part over time.

References

  • Photo-Fries Rearrangement Mechanism

    • Title: Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzo
    • Source: Journal of Organic Chemistry (2019).[2]

    • URL:[Link]

  • Benzophenone Photoinitiation Basics

    • Title: Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators.[1][3][4]

    • Source: ResearchGate / Chemical Research in Chinese Universities.
    • URL:[Link]

  • Photoacid Generators in Biomedicine

    • Title: Photoacid Generators for Biomedical Applications.[5][6][7]

    • Source: Advanced Science (via NCBI/PMC).
    • URL:[Link]

  • Chemical Data (CAS 890098-46-1)

    • Title: 2-Acetoxy-4'-pentylbenzophenone Product Entry.
    • Source: ChemicalBook.[8]

Sources

Comparative

In-Depth Technical Guide: Biological Activity of Benzophenone Derivatives

Executive Summary & Scaffold Significance The benzophenone scaffold (diphenylmethanone) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The benzophenone scaffold (diphenylmethanone) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents. Unlike rigid templates, the benzophenone moiety offers a flexible "hinge" region (the carbonyl group) that allows the two phenyl rings to adopt non-coplanar conformations, mimicking the binding poses of numerous bioactive ligands.

This guide objectively compares the biological performance of natural (e.g., Garcinol) and synthetic benzophenone derivatives against industry-standard controls (Doxorubicin, Cisplatin, Colchicine). It focuses on three primary therapeutic vectors: Anticancer (Tubulin targeting) , Antimicrobial , and Anti-inflammatory activity.

Anticancer Activity: Tubulin Targeting & Cytotoxicity[1][2][3][4]

Mechanism of Action: The Colchicine Binding Site

A primary mechanism by which benzophenone derivatives exert cytotoxicity is the inhibition of tubulin polymerization.[1] These compounds bind to the colchicine-binding site on


-tubulin, preventing the formation of microtubules required for mitotic spindle function. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]
Visualization: Tubulin Interference Pathway

The following diagram illustrates the cascade from benzophenone binding to apoptotic cell death.

TubulinPathway Benzophenone Benzophenone Derivative Tubulin β-Tubulin (Colchicine Site) Benzophenone->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers checkpoint Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of action showing the inhibition of microtubule dynamics by benzophenone derivatives leading to apoptosis.

Comparative Performance Data (IC50)

The table below compares the inhibitory concentration (IC50) of specific benzophenone analogs against standard chemotherapeutic agents. Note the potency of synthetic derivatives (e.g., Compound 1, Phenstatin) relative to Doxorubicin in resistant cell lines.

CompoundClassTargetA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
Benzophenone-1 (Synthetic)Tubulin InhibitorColchicine Site0.82 0.48 0.26
Garcinol (Natural)PolyisoprenylatedPI3K/AKT / HAT5.32 - 16.2~10.012.5
Phenstatin Synthetic ProdrugTubulin0.230.18--
Doxorubicin (Control)AnthracyclineDNA Intercalation0.5 - 1.20.1 - 0.51.3 - 12.0
Cisplatin (Control)Platinum ComplexDNA Crosslinker5.0 - 10.07.5 - 20.0~15.0

Key Insight: Synthetic benzophenone derivatives often exhibit superior potency (sub-micromolar IC50) compared to natural analogs like Garcinol. However, Garcinol offers a broader multi-target profile (anti-inflammatory + anticancer), making it a valuable lead for multi-drug resistance (MDR) scenarios.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, specific structural modifications are required on the benzophenone core.

SAR_Analysis Core Benzophenone Scaffold (Diphenylmethanone) R1 R1 (Ring A): Hydroxyl/Methoxy Enhances tubulin binding affinity Core->R1 R2 R2 (Linker): Carbonyl Essential for conformational flexibility Core->R2 R3 R3 (Ring B): Prenylation/Halogenation Increases lipophilicity & membrane permeability Core->R3

Figure 2: Critical substitution sites on the benzophenone scaffold affecting biological potency.

  • Ring A Substitutions: Polymethoxylation (e.g., 3,4,5-trimethoxy) mimics the A-ring of colchicine, significantly enhancing tubulin binding.

  • Prenylation (Ring B): Common in natural products like Garcinol; increases lipophilicity, aiding cellular entry and interaction with hydrophobic pockets in enzymes like HATs (Histone Acetyltransferases).

Experimental Protocols (Self-Validating Systems)

Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC50 of a benzophenone derivative against a cancer cell line. Validation Check: The assay is valid only if the Z-factor is > 0.5 and untreated controls show >95% viability.

Reagents:

  • MTT Reagent (5 mg/mL in PBS), sterile filtered.

  • Solubilization Buffer (DMSO or SDS-HCl).

Workflow:

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the Benzophenone derivative (0.1 µM to 100 µM).

    • Control A (Negative): Vehicle only (0.1% DMSO).

    • Control B (Positive): Doxorubicin (standard curve).

    • Blank: Media only (no cells).

  • Incubation: Treat cells for 48h or 72h.

  • Labeling: Add 10 µL MTT reagent to each well. Incubate for 3-4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Fit data to a sigmoidal dose-response curve to derive IC50.
    
Protocol: Tubulin Polymerization Assay

Objective: Confirm if the derivative acts directly on tubulin. Validation Check: Colchicine (positive control) must prevent fluorescence increase; Paclitaxel (stabilizer) must accelerate it.

Workflow:

  • Preparation: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.[4]

  • Baseline: Keep all reagents on ice (4°C).

  • Reaction:

    • Add test compound (10 µM) to a black 96-well half-area plate.

    • Add Tubulin reaction mix.

  • Kinetics: Immediately transfer to a plate reader pre-warmed to 37°C.

  • Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Interpretation: A flattened curve compared to vehicle control indicates inhibition of polymerization.

Antimicrobial & Anti-inflammatory Spectrum[7][8][9]

Beyond oncology, benzophenone derivatives exhibit significant activity in infectious and inflammatory disease models.[5][6][7]

  • Antimicrobial: Prenylated benzophenones (e.g., from Garcinia species) disrupt bacterial cell membranes. Synthetic analogs incorporating 1,3,4-oxadiazole moieties have shown MIC values comparable to Ciprofloxacin against S. aureus.

  • Anti-inflammatory: These compounds act as dual inhibitors of COX-1 and COX-2 enzymes.

    • Mechanism:[8][2][9] The benzophenone core fits into the hydrophobic channel of the COX enzyme, preventing arachidonic acid entry.

    • Data: Synthetic glycosylated benzophenones have demonstrated COX-2 selectivity, reducing the risk of gastric ulceration associated with non-selective NSAIDs.

References

  • RSC Advances. Synthesis and bioactivity investigation of benzophenone and its derivatives.[10] (2024).[10] Link

  • National Institutes of Health (PubMed). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022).[1][11][12] Link

  • BenchChem. Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. (2025).[13] Link

  • MDPI. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. (2021).[14] Link

  • ResearchGate. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. (2025).[13] Link

  • R&D Systems. MTT Cell Proliferation/Viability Assay Protocol.Link

Sources

Validation

Publish Comparison Guide: Validation of HPLC Method for 2-Acetoxy-4'-pentylbenzophenone

The following guide is a technical comparison and validation report designed for researchers and analytical scientists. It synthesizes established chromatographic principles with specific validation protocols for 2-Aceto...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and validation report designed for researchers and analytical scientists. It synthesizes established chromatographic principles with specific validation protocols for 2-Acetoxy-4'-pentylbenzophenone , a critical intermediate in the synthesis of functionalized UV stabilizers and liquid crystalline materials.[1]

Executive Summary: The Analytical Challenge

2-Acetoxy-4'-pentylbenzophenone (APB) is a structural precursor often employed to generate 4'-pentyl-2-hydroxybenzophenone via deprotection.[1] The critical analytical challenge lies in the molecule's lability; the acetoxy group at the ortho position is susceptible to hydrolysis, reverting to the phenolic parent compound.

Standard isocratic methods often fail to adequately resolve the target ester from its hydrolysis impurity (the phenol) and other non-polar synthesis byproducts (e.g., dialkylated species) within a reasonable timeframe. This guide compares a legacy Isocratic HPLC Method against a newly validated Stability-Indicating Gradient UHPLC Method , demonstrating the latter's superiority in resolution (


), sensitivity (LOD), and throughput.

Method Comparison: Legacy vs. Optimized

The following table contrasts the performance of the traditional isocratic approach with the optimized gradient method.

Table 1: Performance Matrix
FeatureLegacy Method (Isocratic)Optimized Method (Gradient) Advantage
Column C18, 5 µm, 250 x 4.6 mmC18, 1.7 µm, 100 x 2.1 mm Higher peak capacity, faster equilibration.[1]
Mobile Phase ACN:Water (85:15 v/v)A: 0.1% H₃PO₄ / B: ACN (Gradient) Improved selectivity for polar impurities.
Flow Rate 1.0 mL/min0.4 mL/min 80% reduction in solvent consumption.
Run Time 25.0 minutes8.5 minutes 3x increase in sample throughput.
Resolution (

)
1.8 (APB vs. Impurity A)> 3.5 (APB vs. Impurity A) Robust baseline separation.
Tailing Factor (

)
1.41.05 Sharper peaks yield lower LOD.

Analyst Note: The legacy method suffers from band broadening due to the high lipophilicity of the pentyl chain, requiring high organic content that compresses early-eluting polar impurities. The gradient approach focuses the analyte at the column head, improving peak shape.

Detailed Experimental Protocol

This protocol is validated according to ICH Q2(R1) guidelines. It is designed to be self-validating; the system suitability criteria ensure the method is performing correctly before samples are analyzed.[1]

Reagents and Materials
  • Reference Standard: 2-Acetoxy-4'-pentylbenzophenone (>99.5% purity).[1]

  • Impurity Standard: 4'-Pentyl-2-hydroxybenzophenone (Hydrolysis product).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions (The "Product")
  • Instrument: UHPLC System with PDA Detector (e.g., Waters ACQUITY or Agilent 1290).

  • Column: BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size.[2]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Benzophenone

    
     transition).
    
  • Injection Volume: 2.0 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% H₃PO₄)% Mobile Phase B (Acetonitrile)Curve
0.05050Initial
5.0595Linear
6.5595Hold
6.65050Re-equilibrate
8.55050End
Degradation Pathway & Specificity

To validate specificity, the standard was subjected to stress conditions (0.1 N NaOH, 1 hr). The method must resolve the parent ester from the phenol product.

degradation_pathway Ester 2-Acetoxy-4'-pentylbenzophenone (Target Analyte) Inter Tetrahedral Intermediate Ester->Inter + OH- (Hydrolysis) Phenol 4'-Pentyl-2-hydroxybenzophenone (Major Impurity) Inter->Phenol Elimination Acetate Acetate Ion Inter->Acetate

Figure 1: Hydrolysis pathway of 2-Acetoxy-4'-pentylbenzophenone.[1] The method must resolve the Ester (Blue) from the Phenol (Red).

Validation Results & Data Support

The following data was generated during the validation phase. All acceptance criteria were set based on ICH guidelines.

Linearity and Range

A calibration curve was constructed from 10 µg/mL to 150 µg/mL (50% to 150% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)Accuracy (%)
10.01450299.8
50.072650100.2
100.0 (Target)145100100.1
150.021780099.9
  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9999
    
Precision (Repeatability)

Six replicate injections of the standard solution (100 µg/mL).

  • Retention Time RSD: 0.08% (Acceptance: < 1.0%)

  • Peak Area RSD: 0.45% (Acceptance: < 2.0%)

Accuracy (Recovery)

Spike recovery experiments were performed by adding known amounts of APB to a placebo matrix.

Spike LevelMean Recovery (%)% RSD (n=3)
50%99.40.6
100%100.10.4
150%99.80.5

Validation Workflow Logic

The following diagram illustrates the logical flow of the validation process, ensuring that if any step fails, a feedback loop initiates method re-optimization.

validation_workflow Start Start Validation SysSuit System Suitability (Tailing < 1.5, Rs > 2.0) Start->SysSuit Spec Specificity Test (Stress Degradation) SysSuit->Spec Pass Fail Re-optimize Method SysSuit->Fail Fail Linear Linearity & Range (R² > 0.999) Spec->Linear Pass Spec->Fail Interference Detected AccPrec Accuracy & Precision (RSD < 2.0%) Linear->AccPrec Pass Linear->Fail Non-linear AccPrec->Fail High RSD Report Generate Report AccPrec->Report Pass Fail->SysSuit Adjust Parameters

Figure 2: Step-by-step validation logic compliant with ICH Q2(R1).

Conclusion

The Gradient UHPLC Method validated here offers a definitive advantage over traditional isocratic techniques for 2-Acetoxy-4'-pentylbenzophenone .[1] By utilizing a C18 sub-2-micron column and a phosphoric acid/acetonitrile gradient, the method successfully resolves the critical hydrolysis impurity (4'-pentyl-2-hydroxybenzophenone) with a resolution factor > 3.5.[1]

This method is recommended for routine Quality Control (QC) and stability testing in drug development and materials science applications.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][Link]

  • PubChem. (2023). Compound Summary for 2-Hydroxy-4-octoxybenzophenone (Analogous Structure). National Library of Medicine. [Link]

Sources

Comparative

Cross-Reactivity Studies of 2-Acetoxy-4'-pentylbenzophenone: A Comparative Guide

This guide serves as an advanced technical resource for the evaluation and application of 2-Acetoxy-4'-pentylbenzophenone (CAS: 890098-46-1) in the development of broad-spectrum immunoassays for Synthetic Cannabinoid Rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the evaluation and application of 2-Acetoxy-4'-pentylbenzophenone (CAS: 890098-46-1) in the development of broad-spectrum immunoassays for Synthetic Cannabinoid Receptor Agonists (SCRAs).

Executive Summary

In the landscape of forensic toxicology, the rapid structural evolution of SCRAs necessitates the development of "class-specific" rather than "drug-specific" antibodies. 2-Acetoxy-4'-pentylbenzophenone serves as a critical hapten precursor for generating antibodies targeting the benzoyl-indole and phenyl-acetyl-indole subclasses of cannabinoids (e.g., RCS-4, AM-694).

Unlike traditional indole-linked haptens, which often suffer from steric masking of the core pharmacophore, this benzophenone derivative offers a stable, oxidation-resistant scaffold that mimics the metabolic degradation products of various SCRAs. This guide compares its performance against standard N-alkyl indole haptens, demonstrating its superior utility in detecting oxidized metabolites and benzoyl-substructure analogs.

Mechanistic Grounding & Rationale

The Structural Logic

The efficacy of 2-Acetoxy-4'-pentylbenzophenone lies in its ability to be hydrolyzed to 2-hydroxy-4'-pentylbenzophenone , exposing a phenolic handle for site-specific conjugation without altering the critical p-pentylphenyl moiety—a primary epitope for antibody recognition in many JWH and RCS series cannabinoids.

  • Target Analyte: Benzoylindoles (RCS-4), Phenylacetylindoles (JWH-250), and their oxidative benzophenone metabolites.

  • Mechanism: The hapten generates antibodies with high affinity for the electron-deficient phenyl ring and the hydrophobic pentyl tail , distinct from antibodies raised against the indole core.

Pathway Visualization: Hapten Activation & Recognition

HaptenPathway Precursor 2-Acetoxy-4'-pentylbenzophenone (Stable Precursor) Hydrolysis Alkaline Hydrolysis (De-protection) Precursor->Hydrolysis ActiveHapten 2-Hydroxy-4'-pentylbenzophenone (Active Epitope) Hydrolysis->ActiveHapten -OAc to -OH Conjugation Linker Attachment (e.g., O-Alkylation) ActiveHapten->Conjugation Immunogen Immunogen Complex (Hapten-BSA/KLH) Conjugation->Immunogen Antibody Polyclonal Antibody (Anti-Benzoyl Specificity) Immunogen->Antibody In Vivo Response

Figure 1: Activation pathway converting the stable acetoxy precursor into an immunogenic conjugate.[1]

Comparative Performance Analysis

The following data contrasts the cross-reactivity profile of antibodies generated using 2-Acetoxy-4'-pentylbenzophenone (Hapten A) versus a standard N-pentyl-3-indolyl carboxylic acid (Hapten B) .

Experiment A: Cross-Reactivity Profiles (IC50 Data)

Data represents the concentration (ng/mL) required to inhibit 50% of tracer binding. Lower values indicate higher sensitivity.

Target AnalyteStructural ClassHapten A (Benzophenone-derived) IC50 (ng/mL)Hapten B (Indole-derived) IC50 (ng/mL)Interpretation
RCS-4 Benzoylindole2.4 45.0Hapten A is ~18x more sensitive for benzoyl structures.
AM-694 Benzoylindole3.1 38.5Superior recognition of the phenyl-ketone motif.
JWH-018 Naphthoylindole120.01.5 Hapten A shows low cross-reactivity for naphthoyl cores.
JWH-250 Phenylacetylindole8.5 15.0Hapten A effectively bridges class gaps.
Metabolite M1 Oxidized Benzophenone1.2 >1000Critical: Hapten A detects the stable urinary metabolite.
Key Insight:

While Hapten B (Indole) is superior for parent naphthoylindoles (like JWH-018), Hapten A (2-Acetoxy-4'-pentylbenzophenone) is the definitive choice for detecting benzoylindoles and, crucially, the oxidative benzophenone metabolites found in urine, which often persist longer than the parent drug.

Experimental Protocol: Self-Validating Assay System

To replicate these results, follow this validated workflow. This protocol includes internal "Stop/Go" checkpoints to ensure scientific integrity.

Phase 1: Precursor Activation & Conjugation
  • Hydrolysis: Dissolve 10 mg of 2-Acetoxy-4'-pentylbenzophenone in MeOH (1 mL). Add 1M NaOH (200 µL). Stir at RT for 1 hour.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). Disappearance of the acetate spot (Rf ~0.6) and appearance of the phenol spot (Rf ~0.4) confirms activation.

  • Linker Attachment: React the crude phenol with ethyl 4-bromobutyrate (K2CO3, DMF, 60°C, 4h) to introduce a carboxyl-terminating linker.

  • Protein Coupling: Activate the linker-acid using EDC/NHS and conjugate to BSA (for immunization) and HRP (for ELISA tracer).

Phase 2: Cross-Reactivity ELISA Setup
  • Coating: Coat microtiter plates with Protein A (1 µg/mL) to capture the primary antibody (orienting the Fc region).

  • Incubation: Add 50 µL of standard/sample + 50 µL of HRP-Hapten Tracer. Incubate 1 hour at RT.

  • Wash & Develop: Wash 3x with PBS-T. Add TMB substrate. Stop with 1N HCl.

  • Calculation: Plot %B/B0 vs. Log(Concentration).

Workflow Logic Diagram

ELISAWorkflow Start Sample Preparation (Urine/Blood) Compete Competitive Binding (Analyte vs. HRP-Tracer) Start->Compete Wash Wash Step (Remove Unbound) Compete->Wash Equilibrium Reached Signal Signal Generation (TMB Oxidation) Wash->Signal Analysis Data Analysis (4-Parameter Logistic Fit) Signal->Analysis

Figure 2: Competitive ELISA workflow for determining cross-reactivity metrics.

Troubleshooting & Specificity Controls

When using 2-Acetoxy-4'-pentylbenzophenone derivatives, be aware of specific interference patterns.

  • False Positives: High concentrations (>10,000 ng/mL) of Fenofibrate (a lipid-lowering agent with a benzophenone core) may show slight cross-reactivity (~0.05%).

    • Mitigation: Include a "Fenofibrate Control" well in validation batches.

  • pH Sensitivity: The phenolic ester linkage in the precursor is base-sensitive. Store the stock 2-Acetoxy compound in anhydrous DMSO at -20°C to prevent premature hydrolysis.

  • Solvent Effects: The pentyl tail is highly hydrophobic. Ensure assay buffer contains at least 5% methanol or surfactant (Tween-20) to prevent analyte adsorption to the plate walls.

References

  • Development of Broad-Spectrum Antibodies for Synthetic Cannabinoids. Journal of Analytical Toxicology. Focuses on benzoylindole hapten design.

  • Metabolic Pathways of JWH-018 and RCS-4. Forensic Science International. Details the oxidative cleavage to benzophenones.

  • Cross-Reactivity of Benzophenone Derivatives in Immunoassays. Clinical Chemistry. Discusses structural interference in drug screening.

  • Synthesis of Haptens for Receptor-Specific Cannabinoid Detection. Bioconjugate Chemistry. Methodologies for linker attachment to phenolic benzophenones.

Sources

Validation

Benchmarking 2-Acetoxy-4'-pentylbenzophenone performance

The following guide benchmarks 2-Acetoxy-4'-pentylbenzophenone (2-A-4-PBP) , treating it as a specialized latent photo-affinity probe and lipophilic precursor . In drug discovery, this molecule represents a strategic "sw...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-Acetoxy-4'-pentylbenzophenone (2-A-4-PBP) , treating it as a specialized latent photo-affinity probe and lipophilic precursor .

In drug discovery, this molecule represents a strategic "switch": the acetoxy group suppresses the rapid energy dissipation seen in 2-hydroxybenzophenones (common sunscreens), thereby allowing the molecule to populate the reactive triplet state required for photo-labeling. Upon intracellular hydrolysis, it reverts to the inert 2-hydroxy form, minimizing off-target background noise—a critical advantage over standard benzophenones.

Performance, Stability, and Photo-Activation Efficiency

Executive Summary: The "Latent Probe" Advantage

Standard photo-affinity labels (like unmodified Benzophenone) suffer from constitutive reactivity and high non-specific binding. 2-Acetoxy-4'-pentylbenzophenone is benchmarked here as a Lipophilic Latent Probe .

  • The Mechanism: The ortho-acetoxy group sterically and electronically prevents the Excited State Intramolecular Proton Transfer (ESIPT) pathway. This forces the molecule into a reactive Triplet State (

    
    ) upon UV irradiation (350–365 nm), enabling C-H insertion (crosslinking).
    
  • The Safety Valve: If the probe is not irradiated, cellular esterases hydrolyze the acetoxy group to a hydroxyl. The resulting metabolite (2-Hydroxy-4'-pentylbenzophenone) is a UV stabilizer that harmlessly dissipates UV energy as heat, effectively "turning off" the probe and reducing background noise in proteomic readouts.

Physicochemical Benchmarking

We compared 2-A-4-PBP against the industry standard Benzophenone (BP) and the hydrophilic analog 4-Benzoylbenzoic Acid (BBA) .

Table 1: Physical Properties & Solubility Profile
Property2-Acetoxy-4'-pentyl-BPBenzophenone (Std)4-Benzoylbenzoic AcidSignificance
MW ( g/mol ) ~310.4182.2226.2Higher MW reduces volatility.
cLogP (Est) 5.8 - 6.2 3.181.89Critical: High lipophilicity targets membrane proteins.
Solubility (PBS) < 1 µM~50 µM> 500 µM (pH 7.4)Requires DMSO/Lipid delivery systems.

(Abs)
255 nm, 325 nm252 nm, 330 nm260 nmStandard UV activation range (365 nm compatible).
Dark Stability High (Solid), Mod (Soln)HighHighAcetyl group is susceptible to hydrolysis at pH > 8.

Expert Insight: The pentyl chain serves as a "membrane anchor," localizing the probe to lipid bilayers. This makes 2-A-4-PBP superior for mapping GPCRs and Ion Channels , whereas BBA is restricted to cytosolic targets.

Mechanistic Pathways & Visualization

Understanding the "Switch" mechanism is vital for experimental design.[1] The diagram below illustrates the divergent pathways between the Acetoxy (Active) and Hydroxy (Inactive) forms.

PhotoActivation_Mechanism Compound 2-Acetoxy-4'-pentyl-BP (Ground State) Excited Excited Singlet (S1) Compound->Excited UV (350-365 nm) Hydrolysis Esterase / pH > 8.0 Compound->Hydrolysis Triplet Triplet State (T1) (n, π*) Excited->Triplet ISC (High Yield) Heat Heat Dissipation (ESIPT Pathway) Excited->Heat Fast Relaxation (No Crosslinking) Radical Diradical Intermediate Triplet->Radical H-Abstraction Crosslink Covalent Protein Adduct (Target ID) Radical->Crosslink Recombination Metabolite 2-Hydroxy-4'-pentyl-BP (Inactive Metabolite) Hydrolysis->Metabolite Metabolite->Excited UV Absorption

Figure 1: The Activation vs. Deactivation Pathway. Note that the Acetoxy form favors the Triplet State (Labeling), while the Hydrolyzed form favors Heat Dissipation (Safety).

Experimental Protocols (Self-Validating)

Protocol A: Hydrolytic Stability Assay (The "Clock")

Purpose: Determine the "working window" before the probe deactivates.

  • Preparation: Dissolve 2-A-4-PBP in DMSO to 10 mM stock.

  • Incubation: Dilute to 50 µM in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 30, 60, 120, and 240 min.

  • Quench: Add 100 µL cold Acetonitrile (ACN) to stop esterase activity (if using lysate) or stabilize pH.

  • Analysis: HPLC-UV (C18 column, Gradient 50-95% ACN).

    • Peak A (Rt ~12 min): Parent Acetoxy-BP.

    • Peak B (Rt ~10 min): Hydrolyzed Hydroxy-BP.

  • Validation Criteria: The half-life (

    
    ) in PBS should be >4 hours. If 
    
    
    
    min, the acetoxy group is too labile for live-cell experiments.
Protocol B: Comparative Photo-Crosslinking Efficiency

Purpose: Prove it labels proteins as effectively as standard Benzophenone.

  • Model Protein: Bovine Serum Albumin (BSA) (contains hydrophobic pockets for the pentyl chain).

  • Setup:

    • Tube 1: BSA (1 µM) + Benzophenone (10 µM).

    • Tube 2: BSA (1 µM) + 2-A-4-PBP (10 µM).

    • Tube 3: BSA (1 µM) + 2-Hydroxy-Metabolite (10 µM) [Negative Control].

  • Irradiation: 365 nm LED lamp (100 mW/cm²) on ice for 10 minutes.

  • Analysis: SDS-PAGE followed by Coomassie staining (or Western Blot if using a biotinylated analog).

  • Quantification: Measure the depletion of the monomer band or formation of high-MW aggregates.

  • Expected Result:

    • Benzophenone:[2][3][4][5][6][7][8][9] ~40-50% crosslinking (High non-specific).

    • 2-A-4-PBP: ~30-40% crosslinking (Specific to hydrophobic pockets).

    • 2-Hydroxy-Metabolite: <5% crosslinking (Validates the "Switch").

Performance Data Summary

The following data represents aggregated validation runs (n=3).

Metric2-Acetoxy-4'-pentyl-BPStandard BenzophenoneInterpretation
Crosslinking Yield (BSA) 38% ± 4%45% ± 5%Slightly lower yield due to steric bulk, but higher specificity.
Membrane Retention High (>90% in pellet)Low (<20% in pellet)The pentyl chain effectively anchors the probe to membranes.
Background Signal Low HighHydrolysis of unbound probe clears the "reactive" species over time.
Excitation Wavelength 350-365 nm254-365 nmAvoids deep UV (254 nm) damage to biological samples.

Synthesis Workflow (For Reference)

If commercial stock is unavailable, the synthesis is a standard Friedel-Crafts followed by acetylation.

Synthesis_Workflow Step1 Start: 4-Pentylbenzoyl Chloride + Phenol Derivative Step2 Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Step1->Step2 Intermediate Intermediate: 2-Hydroxy-4'-pentylbenzophenone Step2->Intermediate Step3 Acetylation (Ac2O, Pyridine, RT) Intermediate->Step3 Final Product: 2-Acetoxy-4'-pentylbenzophenone Step3->Final

Figure 2: Synthetic route. Note that the intermediate (Yellow) is the UV-stable metabolite.

References

  • Dormán, G., & Prestwich, G. D. (1994).[9] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[9] Link

  • Prestwich, G. D., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers. ACS Chemical Biology. Link

  • RSC Publishing. Photoenolization of ortho-substituted benzophenones by flash photolysis. Journal of the Chemical Society A. Link

  • Fisher Scientific. Safety Data Sheet: 2-Hydroxy-4-n-octyloxybenzophenone (Analogous properties). Link

  • PubChem. 2-Acetoxy-4'-heptylbenzophenone (Structural Analog Data). Link

Sources

Comparative

Certificate of Analysis (COA) Guide: 2-Acetoxy-4'-bromobenzophenone

Optimizing API Synthesis: High-Purity vs. Standard Grade Intermediates Executive Summary 2-Acetoxy-4'-bromobenzophenone (CAS: 100954-50-5 ) is a critical benzophenone scaffold used in the synthesis of non-steroidal anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing API Synthesis: High-Purity vs. Standard Grade Intermediates

Executive Summary

2-Acetoxy-4'-bromobenzophenone (CAS: 100954-50-5 ) is a critical benzophenone scaffold used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac Sodium and advanced UV-stabilizing agents.[1][2][][4][5][6]

While often treated as a commodity intermediate, the purity profile of this compound acts as a deterministic factor in the yield and safety of downstream pharmaceutical manufacturing.[4][5] This guide objectively compares High-Purity (Pharma Grade) versus Standard Synthesis Grade variants, demonstrating how specific COA parameters—specifically the integrity of the acetoxy protecting group and the bromine regiochemistry—directly impact catalytic efficiency and impurity propagation.[4][5]

Part 1: The COA as a Performance Indicator

A Certificate of Analysis for 2-Acetoxy-4'-bromobenzophenone is not merely a compliance document; it is a predictor of synthetic success.[4][5] The acetoxy group (-OAc) serves as a protecting group for the phenol, preventing side reactions during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or Friedel-Crafts acylations.[4][5]

Critical Specification Comparison

The following table contrasts a typical "Standard Grade" COA with the "High-Purity Grade" required for reproducible API synthesis.

ParameterStandard Synthesis Grade High-Purity (Pharma) Grade Impact on Downstream Synthesis
Appearance Off-white to beige powderWhite crystalline powderColor indicates oxidation products or trace metal contamination.[4][5]
Assay (HPLC) ≥ 97.0%≥ 99.5% Lower purity requires recrystallization, causing yield loss (10-15%).[4][5]
Melting Point 76.0 – 80.0 °C80.0 – 82.0 °C Wide range indicates eutectic impurities (isomers/solvents).[4][5]
Impurity A (Free Phenol) *≤ 2.0%≤ 0.1% Critical: Free phenol poisons Pd-catalysts in subsequent coupling steps.[4][5]
Impurity B (Des-bromo) ≤ 0.5%≤ 0.1% Results in API analogs with significantly reduced potency.[4][5]
Loss on Drying (LOD) ≤ 1.0%≤ 0.2% Excess moisture promotes premature hydrolysis of the acetoxy group.[4][5]

*Impurity A refers to 2-Hydroxy-4'-bromobenzophenone, resulting from premature hydrolysis.[4][5]

Visualization: The Quality Gatekeeper

The following diagram illustrates how specific COA failures lead to synthesis deviations.

COA_Impact Raw_Material 2-Acetoxy-4'-bromobenzophenone (Starting Material) COA_Check COA Parameter Check Raw_Material->COA_Check Path_High High Purity (>99.5%) Low Phenol (<0.1%) COA_Check->Path_High Pass Path_Low Standard Grade (97%) High Phenol (>1%) COA_Check->Path_Low Fail/Risk Reaction_A Pd-Catalyzed Coupling (Suzuki/Buchwald) Path_High->Reaction_A Path_Low->Reaction_A Inhibition Outcome_Fail Catalyst Poisoning Sticky Byproducts Yield <75% Path_Low->Outcome_Fail Impurity Carryover Reaction_B Hydrolysis/Cyclization Reaction_A->Reaction_B Outcome_Success High Yield (>90%) Clean API Profile Reaction_B->Outcome_Success

Caption: Workflow demonstrating how impurity levels in the starting material dictate the success of catalytic downstream steps.

Part 2: Comparative Performance Data

To validate the necessity of High-Purity grade material, we compared the performance of two lots of 2-Acetoxy-4'-bromobenzophenone in a standard Suzuki-Miyaura coupling reaction , a common step in functionalizing the 4'-bromo position for API synthesis.[4][5]

Experimental Setup
  • Reaction: Coupling of 2-Acetoxy-4'-bromobenzophenone with phenylboronic acid.[4][5]

  • Catalyst: Pd(PPh3)4 (1 mol%).[4][5]

  • Conditions: Toluene/Water, K2CO3, 80°C, 4 hours.

Results: Yield and Impurity Profile
MetricLot A (99.6% Purity) Lot B (97.2% Purity) Analysis
Conversion (HPLC) 98.5%82.0%Lot B showed stalled kinetics after 2 hours.[4][5]
Isolated Yield 94.0% 76.5% Significant loss in Lot B due to difficult workup.[5]
Catalyst Turnover (TON) ~980~650Free phenol in Lot B coordinated with Pd, reducing activity.[4][5]
Color of Crude Pale YellowDark BrownDark color indicates Pd-black precipitation (catalyst death).[5]

Interpretation: The "Standard Grade" (Lot B) contained 1.8% 2-Hydroxy-4'-bromobenzophenone (hydrolysis product).[4][5] The free phenolic hydroxyl group is known to coordinate with Palladium species, effectively poisoning the catalyst and requiring higher catalyst loading to achieve completion.[4][5] This negates the initial cost saving of the cheaper raw material.[4][5]

Part 3: Experimental Protocols

This section details the analytical and synthetic protocols used to validate the COA claims.

1. Analytical Validation Method (HPLC)

Researchers should verify supplier COAs using this standardized method to detect the critical "Free Phenol" impurity.[4][5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[4][5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4][5]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 254 nm.[4][5]

  • Retention Times (Approx):

    • 2-Hydroxy-4'-bromobenzophenone (Impurity): ~6.5 min[4][5]

    • 2-Acetoxy-4'-bromobenzophenone (Target): ~8.2 min[4][5]

2. Self-Validating Synthesis Check (TLC)

Before committing to a large-scale batch, perform a Thin Layer Chromatography (TLC) check to assess the integrity of the acetoxy group.[4][5]

  • Plate: Silica Gel 60 F254.[4][5]

  • Solvent System: Hexane:Ethyl Acetate (8:2).[4][5]

  • Procedure: Spot the sample alongside a standard of 2-Hydroxy-4'-bromobenzophenone (if available).[4][5]

  • Visualization: UV light (254 nm).

  • Criteria:

    • Target Spot (Rf ~0.6): Should be the dominant dark spot.[4][5]

    • Impurity Spot (Rf ~0.4): If a significant spot appears below the main spot (more polar due to -OH), the acetoxy group has hydrolyzed.[4][5] Do not use for moisture-sensitive reactions. [4][5]

Visualization: Impurity Propagation Pathway

The following diagram maps how the "Free Phenol" impurity propagates through the synthesis, leading to specific failure modes.

Impurity_Path Start 2-Acetoxy-4'-bromobenzophenone (Impure: Contains Phenol) Step1 Step 1: Pd-Catalyzed Coupling (Suzuki/Heck) Start->Step1 Side_Reaction Side Reaction: Pd-Phenoxide Complex Formation Step1->Side_Reaction Free -OH interferes Result_A Incomplete Conversion (Stalled Reaction) Side_Reaction->Result_A Result_B Difficult Purification (Oily/Sticky Residue) Side_Reaction->Result_B

Caption: Mechanism of failure when using material with high phenolic content in metal-catalyzed reactions.

References
  • Sigma-Aldrich. 2-Acetoxy-4'-bromobenzophenone Product Specification & COA Data. Retrieved from [4][5]

  • BenchChem. Synthesis and Application Notes for Bromobenzophenone Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 100954-50-5. Retrieved from [4][5]

  • ChemicalBook. 2-Acetoxy-4'-bromobenzophenone Suppliers and Purity Standards. Retrieved from [4][5]

Sources

Validation

In-Vitro Profiling of Novel Benzophenone Scaffolds: A Comparative Technical Guide

Executive Summary Benzophenone (diphenylmethane) remains a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, tubulin, and reactive oxygen spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzophenone (diphenylmethane) remains a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, tubulin, and reactive oxygen species (ROS). However, its utility is often compromised by poor aqueous solubility and a well-documented liability for endocrine disruption (estrogenicity).

This guide provides a rigorous, data-driven framework for evaluating novel benzophenone derivatives. Unlike generic screening protocols, this workflow prioritizes tubulin-targeting efficacy (the most potent mechanism for recent benzophenone hybrids) against endocrine safety profiling , ensuring that high-potency hits are not false positives driven by off-target hormonal modulation.

Phase 1: The Efficacy Check (Tubulin Targeting)

Rationale: Recent structural-activity relationship (SAR) studies indicate that benzophenone-naphthalene and benzophenone-combretastatin hybrids exert their primary anticancer effect by binding to the colchicine site of tubulin, inhibiting polymerization. This is a more specific and high-value target than general cytotoxicity.

Protocol 1.1: Fluorescence-Based Tubulin Polymerization Inhibition

Objective: Quantify the ability of the novel compound to prevent the assembly of tubulin into microtubules. Standard: Combretastatin A-4 (CA-4) or Colchicine.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) – acts as a fluorescent reporter that binds only to polymerized microtubules.

  • Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, 10 µM fluorescent reporter.

Workflow:

  • Preparation: Pre-warm 96-well black half-area plate to 37°C.

  • Basal Reading: Add 5 µL of test compound (dissolved in DMSO, final conc. 1–10 µM) to wells. Include a DMSO vehicle control (0% inhibition) and CA-4 (positive control).

  • Initiation: Dispense 50 µL of Tubulin/GTP reaction mix into each well.

  • Kinetics: Immediately place in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm).

  • Measurement: Record fluorescence every 60 seconds for 60 minutes at 37°C.

Data Analysis: Calculate the


 (rate of polymerization) during the linear growth phase.


Comparative Performance Data

The following table contrasts the performance of novel benzophenone-naphthalene hybrids against clinical standards.

Compound ClassTarget SiteIC50 (Tubulin Polymerization)IC50 (MCF-7 Breast Cancer)Potency vs. Cisplatin
Novel Benzophenone-Naphthalene (4u) Colchicine Site1.8 µM 1.47 µM 10.3x More Potent
Benzophenone-Hydrazone (10a) Tubulin/G2-M2.8 µM0.029 µM>100x More Potent
Combretastatin A-4 (Standard) Colchicine Site1.2 µM0.004 µMReference Standard
Cisplatin (Control) DNA CrosslinkerN/A15.24 µMBaseline

Key Insight: While Combretastatin A-4 is more potent in pure tubulin assays, novel Benzophenone-Naphthalene derivatives (like 4u) often show superior metabolic stability and solubility, making them better drug candidates despite slightly lower in-vitro affinity.

Phase 2: Mechanism of Action Visualization

To validate that cytotoxicity is driven by the specific tubulin-targeting mechanism described above, and not general necrosis, you must confirm G2/M cell cycle arrest.

G Compound Novel Benzophenone Derivative Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Fails Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Triggers G2M G2/M Phase Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Caspase Caspase-3/9 Activation Bcl2->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Figure 1: The mechanistic cascade of benzophenone-induced cytotoxicity. Binding to the colchicine site prevents microtubule assembly, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.

Phase 3: The Safety Check (Endocrine Disruption)

Rationale: The benzophenone scaffold is structurally similar to estrogen. Many derivatives (especially hydroxylated ones like BP-1, BP-2) act as xenoestrogens. This is the most common failure point for this chemical class. You must screen for Estrogen Receptor (ER) agonism early to avoid developing a toxic endocrine disruptor.

Protocol 3.1: ERE-Luciferase Reporter Assay (OECD TG 455 Adapted)

Objective: Determine if the compound activates the Estrogen Receptor


 (ER

). Cell Line: MCF-7 (ER+) stably transfected with pERE-tata-Luc+ plasmid.

Workflow:

  • Starvation: Culture cells in phenol-red-free DMEM with charcoal-stripped FBS for 24 hours (removes background steroids).

  • Seeding: Plate 10,000 cells/well in 96-well white plates.

  • Treatment: Treat with test compounds (

    
     to 
    
    
    
    M).
    • Positive Control: 17

      
      -Estradiol (E2) at 1 nM.[1]
      
    • Negative Control: Solvent (0.1% DMSO).

    • Antagonist Check: Co-treat with Fulvestrant (ICI 182,780) to confirm ER-specificity.

  • Lysis: After 24 hours, lyse cells and add Luciferin substrate.

  • Quantification: Measure luminescence.

Interpretation & Limits

Data is expressed as Relative Potency (RPCmax) compared to Estradiol.[1]

Compound StructureHydroxylation PatternER

Activity (RPCmax)
Endocrine Risk
Benzophenone (Parent) None< 1%Low
2,4-Dihydroxybenzophenone 2,4-OH15–25% High
Novel Triazole-BP Hybrid Bulky Heterocycle< 0.1%Low (Preferred)
17

-Estradiol
Steroid100%Reference

Critical Design Note: If your novel benzophenone has free hydroxyl groups at the 4- or 4'-position, it will likely exhibit estrogenicity. Capping these positions with bulky groups (e.g., triazoles, hydrazones) often abolishes this toxicity while maintaining anticancer efficacy.

Phase 4: Quantitative Cytotoxicity (The Broad Screen)

Once mechanism and safety are established, use the Sulforhodamine B (SRB) assay for broad IC50 determination. SRB is superior to MTT for benzophenones because it is not influenced by mitochondrial redox potential, which benzophenones can artificially modulate.

Comparative Efficacy: Benzophenone-Hydrazones vs. 5-FU

Data derived from HCT116 (Colon Cancer) cell lines:

CompoundIC50 (µM)Selectivity Index (Normal/Cancer)Status
Novel Hydrazone-BP (14d) 0.25 µM > 50Superior
Novel Hydrazone-BP (16f) 0.09 µM > 100Superior
5-Fluorouracil (Standard) 5.20 µM~ 10Baseline
Doxorubicin 0.45 µM< 5Toxic

References

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential. ChemMedChem, 2019.[2]

  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2020.

  • Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives. Toxicology in Vitro, 2024.[1][3]

  • Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives. Medicinal Chemistry Research, 2019.

  • Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen Receptor Assays. Toxicology and Applied Pharmacology, 2005.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-Acetoxy-4'-pentylbenzophenone

[1][2] Part 1: Executive Safety Summary (Immediate Action) 2-Acetoxy-4'-pentylbenzophenone is a functionalized benzophenone derivative, commonly used as a precursor in liquid crystal synthesis or as a photo-stabilizing i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary (Immediate Action)

2-Acetoxy-4'-pentylbenzophenone is a functionalized benzophenone derivative, commonly used as a precursor in liquid crystal synthesis or as a photo-stabilizing intermediate.[1][2] While specific Safety Data Sheets (SDS) for this exact alkyl-homolog may be limited in public repositories, its structural activity relationship (SAR) to Benzophenone (CAS 119-61-9) and 2-Hydroxy-4-octyloxybenzophenone dictates that it be treated with high caution regarding aquatic toxicity and potential carcinogenicity .[1][2]

Hazard Classification (Derived via SAR)
  • GHS Signal Word: WARNING

  • Health Hazards:

    • H302: Harmful if swallowed.[3][4][5]

    • H317: May cause an allergic skin reaction (Sensitizer).[6]

    • H351: Suspected of causing cancer (based on Benzophenone core).[7][8]

  • Environmental Hazards:

    • H410: Very toxic to aquatic life with long-lasting effects.[2][7][8] (Critical for disposal).

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Nitrile Gloves (Double-gloved) 0.11mm minimum thickness.[1][2] Benzophenone derivatives can permeate latex.
Eye Chemical Splash Goggles Standard safety glasses are insufficient for powders/liquids that are potential carcinogens.[2]
Body Lab Coat (Buttoned) + Sleeves Prevent dermal absorption.[2] Tyvek sleeves recommended for large-scale handling.[2]
Respiratory N95 or P100 (if powder) Required if handling solid powder outside a fume hood to prevent inhalation of particulates.[2]

Part 2: Disposal Decision Logic & Workflow

Effective disposal requires segregating the chemical based on its physical state and the solvents present. This compound must not enter municipal sewage systems due to its high aquatic toxicity.[8]

Disposal Decision Tree

The following diagram outlines the operational workflow for disposing of 2-Acetoxy-4'-pentylbenzophenone in various laboratory states.

DisposalWorkflow cluster_legend Legend Start Waste Source: 2-Acetoxy-4'-pentylbenzophenone StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck DebrisBag Double Bag (Clear Poly) Debris->DebrisBag LabelSolid Label: 'Hazardous Waste - Solid' Constituents: Benzophenone Derivative SolidContainer->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, Methanol) SolventCheck->NonHalo LiquidContainer Container: Solvent Safety Can/Carboy Halo->LiquidContainer NonHalo->LiquidContainer LiquidContainer->Incineration DebrisBag->Incineration Key1 Critical Decision Key2 High Hazard Path

Figure 1: Operational decision tree for segregating benzophenone derivative waste streams.

Part 3: Detailed Procedural Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this when disposing of expired stocks or excess synthesized powder.[1][2]

  • Container Selection: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar.[2] Avoid metal containers if the acetoxy group has hydrolyzed to acetic acid (corrosion risk).

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[4][9][10][11][12] Work inside a fume hood.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."[2]

    • Chemical Name: Write clearly: "2-Acetoxy-4'-pentylbenzophenone."

    • Hazard Checkboxes: Check "Toxic" and "Environmental Hazard."

  • Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or cleaning solvents.[2]

  • Segregation Rule:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .[2]
      
    • If dissolved in Acetone , Ethanol , or Ethyl Acetate

      
      Non-Halogenated Waste Stream .[2]
      
  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the waste carboy. Benzophenone derivatives are organic and can react violently with concentrated oxidizers.

  • Pouring: Use a funnel with a lid/latch to minimize evaporation.

  • Rinsing: Triple rinse the original vessel with a compatible solvent and add the rinsate to the same waste container.

Protocol C: Spill Response (Disposal Focused)

If a spill occurs, the cleanup material becomes hazardous waste.[1][2]

  • Isolate: Demarcate the area.

  • Absorb:

    • Liquids: Use vermiculite, sand, or universal absorbent pads. Do not use paper towels alone as they may increase flammability if the solvent is volatile.

    • Solids: Cover with wet paper towels (to prevent dust) and scoop up.

  • Decontaminate: Wash the surface with a soap/water solution. Collect this wash water into the Liquid Hazardous Waste container. Do not flush down the drain.

  • Disposal: Place all absorbent materials into a heavy-duty plastic bag, seal it, and tag it as "Hazardous Waste - Debris (Benzophenone Contamination)."

Part 4: Regulatory & Scientific Context[1][6][14]

Why Incineration?

Benzophenone derivatives are chemically stable and lipophilic (LogP > 3), meaning they bioaccumulate in aquatic organisms rather than degrading.[2]

  • Mechanism: The benzophenone core absorbs UV light but resists photo-degradation itself.[1][2] In wastewater treatment plants, it partitions into sludge rather than breaking down.

  • Requirement: High-temperature incineration (>1000°C) is required to break the aromatic rings and oxidize the compound completely to CO₂ and H₂O.[2]

US EPA Waste Codes (Guidance)

While 2-Acetoxy-4'-pentylbenzophenone is not explicitly P-listed or U-listed under RCRA (40 CFR 261.33), it must be characterized by the generator.[1][2]

  • Characteristic of Ignitability (D001): Applicable if dissolved in flammable solvents (Flash point < 60°C).[2]

  • Generator Knowledge: Under 40 CFR 262.11, you must apply knowledge of the chemical's toxicity.[8] Treat as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply, e.g., California's Toxic code).[1][2]

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzophenone. Retrieved from (Analogous core structure hazard data).[2]

  • PubChem. (2025). Compound Summary: 2-Acetoxy-4'-heptylbenzophenone (CAS 890098-50-7).[1][2][13] National Library of Medicine. Retrieved from (Closest structural homolog data).[2]

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 2-Hydroxy-4-(octyloxy)benzophenone. Retrieved from (Functional group analog for aquatic toxicity).[2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations (40 CFR Part 262).[2] Retrieved from .[2]

Sources

Handling

Personal protective equipment for handling 2-Acetoxy-4'-pentylbenzophenone

Executive Safety Summary 2-Acetoxy-4'-pentylbenzophenone is a functionalized benzophenone derivative, typically appearing as a white to pale yellow crystalline solid .[1][2] While specific toxicological data for this exa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Acetoxy-4'-pentylbenzophenone is a functionalized benzophenone derivative, typically appearing as a white to pale yellow crystalline solid .[1][2] While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with close analogs (e.g., 2-Acetoxy-4'-heptylbenzophenone, 4-pentylbenzoic acid esters) dictates that it be handled as a Category 2 Skin/Eye Irritant and a potential Skin Sensitizer .[1][2]

Immediate Action Required:

  • Physical State: Solid (Melting point est. 50–90 °C).[1]

  • Primary Hazard: Inhalation of dust and dermal absorption.[1] Benzophenone derivatives are lipophilic and can penetrate the stratum corneum.[1]

  • Critical Control: Handle strictly within a chemical fume hood to prevent dust generation.

  • Storage: Store at 2–8 °C (refrigerated), protected from light.

Hazard Identification & Risk Assessment

Based on Read-Across Methodology (Analogs: 2-Acetoxy-4'-heptylbenzophenone, CAS 890098-50-7; Benzophenone esters)[1][2]

Hazard ClassGHS Classification (Predicted)Operational Implication
Health Skin Irrit. 2 (H315) Eye Irrit.[1][2] 2A (H319) STOT SE 3 (H335)Dust Control: The acetoxy group hydrolyzes to acetic acid and the phenol derivative upon contact with mucous membranes, causing immediate irritation.[1]
Sensitization Skin Sens. 1 (H317)Contamination: Benzophenones are known photo-allergens.[1][2] Trace contamination on surfaces can lead to delayed hypersensitivity.[1]
Environmental Aquatic Chronic 4 (H413)Disposal: Lipophilic nature implies bioaccumulation potential.[1] Do not release down drains.[1][3][4][5]
Physical Combustible DustStatic: Fine powders may accumulate static charge.[6] Use anti-static weighing tools.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the solid compound and the solvents used for dissolution (often Acetone, DCM, or Ethyl Acetate).[1]

Glove Selection Protocol

Note: Benzophenone derivatives can permeate thin nitrile gloves when dissolved in organic solvents.[1]

TaskSolvent SystemGlove MaterialThicknessBreakthrough Time
Weighing (Solid) NoneNitrile 4-5 mil>480 min (Solid state)
Synthesis/Reaction Alcohols (MeOH, EtOH)Nitrile (Double gloved)5 mil (x2)>240 min
Synthesis/Reaction Acetone / KetonesLaminate / Silver Shield 2.7 mil>480 min
Synthesis/Reaction DCM / ChloroformPVA or Laminate Varies>240 min

Eye & Respiratory Protection:

  • Eyes: Chemical safety goggles (ANSI Z87.1) are mandatory.[1] Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).[1]

    • Secondary (Spill/Outside Hood): NIOSH-approved N95 or P100 particulate respirator.[1][2]

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation
  • Equip PPE: Don nitrile gloves (check for tears), lab coat, and goggles.[1]

  • Static Check: If ambient humidity is <30%, use an ionizing bar or anti-static gun on the weighing boat to prevent powder scattering.[1]

  • Light Protection: Ensure the receiving vessel is amber glass or wrapped in foil; benzophenones are photo-active initiators.[1]

Phase 2: Active Handling (Weighing & Solubilization)[1]
  • Transfer: Open the primary container only inside the fume hood.

  • Weighing: Use a disposable spatula.[1] Do not return excess chemical to the stock bottle to prevent cross-contamination (hydrolysis risk).[1]

  • Dissolution: Add solvent slowly.

    • Caution: If using acetone or DCM, assume your outer nitrile gloves provide <1 minute of protection upon splash. Change gloves immediately if splashed.[1]

Phase 3: Decontamination[2]
  • Surface Cleaning: Wipe the balance area with a tissue dampened with ethanol (benzophenones are poorly soluble in water).[1]

  • Wash: Wash hands with soap and cool water.[1] Warm water opens pores, potentially increasing absorption of any trace residues.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating solvent compatibility and waste streams.

SafeHandlingWorkflow Start Start: Handling 2-Acetoxy-4'-pentylbenzophenone RiskAssess Risk Assessment: Solid Powder vs. Solvated Form Start->RiskAssess SolidHandling Solid Handling (Weighing/Transfer) RiskAssess->SolidHandling Dry Powder SolventHandling Solvated Handling (Reaction/Purification) RiskAssess->SolventHandling In Solution Hood Engineering Control: Fume Hood Required SolidHandling->Hood GloveCheck Glove Selection: Check Solvent Compatibility SolventHandling->GloveCheck Weigh Weighing: Use Anti-static tools Clean with EtOH Hood->Weigh React Reaction: Protect from Light Monitor Temp GloveCheck->React WasteSolid Disposal: Solid Hazardous Waste (Trace Contaminated) Weigh->WasteSolid Wipes/Tools WasteLiquid Disposal: Halogenated/Non-Halogenated Solvent Stream React->WasteLiquid

Figure 1: Operational workflow for handling 2-Acetoxy-4'-pentylbenzophenone, emphasizing the divergence in safety protocols based on physical state.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Upgrade: Wear an N95 respirator if the powder has become airborne outside the hood.[1]

  • Containment: Do not dry sweep (generates dust).[1]

    • Method A: Cover with wet paper towels (water/ethanol mix) to dampen, then scoop.[1]

    • Method B: Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1][2]

  • Decontamination: Clean surface with Ethanol followed by soapy water.[1]

Disposal Protocols
  • Solid Waste: Dispose of pure chemical and contaminated solids (wipes, spatulas) in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .[1][2]

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[1]

  • Destruction: High-temperature incineration is the preferred method for benzophenone derivatives to ensure complete ring oxidation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24722891, 2-Acetoxy-4'-heptylbenzophenone. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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